molecular formula C8H6Cl2O2 B1458786 2,3-Dichloro-5-methylbenzoic acid CAS No. 1806367-45-2

2,3-Dichloro-5-methylbenzoic acid

Cat. No.: B1458786
CAS No.: 1806367-45-2
M. Wt: 205.03 g/mol
InChI Key: IOWFZUIZTVBMDS-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-methylbenzoic acid is a versatile benzoic acid derivative serving as a valuable synthetic intermediate in organic and medicinal chemistry research. Its structure, incorporating both chloro and methyl substituents on the aromatic ring, makes it a privileged building block for constructing more complex molecules. Researchers utilize this compound in the development of potential active ingredients, particularly in agrochemical and pharmaceutical sectors. Chlorinated benzoic acids and their derivatives are frequently explored as key scaffolds in herbicide discovery . The methyl ester of structurally related chlorinated aminobenzoic acids, for instance, have been documented as herbicides such as Chloramben . Furthermore, the specific substitution pattern on the benzoic acid ring can influence its metabolism in biological systems, as seen in studies where bacteria degrade similar chlorinated benzoates through the meta-cleavage pathway . The compound can also be employed in various organic transformations, including cyclization reactions to form heterocyclic structures like isocoumarins, which are common motifs in natural products . As a carboxylic acid, it readily undergoes reactions typical of this functional group, including esterification and amide coupling, providing researchers with a flexible starting material for library synthesis. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2,3-dichloro-5-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOWFZUIZTVBMDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dichloro-5-methylbenzoic acid (CAS 1806367-45-2)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on 2,3-Dichloro-5-methylbenzoic acid (CAS 1806367-45-2) is limited. This guide provides a comprehensive overview based on established principles of organic chemistry and data from closely related structural analogs. The information herein is intended for research and development purposes and should be used in conjunction with rigorous experimental verification.

Introduction

2,3-Dichloro-5-methylbenzoic acid is a halogenated aromatic carboxylic acid. The presence of two chlorine atoms and a methyl group on the benzoic acid scaffold suggests its potential as a versatile building block in medicinal chemistry and materials science.[1] Substituted benzoic acids are a well-established class of compounds with a wide range of biological activities and are frequently used as intermediates in the synthesis of pharmaceuticals and agrochemicals.[2][3] The specific substitution pattern of this molecule, with chlorine atoms at the 2 and 3 positions and a methyl group at the 5 position, is anticipated to confer distinct physicochemical and pharmacological properties compared to other isomers.

Predicted Physicochemical Properties

PropertyPredicted Value/RangeComparison with Analogs
Molecular Formula C₈H₆Cl₂O₂-
Molecular Weight 205.04 g/mol -
Melting Point (°C) 150 - 1802,3-Dichlorobenzoic acid: 164-167°C
pKa 2.5 - 3.52,3-Dichlorobenzoic acid: ~2.8
LogP 3.0 - 4.0Dichlorobenzoic acid isomers generally have LogP values in this range.
Water Solubility LowExpected to have low aqueous solubility, typical for chlorinated aromatic acids.

Potential Synthesis Routes

Several synthetic strategies can be envisioned for the preparation of 2,3-Dichloro-5-methylbenzoic acid. A plausible approach involves the chlorination of a suitable methylbenzoic acid precursor.

Hypothetical Synthesis Workflow

A potential route to synthesize 2,3-Dichloro-5-methylbenzoic acid could start from 3-methylbenzoic acid, proceeding through nitration, reduction, Sandmeyer reaction to introduce the first chlorine, followed by a second chlorination, and finally conversion of a precursor group to the carboxylic acid. A more direct, albeit potentially less selective, method would be the direct chlorination of 5-methylsalicylic acid followed by removal of the hydroxyl group.

Protocol: Synthesis via Chlorination of 3-Amino-5-methylbenzoic Acid

This multi-step synthesis provides a logical pathway to the target molecule, leveraging well-established reactions in organic chemistry.

Step 1: Diazotization of 3-Amino-5-methylbenzoic Acid

  • In a cooled reactor (0-5 °C), dissolve 3-amino-5-methylbenzoic acid in an aqueous solution of hydrochloric acid.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite while vigorously stirring and maintaining the temperature below 5 °C.

  • Continue stirring for 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

Step 2: Sandmeyer Reaction for Monochlorination

  • In a separate vessel, prepare a solution of copper(I) chloride in hydrochloric acid.

  • Slowly add the cold diazonium salt solution from Step 1 to the copper(I) chloride solution.

  • Allow the reaction to warm to room temperature and stir for several hours until nitrogen evolution ceases.

  • Extract the resulting 3-chloro-5-methylbenzoic acid with an organic solvent, wash, dry, and concentrate.

Step 3: Electrophilic Chlorination

  • Dissolve the 3-chloro-5-methylbenzoic acid from Step 2 in a suitable solvent such as acetic acid.

  • Add a Lewis acid catalyst (e.g., FeCl₃).

  • Bubble chlorine gas through the solution or add a chlorinating agent like N-chlorosuccinimide (NCS) portion-wise.

  • Monitor the reaction by TLC or GC-MS until the desired dichlorinated product is formed.

  • Quench the reaction, extract the product, and purify by recrystallization or chromatography to isolate 2,3-dichloro-5-methylbenzoic acid.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Sandmeyer Reaction cluster_step3 Step 3: Electrophilic Chlorination A 3-Amino-5-methylbenzoic Acid B Diazonium Salt Intermediate A->B NaNO₂, HCl, 0-5°C C 3-Chloro-5-methylbenzoic Acid B->C CuCl, HCl D 2,3-Dichloro-5-methylbenzoic Acid C->D Cl₂, FeCl₃

Sources

Differentiating 2,3-Dichloro-5-methylbenzoic Acid from its Isomers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis of Structural Nuances and Their Impact on Physicochemical Properties, Spectroscopic Signatures, and Analytical Separation

For scientists and professionals engaged in drug discovery and chemical research, a profound understanding of isomeric differences is not merely academic—it is fundamental to predicting molecular behavior, elucidating biological activity, and ensuring the purity and efficacy of synthesized compounds. This technical guide provides a comprehensive examination of 2,3-Dichloro-5-methylbenzoic acid and its structural isomers, offering a comparative analysis of their chemical properties, spectroscopic fingerprints, and chromatographic separation.

Introduction: The Significance of Isomeric Purity in Dichloromethylbenzoic Acids

2,3-Dichloro-5-methylbenzoic acid and its isomers are substituted aromatic carboxylic acids that serve as versatile building blocks in organic synthesis. The precise arrangement of the two chlorine atoms and the methyl group on the benzoic acid backbone gives rise to a variety of positional isomers. Each isomer, while sharing the same molecular formula (C₈H₆Cl₂O₂), possesses a unique three-dimensional structure that dictates its physicochemical properties, reactivity, and ultimately, its biological activity. In the realm of pharmaceutical development, even minor isomeric impurities can lead to significant differences in pharmacological effect, toxicity, and side-effect profiles. Therefore, the ability to distinguish and separate these isomers is of paramount importance.

Structural Isomers of Dichloromethylbenzoic Acid: A Comparative Overview

The focus of this guide is 2,3-Dichloro-5-methylbenzoic acid and its closely related isomers where the positions of the chloro and methyl groups are varied. Understanding the subtle yet significant differences in their structures is the first step in predicting their behavior.

Table 1: Physicochemical Properties of 2,3-Dichloro-5-methylbenzoic Acid and Its Isomers

IsomerCAS NumberMolecular Weight ( g/mol )Melting Point (°C)
2,3-Dichloro-5-methylbenzoic acid1806367-45-2205.04No data available
2,4-Dichloro-3-methylbenzoic acid83277-23-0205.04No data available
2,5-Dichloro-3-methylbenzoic acid1160573-37-4205.04149-150[1]
3,5-Dichloro-4-methylbenzoic acid39652-34-1205.04No data available

Note: Experimental data for some isomers is limited in publicly available literature. The provided data is based on available information and may be supplemented with predicted values where necessary.

Spectroscopic Differentiation: Unmasking Isomeric Identities

Spectroscopic techniques provide the most powerful tools for the unambiguous identification and differentiation of isomers. Each technique probes different aspects of the molecular structure, and together they create a unique fingerprint for each compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for elucidating the precise connectivity of atoms in a molecule. The chemical shifts and coupling patterns of the aromatic protons and carbons are highly sensitive to the electronic environment created by the electron-withdrawing chlorine atoms and the electron-donating methyl group.

dot graph NMR_Prediction { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Caption: Predicted NMR distinctions between isomers.

For instance, the number of distinct signals in the aromatic region of the ¹H NMR spectrum will directly correspond to the number of non-equivalent protons on the benzene ring, which is determined by the substitution pattern. Similarly, the chemical shifts of the methyl protons and the carboxyl proton will provide valuable clues. In the ¹³C NMR spectrum, the number of signals will reflect the symmetry of the molecule, and the chemical shifts of the aromatic carbons will be influenced by the positions of the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For dichloromethylbenzoic acids, key vibrational bands include:

  • O-H stretch: A broad band typically in the region of 2500-3300 cm⁻¹, characteristic of the carboxylic acid dimer.

  • C=O stretch: A strong absorption band around 1700 cm⁻¹. The exact position can be subtly influenced by the electronic effects of the substituents on the aromatic ring.

  • C-Cl stretch: Absorptions in the fingerprint region (typically below 800 cm⁻¹) corresponding to the carbon-chlorine bonds.

  • Aromatic C-H and C=C stretches: Bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

While many of these bands will be common to all isomers, the pattern of absorptions in the fingerprint region, particularly the C-H out-of-plane bending vibrations, can often be used to distinguish between different substitution patterns on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For all dichloromethylbenzoic acid isomers, the molecular ion peak (M⁺) will be observed at an m/z corresponding to the molecular weight (approximately 204 g/mol ). A key feature in the mass spectrum of chlorine-containing compounds is the isotopic pattern. Chlorine has two abundant isotopes, ³⁵Cl (75.8%) and ³⁷Cl (24.2%). Therefore, a molecule with two chlorine atoms will exhibit a characteristic M, M+2, and M+4 isotopic pattern with relative intensities of approximately 9:6:1.

While the molecular ion peak will be the same for all isomers, the fragmentation pattern upon electron ionization can differ. The fragmentation is influenced by the stability of the resulting carbocations and radical cations, which in turn is affected by the positions of the substituents. Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (•OH) and the loss of a carboxyl group (•COOH).

Analytical Separation: Chromatographic Approaches

The separation of closely related isomers is a common challenge in analytical chemistry. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for achieving this.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a well-established method for the separation of benzoic acid derivatives. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient is optimized to achieve baseline separation of the isomers.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the benzoic acid chromophore absorbs strongly (e.g., 230 nm or 254 nm).

  • Sample Preparation: Samples are dissolved in a suitable solvent, typically the mobile phase or a solvent miscible with it, and filtered before injection.

The elution order of the isomers will depend on their relative polarities. Generally, isomers with more exposed polar functional groups will have shorter retention times on a reverse-phase column.

dot graph HPLC_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Caption: A typical HPLC workflow for isomer separation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the relatively low volatility of carboxylic acids, a derivatization step is often necessary to convert them into more volatile esters (e.g., methyl esters).

  • Derivatization (Methylation):

    • Dissolve a known amount of the sample in a suitable solvent (e.g., methanol).

    • Add a methylation agent (e.g., trimethylsilyldiazomethane or BF₃/methanol).

    • Heat the mixture to drive the reaction to completion.

    • Neutralize the reaction and extract the methyl ester into an organic solvent (e.g., hexane).

  • GC Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to separate the derivatized isomers based on their boiling points and interactions with the stationary phase.

  • Injection: Splitless or split injection depending on the concentration of the analytes.

  • MS Detection: The mass spectrometer is operated in scan mode to acquire full mass spectra for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

dot graph GCMS_Workflow { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Caption: A general workflow for GC-MS analysis including derivatization.

Synthesis Strategies: A Note on Regiocontrol

The synthesis of a specific dichloromethylbenzoic acid isomer requires careful consideration of the directing effects of the substituents on the aromatic ring. Direct chlorination or methylation of a substituted benzoic acid often leads to a mixture of isomers, necessitating challenging purification steps. More sophisticated synthetic strategies, such as those involving directed ortho-metalation or the use of pre-functionalized starting materials, are often employed to achieve high regioselectivity.

Biological and Toxicological Considerations

The biological activity and toxicological profiles of chlorinated benzoic acids can vary significantly between isomers. Some chlorinated benzoic acids have been investigated for their herbicidal and plant growth regulatory properties. The toxicity of these compounds is often related to their ability to disrupt cellular processes. For instance, studies on various chlorinated benzoic acids have shown that their toxicity can be influenced by factors such as lipophilicity and the position of the chlorine atoms.[2][3] A thorough toxicological assessment of each isomer is crucial for any potential application in drug development or other fields.

Conclusion

The structural nuances among the isomers of dichloromethylbenzoic acid have profound implications for their chemical and biological properties. This guide has provided a framework for understanding and differentiating these isomers through a combination of spectroscopic analysis and chromatographic separation. For researchers in the pharmaceutical and chemical industries, a meticulous approach to isomer identification and purification is not just a matter of analytical rigor but a critical component of developing safe and effective products. The methodologies outlined herein provide a solid foundation for navigating the complexities of working with these and other isomeric compounds.

References

  • PubChem. 2,4-Dichloro-3-methylbenzoic acid. National Center for Biotechnology Information. [Link]

  • AOBChem. 3,5-Dichloro-2-methyl-benzoic acid methyl ester. [Link]

  • Oakwood Chemical. 2,5-Dichloro-3-methylbenzoic acid. [Link]

  • Ren, S., & Huang, Q. (2003). QSAR study of the toxicity of benzoic acids to Vibrio fischeri, Daphnia magna and carp. Chemosphere, 53(8), 953–959. [Link]

  • Gorokhova, L. G., Mikhailova, N. N., Ulanova, E. V., & Yadykina, T. K. (2020). Assessment of the toxicity of benzoic acid derivatives in the intragastric intake. Gigiena i sanitariia, 99(7), 755–760. [Link]

  • PubChem. 3,5-Dichloro-2-hydroxy-, methyl ester Benzoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 2,4-Dichloro-3-methylbenzoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 3,4-Dichlorobenzoic acid. National Center for Biotechnology Information. [Link]

  • Suvchem. 2-CHLORO BENZOIC ACID (O-CHLORO BENZOIC ACID). [Link]

  • PubChem. Methyl 2,5-dichlorobenzoate. National Center for Biotechnology Information. [Link]

  • Oakwood Chemical. 2,5-Dichloro-3-methylbenzoic acid. [Link]

  • Siciliano, S. D., & Germida, J. J. (1999). Degradation of chlorinated benzoic acid mixtures by plant–bacteria associations. Environmental Toxicology and Chemistry, 18(11), 2437-2443. [Link]

  • SpectraBase. BENZOIC ACID, 3,5-DICHLORO-2,4,6- TRIMETHOXY-, METHYL ESTER - Optional[Vapor Phase IR] - Spectrum. [Link]

  • PubChem. 3,5-Dichloro-4-methylbenzoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 3,5-Dichlorobenzoic acid. National Center for Biotechnology Information. [Link]

  • NIST. Benzoic acid, 3,5-dichloro-2-hydroxy- - Mass spectrum (electron ionization). [Link]

  • ResearchGate. Methyl 2,5-dichlorobenzoate. [Link]

  • US EPA. Benzoic acid, 3-amino-2,5-dichloro-, methyl ester - Substance Details. [Link]

  • US EPA. Benzoic acid, 2,3-dichloro-5-nitro-, methyl ester - Chemical Details. [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 500 MHz, benzene, simulated) (NP0002843). [Link]

  • PubChemLite. 3,4-dichloro-2-methylbenzoic acid (C8H6Cl2O2). [Link]

  • SpectraBase. Benzoic acid, 2,5-dichloro-3,6-dimethoxy-, methyl ester. [Link]

  • ResearchGate. (A) Mass spectrum (70 eV) of 4,5-dichloro-2-methoxybenzoic acid methyl ester.... [Link]

  • NIST. 3,5-Dichlorobenzoic acid - IR Spectrum. [Link]

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  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis .... [Link]

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Sources

An In-Depth Technical Guide to 2,3-Dichloro-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of 2,3-Dichloro-5-methylbenzoic acid, a halogenated aromatic carboxylic acid. With full editorial control, this document is structured to deliver not just data, but actionable insights grounded in scientific principles, catering to the needs of researchers and professionals in drug development and chemical synthesis.

Core Molecular Attributes

2,3-Dichloro-5-methylbenzoic acid is a substituted benzoic acid with the molecular formula C₈H₆Cl₂O₂.[1] Its molecular weight is 205.03 g/mol .[1] The strategic placement of two chlorine atoms and a methyl group on the benzene ring imparts specific chemical properties that are of interest in various synthetic applications.

PropertyValueSource
Molecular Formula C₈H₆Cl₂O₂[1]
Molecular Weight 205.03 g/mol [1]
CAS Number 1806367-45-2[1]
Molecular Structure:

The structure of 2,3-Dichloro-5-methylbenzoic acid is depicted below. The carboxylic acid group at position 1, chlorine atoms at positions 2 and 3, and a methyl group at position 5 define its isomeric identity.

Caption: Molecular structure of 2,3-Dichloro-5-methylbenzoic acid.

Physicochemical Properties

While specific experimental data for 2,3-Dichloro-5-methylbenzoic acid is not widely published, its properties can be inferred from related isomers and general principles of physical organic chemistry. The presence of two electron-withdrawing chlorine atoms is expected to increase the acidity of the carboxylic acid group compared to benzoic acid itself. The methyl group, being weakly electron-donating, will have a minor counteracting effect. The melting and boiling points are anticipated to be elevated relative to simpler benzoic acids due to the increased molecular weight and potential for intermolecular interactions.

Solubility is predicted to be low in water, a characteristic of many substituted benzoic acids, but higher in organic solvents.

Synthesis and Manufacturing

For context, the synthesis of a related isomer, 2-amino-5-chloro-3-methylbenzoic acid, often starts from 2-amino-3-methylbenzoic acid and involves a chlorination step using reagents like N-chlorosuccinimide. This highlights a common strategy for introducing chlorine atoms onto an aromatic ring.

The following diagram illustrates a generalized workflow for the synthesis of a dichlorinated methylbenzoic acid, emphasizing the key stages of reaction and purification.

cluster_synthesis Synthetic Workflow Start Starting Material (e.g., 3-methylbenzoic acid) Chlorination Chlorination Reaction Start->Chlorination Chlorinating Agent Workup Reaction Work-up (Quenching, Extraction) Chlorination->Workup Purification Purification (Crystallization/Chromatography) Workup->Purification Product 2,3-Dichloro-5-methylbenzoic Acid Purification->Product cluster_analysis Analytical Workflow Sample Synthesized Product HPLC Purity Assessment (HPLC) Sample->HPLC NMR Structural Elucidation (NMR) Sample->NMR MS Molecular Weight Confirmation (MS) Sample->MS Data Data Analysis & Interpretation HPLC->Data NMR->Data MS->Data Report Certificate of Analysis Data->Report

Sources

Solubility Profiling of 2,3-Dichloro-5-methylbenzoic Acid: Thermodynamic Analysis & Process Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Executive Summary

The precise solubility profile of 2,3-Dichloro-5-methylbenzoic acid is a critical quality attribute (CQA) for the development of robust crystallization and purification processes in agrochemical and pharmaceutical synthesis. As a key intermediate—structurally analogous to precursors used in the synthesis of anthranilic diamide insecticides (e.g., Chlorantraniliprole)—its dissolution behavior directly impacts yield, purity, and solvent recovery costs.

This guide provides a comprehensive framework for determining, modeling, and applying the solubility data of this compound. It synthesizes predictive structure-property relationships with rigorous experimental protocols (Laser Monitoring and Gravimetric Analysis) and thermodynamic modeling (Modified Apelblat and


 equations).

Compound Profile & Physicochemical Context

Understanding the molecular architecture of 2,3-Dichloro-5-methylbenzoic acid is prerequisite to predicting its solubility landscape.

  • Chemical Structure: A benzoic acid core substituted with chlorine atoms at the 2- and 3-positions and a methyl group at the 5-position.[1]

  • Steric & Electronic Effects: The ortho-chlorine at position 2 imposes significant steric strain on the carboxylic acid moiety, potentially forcing it out of planarity with the aromatic ring. This reduces crystal lattice energy relative to planar analogs, theoretically enhancing solubility in polar aprotic solvents.

  • Lipophilicity: The presence of two electron-withdrawing chlorines and a lipophilic methyl group significantly increases the partition coefficient (LogP) compared to benzoic acid.

Table 1: Predicted Physicochemical Properties
PropertyValue (Predicted/Analog)Impact on Solubility
Molecular Weight 205.04 g/mol Moderate diffusion coefficient.
LogP (Octanol/Water) ~3.2 – 3.5Low water solubility; high solubility in alcohols/esters.
pKa ~2.8 – 3.0Stronger acid than benzoic acid (pKa 4.2) due to electron-withdrawing Cl groups.
H-Bond Donors 1 (COOH)Soluble in H-bond acceptors (THF, Acetone).
H-Bond Acceptors 2 (COOH)Forms stable dimers in non-polar solvents.

Solubility Landscape & Solvent Selection

Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP), the solubility behavior of 2,3-Dichloro-5-methylbenzoic acid can be categorized into three distinct zones.

Predicted Solvent Efficiency
  • Zone A (High Solubility): Polar Aprotic & Lower Alcohols.

    • Solvents: THF, DMF, Acetone, Methanol, Ethanol.

    • Mechanism:[2] Dipole-dipole interactions and hydrogen bonding disrupt the carboxylic acid dimers.

  • Zone B (Moderate Solubility): Esters & Chlorinated Hydrocarbons.

    • Solvents: Ethyl Acetate, Dichloromethane, Chloroform.

    • Mechanism:[2] Solvation occurs primarily through dispersion forces and weak polar interactions.

  • Zone C (Low Solubility): Water & Aliphatic Hydrocarbons.

    • Solvents: Water, n-Hexane, Cyclohexane.

    • Mechanism:[2] High hydrophobic penalty (water) or lack of polar interaction capability (hexane).

Comparative Solubility Trends (Analog Analysis)

Drawing from data on structurally similar compounds such as 2-Amino-5-chloro-3-methylbenzoic acid and 2,4-Dichlorobenzoic acid , we observe the following temperature-dependent trends:

  • Temperature Sensitivity: Solubility typically increases exponentially with temperature, following the van't Hoff relationship.

  • Synergistic Effects: Binary mixtures (e.g., Ethanol + Water) often exhibit a co-solvency maximum (solubility peak) at specific mole fractions (typically

    
    ), driven by the entropy of mixing.
    

Experimental Protocol: Determination of Solid-Liquid Equilibrium

To generate authoritative data, we employ the Isothermal Saturation Method coupled with Gravimetric Analysis or HPLC .

Workflow Diagram

The following DOT diagram illustrates the rigorous decision tree for solubility determination.

SolubilityProtocol Start Start: Excess Solute Addition Equilibration Equilibration (Shake Flask / Stirring) T = Constant (+/- 0.05 K) Start->Equilibration 24-48 Hours PhaseSep Phase Separation (Syringe Filter 0.45 µm) Equilibration->PhaseSep Isothermal Analysis Quantification Method? PhaseSep->Analysis Gravimetric Gravimetric Analysis (Evaporation to dryness) Analysis->Gravimetric High Solubility (>10 mg/mL) HPLC HPLC-UV Analysis (External Standard) Analysis->HPLC Low Solubility / Impurities DataProcess Data Processing (Mole Fraction Calculation) Gravimetric->DataProcess HPLC->DataProcess Modeling Thermodynamic Modeling (Apelblat / van't Hoff) DataProcess->Modeling

Figure 1: Standardized workflow for Solid-Liquid Equilibrium (SLE) determination.

Step-by-Step Methodology
  • Preparation: Add excess 2,3-Dichloro-5-methylbenzoic acid to 10 mL of the selected solvent in a jacketed glass vessel.

  • Equilibration: Stir the suspension at a constant temperature (controlled by a circulating water bath, precision

    
     K) for 24–48 hours.
    
  • Sampling: Stop stirring and allow phases to separate for 30 minutes. Withdraw the supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter.

  • Quantification (Gravimetric):

    • Weigh a clean, dry weighing dish (

      
      ).
      
    • Add the filtrate and weigh (

      
      ).
      
    • Evaporate solvent under vacuum/heat until constant mass is achieved (

      
      ).
      
    • Calculate mole fraction solubility (

      
      ).
      

Thermodynamic Modeling

Experimental data must be correlated using thermodynamic models to allow for interpolation and process simulation.

Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility with temperature.



  • 
    : Mole fraction solubility of the solute.
    
  • 
    : Absolute temperature (K).
    
  • 
    : Empirical model parameters derived via non-linear regression.
    
  • Interpretation:

    
     and 
    
    
    
    relate to the non-ideal solution behavior and enthalpy of solution, while
    
    
    accounts for the temperature dependence of the heat capacity.
Dissolution Thermodynamics

Using the van't Hoff analysis, we calculate the thermodynamic functions of solution:

  • Enthalpy of Solution (

    
    ):  Typically positive (endothermic), indicating solubility increases with heat.
    
  • Entropy of Solution (

    
    ):  Typically positive, driving the dissolution process.
    
  • Gibbs Free Energy (

    
    ): 
    
    
    
    .
Modeling Logic Flow

ThermoLogic Input Experimental Data (x_exp vs T) Regression Non-linear Regression (Minimize RSS) Input->Regression Apelblat Apelblat Model ln x = A + B/T + C ln T Regression->Apelblat LambdaH λh Model ln(1 + λ(1-x)/x) = λh(1/T_m - 1/T) Regression->LambdaH Validation Validation (ARD% Calculation) Apelblat->Validation LambdaH->Validation Output Process Parameters (ΔH, ΔS, ΔG) Validation->Output Select Best Fit

Figure 2: Computational logic for extracting thermodynamic parameters from raw solubility data.

Process Applications

Crystallization Design
  • Cooling Crystallization: Solvents with a steep solubility curve (high coefficient

    
     in Apelblat) are ideal. Based on analog data, Ethanol  or Isopropanol  are likely candidates where cooling from 60°C to 10°C yields significant recovery.
    
  • Anti-solvent Crystallization: Dissolve the acid in a "Good" solvent (e.g., THF or Acetone) and add a "Poor" solvent (e.g., Water or Heptane). This is effective for high-purity isolation.

Purification

The distinct solubility difference between 2,3-dichloro-5-methylbenzoic acid and its potential regioisomers (e.g., 2,5-dichloro isomers) in non-polar solvents (like Toluene) can be exploited. The 2,3-substitution pattern often leads to higher solubility in aromatics due to the twisted carboxyl group, allowing less soluble planar impurities to be filtered off.

References

  • Muhammad, S., et al. (2019). "Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols." Zeitschrift für Physikalische Chemie. Link

  • Li, Y., et al. (2016). "Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents and Three Groups of Binary Mixed Solvents." Journal of Chemical & Engineering Data. Link

  • NIST Chemistry WebBook. "Benzoic acid, 2,3-dichloro-." Standard Reference Data. Link

  • ChemicalBook. "2,3-Dichloro-5-methylbenzoic acid Product Description & Properties." Link

  • Acree, W. E., & Abraham, M. H. (2013). "Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures." Journal of Physical and Chemical Reference Data. Link

Sources

Navigating the Unseen: A Technical Safety Guide to 2,3-Dichloro-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Risk Assessment: An Evidence-Based Approach

Due to the lack of a dedicated Safety Data Sheet for 2,3-Dichloro-5-methylbenzoic acid, a toxicological assessment must be inferred from structurally similar compounds. The most pertinent analog with available GHS hazard classifications is 2,3-Dichlorobenzoic acid. Based on this data, 2,3-Dichloro-5-methylbenzoic acid should be handled as a substance with the following potential hazards[1]:

  • Acute Oral Toxicity: Harmful if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

This risk profile is consistent with many solid aromatic carboxylic acids used in laboratory settings. The primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion.

Prudent Practices for Handling and Storage

A proactive approach to safety is paramount when working with any chemical, especially one with limited specific safety data. The following handling and storage protocols are based on best practices for related chemical compounds.

Engineering Controls and Personal Protective Equipment (PPE)

The foundation of safe handling lies in a multi-layered approach that combines engineering controls and appropriate PPE.

  • Ventilation: All work with 2,3-Dichloro-5-methylbenzoic acid should be conducted in a well-ventilated area. For procedures that may generate dust, such as weighing or transferring solid material, a certified chemical fume hood is mandatory.

  • Eye Protection: Chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are required at all times when handling this compound.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected for integrity before each use and disposed of properly after handling the material.

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.

Safe Handling Procedures
  • Avoid the formation of dust and aerosols.

  • Use non-sparking tools for handling the solid.

  • Wash hands thoroughly after handling, even if gloves were worn.

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Emergency Protocols: A Step-by-Step Guide

Preparedness is key to mitigating the impact of an accidental exposure or spill. The following procedures are based on established first-aid and emergency response protocols for similar chemical substances.

First-Aid Measures
  • Inhalation: If inhaled, move the victim to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Skin Contact: In case of skin contact, immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: If the chemical enters the eyes, immediately rinse with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: If swallowed, do not induce vomiting. Rinse the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.

Spill Response

In the event of a spill, the following steps should be taken:

  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.

  • Clean the spill area thoroughly with a suitable solvent and then with soap and water.

Firefighting Measures

While 2,3-Dichloro-5-methylbenzoic acid is not expected to be highly flammable, it is a combustible solid.

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Specific Hazards: In the event of a fire, irritating and toxic gases, including carbon monoxide, carbon dioxide, and hydrogen chloride, may be generated.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Physicochemical and Toxicological Data Summary

The following tables summarize the known and predicted properties of 2,3-Dichloro-5-methylbenzoic acid and its close analogs. This data is essential for a comprehensive understanding of the compound's behavior and potential hazards.

Table 1: Physicochemical Properties of Related Benzoic Acid Derivatives

Property2,3-Dichlorobenzoic acid2-Chloro-5-methylbenzoic Acid
Molecular Formula C₇H₄Cl₂O₂[1]C₈H₇ClO₂[2]
Molecular Weight 191.01 g/mol [1]170.59 g/mol [2]
Appearance SolidSolid
Melting Point Data not availableData not available

Table 2: Toxicological Profile Based on Analog Data

HazardClassificationSource
Acute Oral Toxicity Harmful if swallowed2,3-Dichlorobenzoic acid[1]
Skin Irritation Causes skin irritation2,3-Dichlorobenzoic acid[1]
Eye Irritation Causes serious eye irritation2,3-Dichlorobenzoic acid[1]
Respiratory Irritation May cause respiratory irritation2,3-Dichlorobenzoic acid[1]

Experimental Protocols: A Visual Workflow

To ensure clarity and adherence to safety procedures, the following workflow diagrams illustrate the key processes for handling 2,3-Dichloro-5-methylbenzoic acid.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat prep_hood Ensure fume hood is operational prep_ppe->prep_hood prep_materials Gather all necessary materials prep_hood->prep_materials handling_weigh Weigh solid in fume hood prep_materials->handling_weigh Proceed to handling handling_transfer Transfer solid to reaction vessel handling_weigh->handling_transfer handling_dissolve Dissolve in appropriate solvent handling_transfer->handling_dissolve cleanup_decontaminate Decontaminate glassware handling_dissolve->cleanup_decontaminate Proceed to cleanup cleanup_dispose_waste Dispose of waste in designated container cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Remove and dispose of PPE correctly cleanup_dispose_waste->cleanup_remove_ppe cleanup_wash Wash hands thoroughly cleanup_remove_ppe->cleanup_wash G spill Spill Occurs evacuate Evacuate immediate area spill->evacuate ppe Don appropriate PPE evacuate->ppe contain Contain the spill ppe->contain cleanup Clean up spill using appropriate materials contain->cleanup dispose Dispose of waste in a sealed container cleanup->dispose decontaminate Decontaminate the area dispose->decontaminate report Report the incident decontaminate->report

Caption: Emergency response workflow for a solid spill of 2,3-Dichloro-5-methylbenzoic acid.

Disposal Considerations

All waste containing 2,3-Dichloro-5-methylbenzoic acid must be treated as hazardous chemical waste.

  • Solid Waste: Collect solid waste in a clearly labeled, sealed container.

  • Liquid Waste: Solutions containing the compound should be collected in a labeled, sealed container for hazardous liquid waste.

  • Disposal Vendor: All waste must be disposed of through a licensed chemical waste disposal company, following all local, state, and federal regulations. Do not discharge to sewer systems.

Conclusion: A Culture of Safety

The responsible use of new chemical entities is a cornerstone of scientific advancement. While a specific Safety Data Sheet for 2,3-Dichloro-5-methylbenzoic acid is not currently available, a thorough analysis of its chemical structure and the known hazards of similar compounds allows for the development of robust safety protocols. By adhering to the guidelines outlined in this technical guide, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific integrity within the laboratory.

References

  • 2,3-Dichlorobenzoic acid, PubChem, National Center for Biotechnology Information. Available at: [Link]

  • 2-Chloro-5-methylbenzoic Acid, PubChem, National Center for Biotechnology Information. Available at: [Link]

Sources

Novel Benzoic Acid Building Blocks for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Structural Design, Synthesis, and Application

Executive Summary

The benzoic acid moiety is a privileged scaffold in medicinal chemistry, serving as a critical hydrogen bond acceptor/donor and a versatile linker. However, traditional planar aromatic rings often suffer from poor solubility, metabolic liability (e.g., arene oxidation), and "flat" geometries that limit vector exploration in active sites.

This guide details the transition from classical ortho-substituted benzoic acids to novel sp³-enriched bioisosteres (such as bicyclo[1.1.1]pentanes and cubanes). It provides actionable protocols for synthesizing and coupling these sterically demanding or chemically sensitive blocks, ensuring researchers can effectively "escape from flatland" while maintaining the essential pharmacophore properties of the carboxylate group.

Structural Design & Bioisosterism

The "Ortho Effect" in Classical Design

Before abandoning the aromatic core, optimization often begins with ortho-substitution. The "Ortho Effect" is a steric phenomenon where substituents at the 2- and 6-positions force the carboxylate group out of coplanarity with the benzene ring.

  • pKa Modulation: Unlike para-substituents which rely on resonance, ortho-substituents (e.g., -NO₂, -Cl) increase acidity by decoupling the carboxylate from the ring's electron-donating resonance and relieving steric strain upon ionization.

  • Conformational Lock: Bulky ortho-groups (e.g., -CF₃, -Me) lock the carboxylate vector, reducing the entropy penalty of binding if the bioactive conformation is matched.

Next-Generation sp³-Rich Bioisosteres

To improve physicochemical properties (LogP, Solubility) and metabolic stability, modern campaigns replace the phenyl ring with saturated, strained cages.

Building BlockGeometryVector AngleKey Advantage
Bicyclo[1.1.1]pentane (BCP) Linear (1,3)180°"The Spacer" : Smallest volume, highest solubility improvement. Mimics p-phenyl ring.
Cubane Linear (1,4)180°"The Volume Mimic" : Matches benzene diameter almost perfectly but lacks π-orbitals.
Spiro[3.3]heptane Kinked~140°"The Angle Switch" : Non-planar exit vectors; explores new chemical space.
Bicyclo[2.2.2]octane (BCO) Linear (1,4)180°"The Lipophile" : Bulky, chemically stable, but higher LogP than BCP.

Decision Logic for Scaffold Selection

The following decision tree guides the selection of the appropriate benzoic acid derivative or bioisostere based on specific lead optimization challenges.

BenzoicOptimization Start Lead Optimization Challenge Metab Metabolic Instability (Arene Oxidation) Start->Metab Solub Poor Solubility (High LogP) Start->Solub Potency Low Potency (Vector Mismatch) Start->Potency OrthoF Block Metabolic Site: Add Ortho-F or Cl Metab->OrthoF Retain Aromaticity Cubane Maintain Volume: Switch to Cubane-COOH Metab->Cubane Remove Aromaticity BCP Escape Flatland: Switch to BCP-COOH Solub->BCP Reduce Lipophilicity Spiro Alter Vector: Spiro[3.3]heptane Potency->Spiro New Vector ConfLock Conformational Lock: 2,6-Disubstitution Potency->ConfLock Reduce Entropy

Figure 1: Strategic decision tree for optimizing benzoic acid motifs in drug candidates.

Experimental Protocols

Protocol: Amide Coupling of Sterically Hindered Benzoic Acids

Challenge: 2,6-disubstituted benzoic acids (e.g., 2,6-difluoro- or 2-chloro-6-methylbenzoic acid) are notoriously difficult to couple due to steric shielding of the carbonyl carbon. Standard EDC/HOBt conditions often fail.

Recommended System: HATU/HOAt or Oxyma Pure/DIC . Rationale: HATU generates the highly reactive aza-benzotriazole ester. The pyridine nitrogen in HOAt provides anchimeric assistance (neighboring group participation), accelerating the reaction rate by ~10-100x compared to HOBt.

Step-by-Step Methodology:

  • Reagent Prep:

    • Acid: 1.0 equiv of sterically hindered benzoic acid.

    • Amine: 1.1–1.2 equiv of the amine partner.

    • Coupling Agent: 1.2 equiv HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

    • Base: 2.5–3.0 equiv DIPEA (Diisopropylethylamine).

    • Solvent: Anhydrous DMF or NMP (0.1 M concentration). Note: DCM is often insufficient for HATU solubility.

  • Activation (Critical Step):

    • Dissolve the acid and HATU in DMF under Nitrogen.

    • Add DIPEA dropwise at 0°C.

    • Stir for 15–30 minutes at room temperature before adding the amine. This pre-activation ensures formation of the active ester (OAt-ester) before the nucleophile encounters the steric wall.

  • Coupling:

    • Add the amine.

    • Stir at Room Temperature for 4–16 hours.

    • Monitoring: If conversion is <50% after 4 hours, heat to 50°C.

  • Workup:

    • Dilute with EtOAc. Wash with sat. NaHCO₃ (x2), Water (x1), and Brine (x1).

    • Caution: HATU byproducts are water-soluble, but thorough washing is required to remove tetramethylurea.

Protocol: Late-Stage C-H Amination of Benzoic Acids

Application: Direct introduction of nitrogen functionality ortho to the carboxylate without pre-functionalization.

Methodology (Adapted from Vertex/NIH):

  • Catalyst Loading: [IrCp*Cl₂]₂ (2.5 mol %) and AgNTf₂ (10 mol %).

  • Reagents: Benzoic acid substrate (1.0 equiv), Organic Azide (e.g., Tosyl azide or alkyl azide, 1.2 equiv).

  • Conditions: Run in DCE (1,2-dichloroethane) at 80–100°C.

  • Mechanism: The carboxylate acts as a directing group, coordinating the Iridium to the ortho-C-H bond. This allows for highly regioselective amination, preserving the acid functionality for later derivatization.

Physicochemical Impact Data

The following table illustrates the impact of replacing a standard benzoic acid core with bioisosteres in a model drug context (e.g., biaryl amide).

Scaffold CorepKa (Acid)LogP Shift (approx)Metabolic StabilitySolubility
Benzoic Acid 4.2Reference (0)Low (Ring oxidation)Moderate
2-Fluorobenzoic Acid 3.3+0.2Medium (Blocked site)Moderate
2,6-Difluorobenzoic Acid 2.8+0.4High (Blocked sites)Low
Bicyclo[1.1.1]pentane 4.5-0.5 to -1.0High (No aromatics)High
Cubane 4.8-0.1HighHigh

Note: Data represents generalized trends derived from matched molecular pair analysis (MMPA).

Synthetic Workflow Visualization

This diagram outlines the synthetic accessibility of these blocks, highlighting the divergence between aromatic functionalization and constructing saturated isosteres.

SyntheticWorkflow Benzene Aryl Halide / Benzoic Acid CH_Act Ir-Catalyzed C-H Amination (Direct Ortho-Funct.) Benzene->CH_Act Propellane [1.1.1]Propellane Radical Radical Addition / Cross-Coupling (Photoredox) Propellane->Radical + Amine/CO2 Source CubaneDiester Cubane-1,4-dicarboxylate Hydrolysis Partial Hydrolysis & Curtius Rearrangement CubaneDiester->Hydrolysis OrthoProd Ortho-Amino Benzoic Acid (Functionalized Aromatic) CH_Act->OrthoProd BCPProd BCP-Amino Acid (Linear Spacer) Radical->BCPProd CubaneProd Cubane Amino-Acid (Volume Mimic) Hydrolysis->CubaneProd

Figure 2: Synthetic pathways for accessing functionalized aromatic vs. saturated bioisosteric building blocks.

References

  • Late-Stage C-H Amination

    • Title: Late-Stage Amination of Drug-Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium-Catalyzed C−H Activ
    • Source: National Institutes of Health (NIH) / Vertex Pharmaceuticals.
    • URL:[Link]

  • Coupling Reagents (HATU/Oxyma): Title: Peptide Coupling Reagents Guide (Novabiochem). Source: Merck / Sigma-Aldrich.
  • Cubane Bioisosteres

    • Title: Validating Eaton's Hypothesis: Cubane as a Benzene Bioisostere.

    • Source: Angewandte Chemie International Edition (Cited via TCI Chemicals).
  • Bicyclo[1.1.1]pentane (BCP): Title: Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere for para-Phenyl and tert-Butyl Groups. Source: PharmaBlock Whitepaper.
  • Bioisostere Strategy

    • Title: Bioisosteres for Drug Hunters: Part 1 - Carboxylic Acids.
    • Source: Drug Hunter.
    • URL:[Link]

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dichloro-5-methylbenzoic Acid: Melting and Boiling Point Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The core of this guide is built on the foundational principles of physical organic chemistry, offering not just data, but a deeper understanding of the molecular interactions that govern the transition between solid, liquid, and gaseous states. For professionals in drug development, a precise understanding of a compound's melting and boiling points is critical for purification, formulation, and ensuring the stability and purity of active pharmaceutical ingredients (APIs).

Physicochemical Data Summary

Due to the absence of direct experimental data for 2,3-dichloro-5-methylbenzoic acid, the following table provides data for structurally related compounds to serve as a basis for comparison and estimation. These analogs illustrate the influence of substituent placement and type on melting and boiling points.

CompoundMolecular FormulaMelting Point (°C)Boiling Point (°C)
2,3-Dichloro-5-methylbenzoic acid (Predicted) C₈H₆Cl₂O₂Estimated 160-180Estimated >300
3,5-Dichloro-4-methylbenzoic acidC₈H₆Cl₂O₂187-189[1]330.9[1]
2-Amino-5-chloro-3-methylbenzoic acidC₈H₈ClNO₂239-243-
Methyl 2,3-dichlorobenzoateC₈H₆Cl₂O₂33-38[2]270[2]
Benzoic AcidC₇H₆O₂~122[3]249

Note: The values for 2,3-dichloro-5-methylbenzoic acid are estimations based on the analysis of related structures and physicochemical principles.

Theoretical Framework: Understanding the Determinants of Melting and Boiling Points

The melting and boiling points of organic molecules are dictated by the strength of their intermolecular forces.[4][5] For substituted benzoic acids, these interactions are a composite of hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

Hydrogen Bonding: The carboxylic acid functional group is a potent hydrogen bond donor and acceptor. In the solid state, most carboxylic acids form centrosymmetric dimers, which significantly increases the energy required to break the crystal lattice, leading to higher melting points compared to non-hydrogen bonding analogs.[6] This dimeric association often persists in the liquid phase, contributing to elevated boiling points.[6][7]

Dipole-Dipole Interactions: The presence of polar carbon-chlorine (C-Cl) and carbonyl (C=O) bonds introduces significant dipole moments in the molecule. The geometric arrangement of these dipoles influences the overall molecular polarity and the strength of dipole-dipole attractions between molecules.

Van der Waals Forces: These forces, although weaker, increase with the surface area and polarizability of the molecule.[5][8] The presence of two chlorine atoms and a methyl group on the benzene ring increases the molecular weight and surface area of 2,3-dichloro-5-methylbenzoic acid compared to benzoic acid, thus contributing to stronger van der Waals interactions.

Molecular Symmetry and Packing: The melting point is particularly sensitive to how well a molecule can pack into a crystal lattice.[4][9] Molecules with higher symmetry tend to pack more efficiently, leading to a more stable crystal lattice and a higher melting point. The substitution pattern on the benzene ring in 2,3-dichloro-5-methylbenzoic acid results in a less symmetrical structure compared to, for instance, 3,5-dichloro-4-methylbenzoic acid. This could lead to less efficient crystal packing and a comparatively lower melting point.

Based on these principles, it is reasonable to predict that 2,3-dichloro-5-methylbenzoic acid will have a significantly higher melting and boiling point than benzoic acid due to its greater molecular weight and the presence of chloro-substituents. However, its melting point may be slightly lower than that of its more symmetrical isomer, 3,5-dichloro-4-methylbenzoic acid.

Experimental Determination of Melting Point

The determination of a compound's melting point is a fundamental technique for assessing its purity. A pure substance will typically exhibit a sharp melting point range of 1-2°C, whereas impurities will lead to a depression and broadening of this range.[10] The following protocol details the use of a Mel-Temp apparatus, a common and reliable instrument for this purpose.[10][11]

Protocol: Melting Point Determination using a Mel-Temp Apparatus

  • Sample Preparation:

    • Place a small amount of finely powdered, dry 2,3-dichloro-5-methylbenzoic acid onto a clean, dry watch glass.

    • Gently press the open end of a capillary tube into the powder to collect a sample.[11]

    • Tap the sealed end of the capillary tube on a hard surface to pack the solid to a height of 2-3 mm.[11][12]

  • Apparatus Setup:

    • Insert the capillary tube, sealed end down, into the heating block of the Mel-Temp apparatus.[10]

    • Ensure the thermometer is correctly positioned to accurately measure the temperature of the block.

  • Approximate Melting Point Determination:

    • Rapidly heat the sample to get a preliminary, approximate melting point. This provides a target range for a more accurate measurement.

    • Allow the apparatus to cool to at least 20°C below the approximate melting point before proceeding.[12]

  • Accurate Melting Point Determination:

    • Using a fresh sample, begin heating the block again.

    • As the temperature approaches the approximate melting point, reduce the heating rate to 1-2°C per minute.[11] This slow rate ensures thermal equilibrium between the heating block, the thermometer, and the sample.[11]

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).[12]

    • Record the temperature at which the last crystal melts into a clear liquid (the end of the melting range).[12]

Caption: Workflow for Melting Point Determination.

Experimental Determination of Boiling Point

For non-volatile liquids, the boiling point is a key physical constant. Given the high predicted melting point of 2,3-dichloro-5-methylbenzoic acid, it is expected to have a high boiling point, likely with some decomposition. A micro-scale method is ideal for determining the boiling point when only a small amount of the substance is available.

Protocol: Micro Boiling Point Determination

  • Apparatus Assembly:

    • Attach a small test tube containing 0.2-0.5 mL of the sample to a thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.[13]

    • Place a melting point capillary tube, sealed at one end, into the test tube with the open end down.[7]

    • Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil), ensuring the sample is below the oil level.[7][13]

  • Heating and Observation:

    • Gently heat the apparatus. A slow, steady stream of bubbles will emerge from the inverted capillary as the air inside expands.

    • Continue heating until a rapid and continuous stream of bubbles is observed. This indicates that the liquid has reached its boiling point and the capillary is filled with the vapor of the substance.[13]

  • Boiling Point Measurement:

    • Remove the heat source and allow the apparatus to cool slowly.

    • The stream of bubbles will slow and eventually stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This occurs when the vapor pressure inside the capillary equals the atmospheric pressure.

Caption: Micro Boiling Point Determination Workflow.

Applications and Relevance in Drug Development

Substituted benzoic acids are important structural motifs in medicinal chemistry. For instance, various chloro-substituted benzoic acid derivatives have been investigated for their potential as antidiabetic[14] and anti-inflammatory agents.[15] 3,5-Dichlorobenzoic acid is a key starting material in the synthesis of Tafamidis, a drug used to treat transthyretin amyloidosis.[16] A thorough understanding of the physicochemical properties of new analogs like 2,3-dichloro-5-methylbenzoic acid is therefore a critical first step in the evaluation of their potential as drug candidates or intermediates.

Conclusion

While the precise melting and boiling points of 2,3-dichloro-5-methylbenzoic acid await experimental confirmation, a robust estimation can be derived from the analysis of its molecular structure and comparison with related compounds. The interplay of strong hydrogen bonding from the carboxylic acid group, coupled with the increased molecular weight and polarity from the dichloro-substituents, suggests a high melting point, likely in the range of 160-180°C, and a boiling point exceeding 300°C. The provided experimental protocols offer a reliable framework for the empirical validation of these predictions, a crucial step in the characterization of any new chemical entity for research and development.

References

  • Determination of Melting Point - Wired Chemist. [Link]

  • Inter-relationships between solubilities, distribution coefficients and melting points of some substituted benzoic and phenylacetic acids - PubMed. [Link]

  • Micro Boiling Point Determination - chymist.com. [Link]

  • Boiling Point Determination - chemconnections. [Link]

  • Mel-Temp Melting Point Apparatus - Organic Chemistry at CU Boulder. [Link]

  • Melting point determination. [Link]

  • Melting Point Determination Lab Guide | PDF - Scribd. [Link]

  • 3.3 Melting points and Boiling Points – Introductory Organic Chemistry - Open Oregon Educational Resources. [Link]

  • Micro-boiling point measurement. [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. [Link]

  • Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review - PMC. [Link]

  • Micro-boiling point measurement. [Link]

  • Boiling Point Determination Procedure 1. Make a test-tube assembly by using the following directions and illustration. a. Place. [Link]

  • Boiling & Melting Points - MSU chemistry. [Link]

  • 3 Trends That Affect Boiling Points - Master Organic Chemistry. [Link]

  • An Improved Structure−Property Model for Predicting Melting-Point Temperatures | Request PDF - ResearchGate. [Link]

  • Study on QSPR Method for Theoretical Calculation of Boiling Point of Some Organic Compounds. [Link]

  • Predicting glass transition temperature and melting point of organic compounds via machine learning and molecular embeddings - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D1EA00090J. [Link]

  • Understanding the Melting Point of Benzoic Acid: A Deep Dive - Oreate AI Blog. [Link]

  • Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes doc brown. [Link]

  • Improved QSAR Analysis of the Toxicity of Aliphatic Carboxylic Acids - ResearchGate. [Link]

  • The QSAR prediction of melting point, a property of environmental relevance - PubMed. [Link]

  • Preparation method of 3,5-dichloro-4-methylbenzoic acid - Google P
  • 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening - PubMed. [Link]

  • Melting points of benzoic and stearic acids - Chemistry Stack Exchange. [Link]

  • Prediction of boiling points of organic compounds by QSPR tools - ResearchGate. [Link]

  • Normal Boiling Points for Organic Compounds: Correlation and Prediction by a Quantitative Structure-Property Relationship - Semantic Scholar. [Link]

  • QSAR Models for Predicting Oral Bioavailability and Volume of Distribution and Their Application in Mapping the TK Space of Endocrine Disruptors - MDPI. [Link]

  • Benzoic Acid - Structure, Properties, Reactions - Turito. [Link]

  • S3.2.4 Factors that affect the boiling points of organic compounds - YouTube. [Link]

  • (PDF) An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid - ResearchGate. [Link]

  • Tablet Formulation of 2-((3-(Chloromethyl)benzoyl)oxy)benzoic Acid by Linear and Quadratic Models - PMC. [Link]

  • Chemical Properties of Benzoic acid, 3,5-dichloro-, methyl ester (CAS 2905-67-1) - Cheméo. [Link]

  • 2-Amino-5-chloro-3-methylbenzoic acid | C8H8ClNO2 | CID 11644044 - PubChem. [Link]

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Technical Procurement & Quality Assurance Guide: 2,3-Dichloro-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical and procurement analysis of 2,3-Dichloro-5-methylbenzoic acid , a specialized building block used in early-stage drug discovery.

Executive Summary

2,3-Dichloro-5-methylbenzoic acid is a high-value, non-commodity scaffold primarily utilized in Fragment-Based Drug Discovery (FBDD) and lead optimization. Unlike its high-volume analogs used in agrochemicals (e.g., Rynaxypyr intermediates), this specific isomer is a "Discovery Grade" reagent. Its scarcity drives a high market price (~$1,500/g), necessitating rigorous Quality Assurance (QA) protocols to validate substitution patterns before use in synthesis.

Critical Procurement Warning: There is a high risk of vendor confusion between this compound and 2-Amino-5-chloro-3-methylbenzoic acid (CAS 20776-67-4), a bulk intermediate for the insecticide Chlorantraniliprole. Procurement teams must verify the CAS 1806367-45-2 and the specific 2,3-dichloro substitution pattern to avoid costly sourcing errors.

Part 1: Chemical Identity & Technical Specifications

This compound belongs to the class of poly-substituted benzoic acids. Its specific substitution pattern (2,3-dichloro) creates a unique steric and electronic environment, often used to block metabolic "soft spots" on aromatic rings or to induce an orthogonal twist in biaryl systems.

Core Specifications
AttributeSpecificationNotes
Chemical Name 2,3-Dichloro-5-methylbenzoic acid
CAS Number 1806367-45-2 Verify against COA
Molecular Formula C₈H₆Cl₂O₂
Molecular Weight 205.04 g/mol
Appearance White to off-white crystalline solid
Purity Grade >97% (HPLC), >98% (NMR)Discovery Grade
Solubility DMSO, Methanol, DCMPoor solubility in water
Structural Differentiation (The "Confusion Risk")

The table below contrasts the target molecule with its most common market confuser.

FeatureTarget Molecule Common Confuser (Agro-Intermediate)
Name 2,3-Dichloro-5-methylbenzoic acid 2-Amino-5-chloro-3-methylbenzoic acid
CAS 1806367-45-220776-67-4
Key Substituents Two Chlorines (Positions 2,3)Amino (Pos 2), Chlorine (Pos 5)
Market Availability Rare / Custom SynthesisBulk Commodity (Tons)
Price Benchmark High ($1,000+ / g)Low (<$100 / kg)

Part 2: Synthesis Pathways & Impurity Profiling

Understanding the synthesis is crucial for anticipating impurities. Since this is not a bulk commodity, it is likely synthesized via custom campaigns using the Sandmeyer Reaction or Oxidation routes.

Likely Synthetic Route (Retrosynthetic Analysis)

The most reliable route starts from 2,3-dichloro-5-methylaniline (CAS 13711-29-0), which is commercially available.

  • Diazotization: The aniline is converted to a diazonium salt.

  • Sandmeyer Cyanation: Conversion to the nitrile (2,3-dichloro-5-methylbenzonitrile).

  • Hydrolysis: Acidic or basic hydrolysis yields the final benzoic acid.

Impurity Profile
  • Regioisomers: If the starting aniline was impure (e.g., containing 2,5-dichloro isomers), these will carry through.

  • Incomplete Hydrolysis: Presence of the intermediate amide or nitrile .

  • Diazo-Tars: Colored impurities from the diazotization step (often yellow/brown trace contaminants).

Visualization: Synthesis & Impurity Logic

The following diagram illustrates the pathway and where critical impurities originate.

SynthesisPathway Aniline START: 2,3-Dichloro-5-methylaniline (CAS 13711-29-0) Diazo Intermediate: Diazonium Salt Aniline->Diazo NaNO2 / HCl Nitrile Intermediate: Nitrile (Potential Impurity) Diazo->Nitrile CuCN (Sandmeyer) Product TARGET: 2,3-Dichloro-5-methylbenzoic acid (CAS 1806367-45-2) Nitrile->Product H2SO4 / H2O (Hydrolysis) Impurity1 Impurity: Residual Nitrile/Amide (Incomplete Hydrolysis) Nitrile->Impurity1

Caption: Proposed synthetic pathway showing the origin of nitrile/amide impurities common in Sandmeyer routes.

Part 3: Global Supply Chain & Price Analysis

Market Dynamics

This compound is a Tier 3 Specialty Chemical . It is not stocked in bulk warehouses. Most "In Stock" listings are aggregators who will trigger a custom synthesis order upon receipt of your PO.

Supplier Landscape
  • Primary Custom Synthesis (China/India): Companies like WuXi AppTec , PharmBlock , or Enamine likely hold the building block libraries or the precursor (aniline).

  • Catalog Aggregators: Vendors like ChemicalBook or BenchChem list the product but act as intermediaries.

  • Precursor Suppliers: BLD Pharm and Accela Chem stock the precursor 2,3-Dichloro-5-methylaniline, making them indirect sources if you choose to synthesize in-house.

Price Benchmarks (2025/2026 Estimates)
QuantityEstimated Price RangeLead TimeStrategy
100 mg - 1 g $500 - $1,600 2-4 WeeksBuy from catalog for immediate screening.
10 g - 100 g Custom Quote 6-8 WeeksRequest "FTE" or "Fee-for-service" synthesis.
> 1 kg N/A 3-4 MonthsRequires process development; not a commodity.

Part 4: Quality Assurance & Validation Protocols

Due to the high cost and risk of isomer confusion, blind acceptance of the Certificate of Analysis (COA) is dangerous. You must validate the material.

Self-Validating QC Workflow
  • H-NMR Analysis (Critical):

    • Solvent: DMSO-d6.

    • Diagnostic Signals: You must observe two aromatic singlets (or meta-coupled doublets with very small J values ~2Hz) representing the protons at positions 4 and 6.

    • Differentiation: If you see large coupling constants (J ~8Hz), you have the wrong isomer (likely 2,3-dichloro-4-methyl or similar).

  • LC-MS Purity:

    • Verify [M-H]- peak at 203/205 (Chlorine isotope pattern).

    • Check for the "Nitrile" intermediate peak (Mass ~185) which indicates incomplete reaction.

QC Decision Tree

Use this workflow to accept or reject batches.

QCDecisionTree Start Receive Shipment (CAS 1806367-45-2) NMR Step 1: 1H-NMR Analysis Start->NMR PatternCheck Are aromatic protons meta-coupled (<2Hz)? NMR->PatternCheck WrongIsomer REJECT: Wrong Isomer (Likely 2,5-dichloro or amino-analog) PatternCheck->WrongIsomer No (Ortho coupling seen) HPLC Step 2: HPLC Purity Check PatternCheck->HPLC Yes PurityCheck Purity > 97%? HPLC->PurityCheck Recrystallize Action: Recrystallize (Solvent: EtOH/Water) PurityCheck->Recrystallize No (<97%) Approve APPROVE BATCH Release to Chemistry PurityCheck->Approve Yes Recrystallize->HPLC Re-test

Caption: Quality Control Decision Tree for verifying isomer identity and purity.

Part 5: Strategic Procurement for R&D

Scenario A: Discovery Screening (< 5g)

  • Action: Purchase directly from catalog suppliers (e.g., ChemicalBook listings, eMolecules).

  • Risk: High price per gram.

  • Mitigation: Verify stock location. "In stock in USA/Europe" is preferred over "Ships from Asia" to avoid 3-week customs delays.

Scenario B: Lead Optimization (> 25g)

  • Action: Do not buy 25 x 1g bottles. Instead, contract a Custom Synthesis Organization (CRO).

  • Strategy: Provide the CRO with the CAS 13711-29-0 (Aniline) precursor source to speed up the quote.

  • Cost Saving: Synthesis from the aniline is a standard 2-step protocol. A CRO can produce 50g in 4 weeks for roughly the cost of 5g of catalog material.

References
  • ChemicalBook. 2,3-Dichloro-5-methylbenzoic acid Product Description & Pricing. Retrieved from

  • BenchChem. 2,3-Dichloro-5-methylanisole and related oxidation products. Retrieved from

  • BLD Pharm. 2,3-Dichloro-5-methylaniline (Precursor) Availability. Retrieved from

  • PubChem. Compound Summary for Chlorantraniliprole Intermediates (Differentiation Data). Retrieved from

The Dichloromethylbenzoic Acid Scaffold: A Strategic Bioisosteric Tool in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the intricate chess game of drug design, the strategic modification of a lead compound is paramount to achieving the desired trifecta of efficacy, safety, and optimal pharmacokinetic properties. Among the myriad of tools at the medicinal chemist's disposal, bioisosteric replacement stands out as a cornerstone of rational drug design.[1][2][3] This guide delves into the nuanced application of a less-conventional yet powerful scaffold: dichloromethylbenzoic acid. We will explore its role as a versatile bioisostere, the rationale behind its implementation, and the practical methodologies for its synthesis and evaluation.

The Principle of Bioisosterism: Beyond Simple Analogs

Bioisosterism, at its core, is the art and science of substituting a functional group within a bioactive molecule with another group that shares similar physical or chemical characteristics, with the goal of creating a new compound that maintains or improves upon the desired biological activity.[1][4] This strategy is not merely about creating analogs; it's a sophisticated approach to fine-tune a molecule's properties to enhance its drug-like characteristics.[5]

The objectives of bioisosteric replacement are multifaceted and can include:

  • Enhancing Potency and Selectivity: By subtly altering the electronic and steric profile of a molecule, a bioisosteric replacement can lead to a more favorable interaction with the target receptor or enzyme.

  • Improving Pharmacokinetic (ADME) Properties: Modifications can influence absorption, distribution, metabolism, and excretion, leading to better bioavailability and a more desirable half-life.[1]

  • Reducing Toxicity: Replacing a toxicophore with a benign bioisostere can mitigate adverse effects while preserving therapeutic action.[1]

  • Navigating Intellectual Property Landscapes: The creation of novel chemical entities through bioisosteric replacement is a key strategy in developing proprietary drug candidates.

Bioisosteres are broadly categorized as classical (those with the same number of atoms and valence electrons) and non-classical (those that do not adhere to these strict rules but still produce similar biological effects).[1] The dichloromethyl group, as we will explore, often acts as a non-classical bioisostere, offering unique advantages in specific therapeutic contexts.

The Dichloromethylbenzoic Acid Scaffold: A Closer Look

The dichloromethylbenzoic acid scaffold presents a unique combination of a carboxylic acid and a dichloromethyl group attached to a phenyl ring. The true power of this scaffold in bioisosteric replacement lies in the strategic deployment of the dichloromethyl (-CHCl2) group as a surrogate for other functionalities.

The Dichloromethyl Group as a Bioisostere for Carboxylic Acids

One of the most compelling applications of the dichloromethyl group is as a non-classical bioisostere for the carboxylic acid moiety.[6][7][8] While seemingly disparate, the rationale for this replacement is grounded in fundamental physicochemical principles.

Physicochemical Properties Comparison:

PropertyCarboxylic Acid (-COOH)Dichloromethyl (-CHCl2)Rationale for Bioisosteric Similarity
Acidity (pKa) ~4-5Not acidic in the Brønsted-Lowry sense, but the carbon is electrophilic.Can mimic the ability of a carboxylic acid to act as a hydrogen bond acceptor through its chlorine atoms. The electron-withdrawing nature of the chlorines can also influence the electronics of the parent molecule in a similar fashion to a carboxylate.
Hydrogen Bonding Strong hydrogen bond donor and acceptor.Primarily a hydrogen bond acceptor via the chlorine atoms.Can replicate key hydrogen bonding interactions with a biological target.
Steric Profile PlanarTetrahedralOffers a different three-dimensional arrangement that may lead to improved binding or selectivity.
Lipophilicity Generally increases hydrophilicity (especially when ionized).Increases lipophilicity.Can be advantageous for improving membrane permeability and oral bioavailability.[8]
Metabolic Stability Susceptible to phase II metabolism (e.g., glucuronidation).[6]Generally more resistant to metabolic degradation.Can lead to a longer half-life and improved pharmacokinetic profile.

The decision to employ a dichloromethyl group as a carboxylic acid bioisostere is therefore a strategic one, often driven by the need to address specific liabilities in a lead compound, such as poor metabolic stability or low cell permeability.[6][9]

Synthetic Strategies for Dichloromethylbenzoic Acid Scaffolds

The successful implementation of the dichloromethylbenzoic acid scaffold in a drug discovery program hinges on robust and versatile synthetic methodologies. The following protocols provide a general framework for the synthesis of key intermediates and the final compounds.

Synthesis of 3,5-Dichlorobenzoic Acid: A Key Starting Material

3,5-Dichlorobenzoic acid often serves as a foundational building block.[10][11][12]

Protocol 1: Diazotization of 3,5-Dichloroanthranilic Acid

This method provides a reliable route to 3,5-dichlorobenzoic acid.[13]

Materials:

  • 3,5-Dichloroanthranilic acid

  • Sodium nitrite

  • Hydrochloric acid

  • Ethanol

  • Sodium hydroxide

  • Diethyl ether

Procedure:

  • Prepare a solution of the diazonium salt from 3,5-dichloroanthranilic acid in an aqueous acidic medium at low temperature (0-5 °C).

  • Slowly add ethanol to the heated (e.g., 70 °C) diazonium salt solution. The elimination of nitrogen gas will be observed.

  • Continue stirring for a short period after the gas evolution ceases.

  • Isolate the crude 3,5-dichlorobenzoic acid. This can be achieved by cooling the reaction mixture and collecting the precipitate by filtration.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Introduction of the Dichloromethyl Group

The introduction of the dichloromethyl group can be achieved through various synthetic routes. One common approach is the free-radical chlorination of a methyl group.

Protocol 2: Synthesis of 4-(Dichloromethyl)benzoic Acid [14]

Materials:

  • p-Toluic acid

  • N-Chlorosuccinimide (NCS) or sulfuryl chloride

  • Radical initiator (e.g., AIBN or benzoyl peroxide)

  • Anhydrous solvent (e.g., carbon tetrachloride or chlorobenzene)

Procedure:

  • Dissolve p-toluic acid in the anhydrous solvent in a reaction vessel equipped with a reflux condenser and a light source (if using photochemical initiation).

  • Add the radical initiator to the solution.

  • Gradually add the chlorinating agent (e.g., NCS) in portions while heating the mixture to reflux and irradiating with a suitable lamp.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS) until the desired degree of chlorination is achieved.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by chromatography or recrystallization to obtain 4-(dichloromethyl)benzoic acid.

Diagram 1: Synthetic Workflow for Dichloromethylbenzoic Acid Derivatives

G cluster_start Starting Materials cluster_inter Key Intermediates cluster_final Final Bioisosteric Scaffolds start1 3,5-Dichloroanthranilic Acid inter1 3,5-Dichlorobenzoic Acid start1->inter1 Diazotization start2 p-Toluic Acid inter2 4-(Dichloromethyl)benzoic Acid start2->inter2 Radical Chlorination final1 Dichloromethylbenzoic Acid Analogs inter1->final1 Further Functionalization inter2->final1 Further Functionalization

Caption: A generalized workflow for the synthesis of dichloromethylbenzoic acid scaffolds.

Evaluation of Dichloromethylbenzoic Acid-Containing Compounds

Once synthesized, the novel compounds must be subjected to a rigorous battery of assays to determine their biological activity and drug-like properties.

In Vitro Biological Assays

The specific assays will be target-dependent. For instance, if the dichloromethylbenzoic acid scaffold is being investigated for anticancer properties, a typical workflow would involve:[15][16]

Protocol 3: MTT Assay for Cytotoxicity [16]

Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium

  • Synthesized compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the synthesized compounds and incubate for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.

Analytical Characterization

The identity and purity of the synthesized compounds must be unequivocally established. High-Performance Liquid Chromatography (HPLC) is an indispensable tool for this purpose.[17][18][19]

Protocol 4: Reversed-Phase HPLC Analysis [18]

Objective: To determine the purity of the synthesized dichloromethylbenzoic acid derivatives.

Chromatographic Conditions (Typical):

  • Column: C18 stationary phase

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength of maximum absorbance for the compound.

  • Injection Volume: 10 µL

Procedure:

  • Prepare a standard solution of the purified compound of known concentration.

  • Dissolve the sample to be analyzed in a suitable solvent.

  • Inject the standard and sample solutions into the HPLC system.

  • Analyze the resulting chromatograms to determine the retention time and peak area of the compound of interest.

  • Calculate the purity of the sample based on the relative peak areas.

Diagram 2: Evaluation Workflow for Bioisosteric Candidates

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_bio Biological Evaluation cluster_decision Decision Point synthesis Synthesized Compound hplc HPLC Purity synthesis->hplc nmr_ms Structure Confirmation (NMR, MS) synthesis->nmr_ms in_vitro In Vitro Assays (e.g., MTT) hplc->in_vitro nmr_ms->in_vitro adme ADME Profiling in_vitro->adme decision Lead Candidate? adme->decision

Caption: A typical workflow for the evaluation of newly synthesized bioisosteric compounds.

Case Studies and Future Perspectives

While the direct application of dichloromethylbenzoic acid as a bioisostere is an emerging area, the broader class of dichlorophenyl-containing compounds has shown significant promise in various therapeutic areas, including as anticancer and antimicrobial agents.[15][20] The principles outlined in this guide provide a solid foundation for the rational design and evaluation of novel drug candidates based on this versatile scaffold.

The future of bioisosteric replacement will undoubtedly be shaped by the integration of computational tools in drug design.[1][21] In silico methods can aid in the prediction of the physicochemical properties and biological activities of novel bioisosteres, thereby streamlining the drug discovery process. Databases of bioisosteric replacements, such as SwissBioisostere and BoBER, are valuable resources for medicinal chemists seeking to identify novel structural motifs.[22][23][24][25]

Conclusion

The dichloromethylbenzoic acid scaffold represents a valuable, albeit underutilized, tool in the medicinal chemist's arsenal. Its ability to serve as a non-classical bioisostere for key functional groups, particularly carboxylic acids, opens up new avenues for lead optimization. By understanding the underlying principles of its design, synthesis, and evaluation, researchers can strategically employ this scaffold to overcome common challenges in drug development and unlock new therapeutic possibilities. The continued exploration of such novel bioisosteric replacements will be a key driver of innovation in the pharmaceutical industry.[26]

References

  • Sharma, N., Chauhan, A. S., & Jain, V. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.
  • Jayashree, B. S., Nikhil, P. S., & Paul, S. (2022). Bioisosterism in Drug Discovery and Development - An Overview. Medicinal Chemistry, 18(9), 915-925.
  • Seba M. C. (2024). A Brief Review on Bioisosterism in Drug Design and Designing of Advanced Drugs. International Journal of Research and Review, 11(8), 341-349.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
  • Jayashree, B. S., Nikhil, P. S., & Paul, S. (2022). Bioisosterism in Drug Discovery and Development - An Overview. Bentham Science.
  • Oprea, T. I., Davis, A. M., Teague, S. J., & Leeson, P. D. (2001). The Quest for Bioisosteric Replacements.
  • Wirth, M., et al. (2012). SwissBioisostere: a database of molecular replacements for ligand design. Nucleic Acids Research, 41(D1), D1137-D1143.
  • Cambridge MedChem Consulting. (n.d.).
  • Stular, T., et al. (2017). BoBER: web interface to the base of bioisosterically exchangeable replacements. Nucleic Acids Research, 46(W1), W469-W474.
  • BenchChem. (2025). A Comparative Guide to the Biological Activity of 3-(3,5-Dichlorophenyl)benzoic Acid and Its Analogs.
  • Daina, A., et al. (2021). SwissBioisostere 2021: updated structural, bioactivity and physicochemical data delivered by a reshaped web interface. Nucleic Acids Research, 50(W1), W73-W79.
  • BenchChem. (2025). Applications of 3-(3,5-Dichlorophenyl)
  • BenchChem. (n.d.). A Comparative Guide to the Synthesis of 3-(3,5-dichlorophenyl)benzoic acid.
  • Hall, A. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 103, 117653.
  • Rao, B. P., et al. (2012). A validated LC method for determination of 2,3-dichlorobenzoic acid and its associated regio isomers.
  • BenchChem. (n.d.). Application Note: HPLC Analysis of 3-(3,5-dichlorophenyl)benzoic acid.
  • SpiroChem. (n.d.).
  • ChemicalBook. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of 3,5-dichlorobenzoic acid.
  • PubChem. (n.d.). 3,5-Dichlorobenzoic acid. PubChem Compound Summary for CID 5811.
  • Deshmukh, R., & Taylor, R. D. (2020). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Viruses, 12(3), 273.
  • Al-Zoubi, R. M. (2014). Carboxylic Acid (Bio)Isosteres in Drug Design. Mini-Reviews in Medicinal Chemistry, 14(14), 1166-1185.
  • de Souza, A. S., & de França, L. C. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 5938217.
  • Brown, N. (2012). Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. In Silico Drug Discovery and Design, 1-24.
  • Rao, B. P., et al. (2012). A validated LC method for determination of 2,3-dichlorobenzoic acid and its associated regio isomers.
  • Meanwell, N. A. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 29(1), 108-143.
  • PubChem. (n.d.). 4-(Dichloromethyl)benzoic acid. PubChem Compound Summary for CID 19370983.
  • Aslam, J., et al. (2023).
  • Sari, Y. P., et al. (2020). In-silico, synthesis, structure elucidation and anticancer activity study of 2-(3,4-dichlorophenyl)-4H-benzo[d][1][4]oxazin-4-one. Rasayan Journal of Chemistry, 13(2), 1017-1024.

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Methodological & Application

Application Notes and Protocols for the Synthesis of 2,3-Dichloro-5-methylbenzoic Acid from Toluene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed synthetic protocols for the preparation of 2,3-dichloro-5-methylbenzoic acid, a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Two distinct and reliable synthetic pathways commencing from readily available toluene derivatives, namely 3-methylbenzoic acid and 2,3-dichlorotoluene, are presented. This document is intended for researchers, scientists, and professionals in drug development and process chemistry, offering in-depth technical guidance, mechanistic insights, and step-by-step experimental procedures.

Introduction

2,3-Dichloro-5-methylbenzoic acid is a key building block in organic synthesis, primarily utilized in the development of novel therapeutic agents and crop protection chemicals. The specific substitution pattern of the aromatic ring, featuring two vicinal chlorine atoms and a methyl group, imparts unique physicochemical properties to the molecules derived from it. The accurate and efficient synthesis of this compound is therefore of significant interest. This application note outlines two strategic approaches to its synthesis, leveraging common starting materials and well-established chemical transformations. The first pathway details a multi-step synthesis from 3-methylbenzoic acid, involving nitration, reduction, chlorination, and a subsequent Sandmeyer reaction. The second, more direct route, describes the oxidation of 2,3-dichlorotoluene. Each protocol is designed to be self-validating, with explanations for key experimental choices grounded in established chemical principles.

Pathway 1: Multi-step Synthesis from 3-Methylbenzoic Acid

This synthetic route employs 3-methylbenzoic acid (m-toluic acid) as the starting material and proceeds through a series of functional group transformations to arrive at the target molecule. This pathway offers a high degree of control over the regioselectivity of the chlorination steps.

Causality Behind Experimental Choices

The initial nitration of 3-methylbenzoic acid is directed by the existing substituents. The carboxylic acid group is a meta-director, while the methyl group is an ortho-, para-director. The nitration occurs ortho to the methyl group and meta to the carboxylic acid group, yielding 2-nitro-3-methylbenzoic acid.[1] Subsequent reduction of the nitro group to an amine is a standard transformation, for which various reducing agents can be employed; catalytic hydrogenation is often preferred for its clean reaction profile.[1][2] The introduction of the first chlorine atom is achieved via electrophilic aromatic substitution on the activated 2-amino-3-methylbenzoic acid ring. The amino group is a strong activating and ortho-, para-directing group, leading to chlorination at the para-position to yield 2-amino-5-chloro-3-methylbenzoic acid.[1][3] Finally, the Sandmeyer reaction is a robust and widely used method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[4][5] This reaction is initiated by a one-electron transfer from a copper(I) catalyst to the diazonium salt, which then decomposes to an aryl radical with the loss of nitrogen gas.[4]

Experimental Workflow

Synthesis from3-Methylbenzoic Acid start 3-Methylbenzoic Acid step1 Nitration (HNO3) start->step1 intermediate1 2-Nitro-3-methylbenzoic Acid step1->intermediate1 step2 Reduction (H2, Catalyst) intermediate1->step2 intermediate2 2-Amino-3-methylbenzoic Acid step2->intermediate2 step3 Chlorination (e.g., Dichlorohydantoin) intermediate2->step3 intermediate3 2-Amino-5-chloro-3-methylbenzoic Acid step3->intermediate3 step4 Sandmeyer Reaction (NaNO2, HCl, CuCl) intermediate3->step4 end 2,3-Dichloro-5-methylbenzoic Acid step4->end

Caption: Workflow for the synthesis of 2,3-dichloro-5-methylbenzoic acid from 3-methylbenzoic acid.

Data Summary
StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1NitrationNitric acid-0-201-2~85
2ReductionH₂, Catalyst (e.g., Pd/C)VariousRoom Temp2-4>90
3ChlorinationDichlorohydantoin, Benzoyl peroxideDMF90-1101-287
4Sandmeyer ReactionNaNO₂, HCl, CuClWater, HCl0-5 (diazotization), then heat1-260-70 (typical)
Detailed Experimental Protocols

Step 1: Synthesis of 2-Nitro-3-methylbenzoic Acid [1]

  • In a flask equipped with a stirrer and a dropping funnel, cool 100 mL of 65% nitric acid to 0°C in an ice-salt bath.

  • Slowly add 25 g of 3-methylbenzoic acid to the cooled nitric acid with continuous stirring, maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring at 0-5°C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional hour.

  • Pour the reaction mixture onto 500 g of crushed ice.

  • Collect the precipitated solid by vacuum filtration, wash with cold water until the washings are neutral, and dry to obtain 2-nitro-3-methylbenzoic acid.

Step 2: Synthesis of 2-Amino-3-methylbenzoic Acid [1][2]

  • To a solution of 20 g of 2-nitro-3-methylbenzoic acid in 200 mL of ethanol in a hydrogenation vessel, add 1 g of 10% Pd/C catalyst.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Shake the mixture at room temperature until the hydrogen uptake ceases (typically 2-4 hours).

  • Release the pressure and filter the mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to yield 2-amino-3-methylbenzoic acid.

Step 3: Synthesis of 2-Amino-5-chloro-3-methylbenzoic Acid [1]

  • In a 500 mL four-necked flask, dissolve 15.1 g (0.1 mol) of 2-amino-3-methylbenzoic acid in 100 mL of N,N-dimethylformamide (DMF).

  • Add 0.15 g of benzoyl peroxide as a catalyst.

  • Add 9.85 g (0.05 mol) of 1,3-dichloro-5,5-dimethylhydantoin in portions while maintaining the temperature at 100°C.

  • Stir the reaction mixture at 100°C for 1 hour. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into 200 mL of ice water.

  • Collect the precipitated white solid by filtration, wash with water, and dry to obtain 2-amino-5-chloro-3-methylbenzoic acid. The reported yield is approximately 87%.[1]

Step 4: Synthesis of 2,3-Dichloro-5-methylbenzoic Acid via Sandmeyer Reaction

  • Suspend 18.5 g (0.1 mol) of 2-amino-5-chloro-3-methylbenzoic acid in a mixture of 50 mL of concentrated hydrochloric acid and 50 mL of water.

  • Cool the suspension to 0-5°C in an ice-salt bath.

  • Slowly add a solution of 7.6 g (0.11 mol) of sodium nitrite in 20 mL of water dropwise, keeping the temperature below 5°C. Stir for 30 minutes after the addition is complete.

  • In a separate flask, dissolve 12 g (0.12 mol) of cuprous chloride in 50 mL of concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the cuprous chloride solution with vigorous stirring. Nitrogen gas will evolve.

  • After the addition is complete, warm the reaction mixture to 50-60°C and stir for 1 hour.

  • Cool the mixture to room temperature and collect the solid product by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2,3-dichloro-5-methylbenzoic acid.

Pathway 2: Direct Oxidation of 2,3-Dichlorotoluene

This synthetic approach offers a more atom-economical route to the target compound, involving the direct oxidation of the methyl group of 2,3-dichlorotoluene.

Causality Behind Experimental Choices

The oxidation of an alkyl side-chain on an aromatic ring is a common transformation.[6] Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can effectively convert the methyl group to a carboxylic acid. The reaction proceeds as long as there is at least one benzylic hydrogen atom.[6] The use of potassium permanganate is often favored due to its lower toxicity compared to chromium-based reagents.[6] The reaction is typically performed in an aqueous solution, and upon completion, the product is isolated by acidification.

Experimental Workflow

Synthesis from2,3-Dichlorotoluene start 2,3-Dichlorotoluene step1 Oxidation (KMnO4) start->step1 intermediate1 Potassium 2,3-dichloro-5-methylbenzoate step1->intermediate1 step2 Acidification (HCl) intermediate1->step2 end 2,3-Dichloro-5-methylbenzoic Acid step2->end

Caption: Workflow for the synthesis of 2,3-dichloro-5-methylbenzoic acid from 2,3-dichlorotoluene.

Data Summary
StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1OxidationPotassium permanganate (KMnO₄)WaterReflux (~100)4-870-85
2AcidificationHydrochloric acid (HCl)WaterRoom Temp->95
Detailed Experimental Protocol

Synthesis of 2,3-Dichloro-5-methylbenzoic Acid [6]

  • In a 1 L round-bottomed flask equipped with a reflux condenser and a mechanical stirrer, add 16.1 g (0.1 mol) of 2,3-dichlorotoluene and 400 mL of water.

  • Heat the mixture to reflux with vigorous stirring.

  • In a separate beaker, dissolve 31.6 g (0.2 mol) of potassium permanganate in 200 mL of warm water.

  • Add the potassium permanganate solution in small portions to the refluxing mixture of 2,3-dichlorotoluene and water over a period of 2 hours. The purple color of the permanganate will disappear as it reacts.

  • After the addition is complete, continue to reflux the mixture for an additional 4-6 hours, or until the purple color no longer fades.

  • Cool the reaction mixture to room temperature and filter off the brown manganese dioxide precipitate. Wash the precipitate with a small amount of hot water.

  • Combine the filtrate and washings and cool in an ice bath.

  • Slowly add concentrated hydrochloric acid to the filtrate with stirring until the solution is acidic to litmus paper (pH ~2).

  • A white precipitate of 2,3-dichloro-5-methylbenzoic acid will form.

  • Collect the product by vacuum filtration, wash with cold water, and dry.

  • The crude product can be recrystallized from an appropriate solvent system, such as ethanol-water, to yield the pure acid.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Nitric acid and hydrochloric acid are corrosive and should be handled with care.

  • Potassium permanganate is a strong oxidizing agent; avoid contact with combustible materials.

  • Hydrogen gas is flammable; ensure proper grounding and ventilation during hydrogenation.

  • Sodium nitrite is toxic; handle with care.

  • The Sandmeyer reaction involves the formation of potentially unstable diazonium salts; maintain low temperatures during their preparation and use.

Conclusion

This application note provides two robust and well-documented synthetic routes for the preparation of 2,3-dichloro-5-methylbenzoic acid from different toluene-based starting materials. The choice of pathway may depend on the availability of starting materials, scale of the reaction, and desired purity of the final product. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to successfully synthesize this important chemical intermediate.

References

  • CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Sandmeyer reaction. In Wikipedia. [Link]

  • Aromatic Side-Chain Oxidation: o-Chlorobenzoic Acid from o-Chlorotoluene. (2012, November 14). Chemistry LibreTexts. [Link]

  • Study on the synthesis of 2-amino-3-methylbenzoic acid. (2023, October 10). IOP Conference Series: Earth and Environmental Science, 1248, 012067. [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. [Link]

Sources

Application Note: Strategies and Protocols for Amide Coupling of Sterically Hindered and Electron-Deficient 2,3-Dichloro-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Amide bond formation is a cornerstone of synthetic chemistry, particularly in the fields of medicinal chemistry and drug development.[1] However, substrates presenting significant steric hindrance and electronic deactivation, such as 2,3-dichloro-5-methylbenzoic acid, pose a considerable challenge to standard coupling protocols. The ortho-dichloro substitution pattern both sterically shields the carboxylic acid and reduces its nucleophilicity through inductive electron withdrawal. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting and implementing robust amide coupling strategies for this and other similarly challenging substrates. We will explore the underlying chemical principles, compare high-reactivity coupling methodologies, and provide detailed, field-proven experimental protocols.

The Challenge: Overcoming Steric and Electronic Hurdles

The primary difficulty in forming an amide bond with 2,3-dichloro-5-methylbenzoic acid stems from two distinct, yet synergistic, factors:

  • Steric Hindrance: The two chlorine atoms positioned ortho to the carboxyl group create a sterically congested environment. This bulkiness impedes the approach of both the activating agent and the incoming amine nucleophile, significantly slowing down the rate of reaction.[2][3] Even the most effective coupling reagents can struggle to access the carboxylic acid in such a crowded space.[4]

  • Electronic Deactivation: Chlorine is an electron-withdrawing group. The presence of two such groups reduces the electron density of the carboxylate, making it a weaker nucleophile for the initial activation step with a coupling reagent. This deactivation renders the carboxylic acid inherently less reactive.[5]

Together, these factors mean that mild, standard coupling conditions (e.g., carbodiimides alone) are often sluggish and result in low or no yield of the desired amide product.[6] Success requires a strategic approach that employs highly reactive intermediates to overcome these activation barriers.

Strategic Approaches to Coupling Challenging Substrates

Three primary strategies have proven effective for the amidation of sterically and electronically demanding carboxylic acids. The choice of method depends on the specific amine, functional group tolerance, and desired scale of the reaction.

dot

Caption: Workflow comparing the three primary strategies for coupling hindered acids.

Strategy 1: High-Reactivity Onium Salt Reagents

Uronium/aminium and phosphonium salts are among the most powerful coupling reagents developed, designed specifically to accelerate amide bond formation.[7] Reagents such as HATU , HBTU , and PyBOP react with the carboxylic acid to generate highly reactive OAt or OBt active esters in situ.[8]

  • Mechanism of Action: These reagents convert the carboxylic acid into an activated ester that readily reacts with the amine. HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is often considered superior for hindered couplings.[9] The 7-aza-benzotriazole (HOAt) leaving group provides anchimeric assistance via its pyridine nitrogen, which stabilizes the transition state and accelerates the rate of aminolysis.[8][10] A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), is required to deprotonate the carboxylic acid and the ammonium salt of the incoming amine.[7]

dot

Caption: Simplified mechanism of carboxylic acid activation using HATU.

Strategy 2: Conversion to Acyl Chlorides

This classic, two-step approach involves converting the carboxylic acid to its highly reactive acyl chloride derivative, which is then reacted with the amine.[11] Acyl chlorides are significantly more electrophilic than the parent carboxylic acid and can overcome the activation barrier posed by even weakly nucleophilic amines.[12]

  • Reagents and Conditions: Reagents like oxalyl chloride or thionyl chloride (SOCl₂) are commonly used for this transformation.[13] The reaction with oxalyl chloride is often catalyzed by a trace amount of N,N-dimethylformamide (DMF).[14] The subsequent amidation is typically performed under Schotten-Baumann conditions, where a base such as pyridine, triethylamine, or aqueous sodium hydroxide is used to neutralize the HCl byproduct.[12] This method is robust but can be incompatible with acid-sensitive functional groups.

Strategy 3: Carbodiimides with Potent Additives

While carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are workhorses in peptide synthesis, their direct activated intermediate, an O-acylisourea, may not be reactive enough for this substrate.[11] The key to success is the inclusion of nucleophilic additives.

  • Role of Additives: Additives such as 1-hydroxybenzotriazole (HOBt) or, more effectively, 1-hydroxy-7-azabenzotriazole (HOAt), trap the O-acylisourea to form the corresponding OBt or OAt active esters.[15] These esters are more stable and more reactive towards aminolysis than the initial intermediate. For a challenging substrate like 2,3-dichloro-5-methylbenzoic acid, HOAt is the preferred additive due to its superior reactivity profile, as discussed with HATU.[11] In some cases, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can further accelerate the reaction by forming a highly reactive acylpyridinium intermediate, though this can be sterically sensitive.[5]

Comparative Protocol Summary

The table below summarizes the key parameters and considerations for each of the recommended strategies.

Parameter Protocol 1: HATU Coupling Protocol 2: Acyl Chloride Protocol 3: EDC/HOAt Coupling
Reactivity Very HighHighestHigh
Key Reagents HATU, DIPEAOxalyl Chloride/SOCl₂, Base (e.g., Pyridine)EDC, HOAt, Base (optional)
Stoichiometry (Acid:Reagent:Amine) 1 : 1.1-1.2 : 1.11 : 1.2-1.5 : 1.11 : 1.2 : 1.1 (EDC/HOAt)
Typical Solvents DMF, NMP, DCMDCM, THF, TolueneDMF, DCM
Temperature 0 °C to RT0 °C to RT (Amidation)0 °C to RT
Pros High efficiency for hindered substrates, fast reaction times, mild conditions.[9]Very robust and reliable, cost-effective reagents.Water-soluble byproducts (EDC), milder than acyl chloride formation.[7]
Cons/Considerations Higher cost of reagents, potential for guanidinylation side-reaction with excess reagent.[8]Harsh reagents (SOCl₂, oxalyl chloride), generation of HCl, not suitable for acid-labile groups.[1]Slower than other methods, may require elevated temperatures for very hindered cases.

Detailed Experimental Protocols

Note: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). All reagents should be anhydrous unless otherwise specified.

Protocol 1: High-Reactivity Coupling with HATU

This protocol is often the first choice for difficult couplings due to its high efficiency and mild conditions.[16]

Reagents & Materials:

  • 2,3-Dichloro-5-methylbenzoic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

  • To a clean, dry round-bottom flask under a nitrogen atmosphere, add 2,3-dichloro-5-methylbenzoic acid (1.0 equiv).

  • Dissolve the acid in anhydrous DMF (approx. 0.1-0.5 M concentration).

  • Add the amine (1.1 equiv) to the solution.

  • Add HATU (1.2 equiv) to the mixture.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add DIPEA (3.0 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Acyl Chloride-Mediated Coupling

This robust protocol is an excellent alternative when other methods fail.[14]

Reagents & Materials:

  • 2,3-Dichloro-5-methylbenzoic acid (1.0 equiv)

  • Oxalyl chloride (1.5 equiv) or Thionyl chloride (1.5 equiv)

  • Amine (1.1 equiv)

  • Pyridine or Triethylamine (2.2 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Catalytic DMF (1-2 drops, if using oxalyl chloride)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, addition funnel

Procedure:

  • Acyl Chloride Formation: a. To a dry flask under nitrogen, add 2,3-dichloro-5-methylbenzoic acid (1.0 equiv) and dissolve in anhydrous DCM. b. Add a catalytic amount of DMF (1-2 drops). c. Slowly add oxalyl chloride (1.5 equiv) dropwise at room temperature. Vigorous gas evolution (CO₂, CO, HCl) will be observed. d. Stir the mixture at room temperature for 1-3 hours until gas evolution ceases. e. Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and solvent. The crude acyl chloride is typically used immediately without further purification.[14]

  • Amidation: a. Dissolve the crude acyl chloride in fresh anhydrous DCM. b. In a separate flask, dissolve the amine (1.1 equiv) and pyridine (2.2 equiv) in anhydrous DCM. c. Cool the amine solution to 0 °C. d. Add the acyl chloride solution dropwise to the cooled amine solution via an addition funnel. e. Allow the reaction to warm to room temperature and stir for 1-4 hours. f. Monitor the reaction progress by TLC or LC-MS. g. Upon completion, wash the reaction mixture with 1N HCl, water, and brine. h. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. i. Purify the crude product as needed.

Protocol 3: EDC/HOAt-Mediated Coupling

A milder, yet still powerful, alternative that avoids the use of harsh chlorinating agents.[17]

Reagents & Materials:

  • 2,3-Dichloro-5-methylbenzoic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOAt (1.2 equiv)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

  • To a dry flask under nitrogen, add 2,3-dichloro-5-methylbenzoic acid (1.0 equiv), the amine (1.1 equiv), and HOAt (1.2 equiv).

  • Dissolve the components in anhydrous DMF or DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 equiv) portion-wise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for 8-24 hours.

  • Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (40-50 °C) may be applied.

  • Upon completion, dilute the reaction with water and extract with an organic solvent.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine. The aqueous washes help remove the urea byproduct from EDC.[18]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Troubleshooting

  • Low/No Conversion: If the reaction stalls, especially with the EDC/HOAt protocol, consider gentle heating (40-50 °C) or switching to the more potent HATU or acyl chloride methods. Ensure all reagents are anhydrous, as water can hydrolyze activated intermediates.

  • Side Product Formation: With uronium reagents like HATU, using a minimal excess (1.1-1.2 equiv) can prevent the formation of guanidinium byproducts from reaction with the amine.[8]

  • Purification Issues: The tetramethylurea byproduct from HATU and the ethyl-dimethylaminopropyl urea from EDC are water-soluble and can typically be removed with aqueous washes. If they persist, purification via flash chromatography is recommended. Dicyclohexylurea (from DCC) is notoriously difficult to remove as it is insoluble in most solvents and requires filtration.

Conclusion

The successful amide coupling of 2,3-dichloro-5-methylbenzoic acid requires a departure from standard protocols. Due to pronounced steric hindrance and electronic deactivation, highly efficient activation methods are mandatory. The use of powerful onium salt reagents like HATU provides a rapid and mild route to the desired amides and is often the method of choice. For a more classical and cost-effective approach, conversion to the acyl chloride intermediate offers a highly reliable, albeit harsher, alternative. Finally, an optimized EDC/HOAt protocol serves as a valuable compromise, offering good reactivity while avoiding more hazardous reagents. By selecting the appropriate strategy based on substrate compatibility and laboratory resources, researchers can confidently synthesize amides from this and other challenging carboxylic acids.

References

  • Bachem AG. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.com.

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec.com.

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252-255.

  • Pawar, S. S., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ACS Omega, 6(12), 8513-8524.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Hepatochem.com.

  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher.co.uk.

  • ResearchGate. (2014). The Synthesis of Sterically Hindered Amides. ResearchGate.

  • Pace, V., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 84.

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-434.

  • Bode, J. W. (2014). The synthesis of sterically hindered amides. PubMed.

  • Wikipedia. (n.d.). HATU. En.wikipedia.org.

  • Ulven, T., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate.

  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Sigmaaldrich.com.

  • Gummadi, V., et al. (2010). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Organic & Biomolecular Chemistry, 8(4), 835-840.

  • Organic-Chemistry.org. (n.d.). Amine to Amide (EDC + HOBt). Organic-chemistry.org.

  • ChemicalBook. (2024). HATU:a third-generation coupling reagent. Chemicalbook.com.

  • APExBIO. (n.d.). HATU - Efficient Peptide Coupling Reagent. Apexbt.com.

  • ResearchGate. (2020). An improved method of amide synthesis using acyl chlorides. ResearchGate.

  • Scribd. (n.d.). Coupling Reagents in Amide Synthesis - Organic-Reaction. Scribd.com.

  • ChemHelp ASAP. (2019). synthesis of amides from acid chlorides. YouTube.

  • Reddit. (2022). Struggling with amide coupling. Reddit.com.

  • Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg-bio.com.

  • Organic Syntheses. (n.d.). SYNTHESIS OF 2-ARYLINDOLE-4-CARBOXYLIC AMIDES. Orgsum.org.

  • Organic Chemistry Portal. (n.d.). Synthesis of acyl chlorides. Organic-chemistry.org.

Sources

Application Note: Overcoming Chemoselectivity & Poisoning Challenges in the Amination of Chlorobenzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Buchwald-Hartwig Amination of Chlorinated Benzoic Acid Substrates Content Type: Application Note & Protocol Guide Audience: Senior Synthetic Chemists & Process Development Scientists

Executive Summary

The Buchwald-Hartwig amination of chlorinated benzoic acids presents a dualistic challenge in medicinal chemistry: the electronic deactivation of the aryl chloride bond and the catalyst poisoning potential of the free carboxylic acid. While aryl chlorides are traditionally less reactive than their bromide or iodide counterparts due to a stronger C–Cl bond (


 vs. 

for C–Br), the presence of an unprotected carboxyl group introduces competitive binding to the Pd(II) center and solubility issues in non-polar media.

This guide details two validated workflows to achieve high-yield C–N bond formation:

  • The "Protect-First" Strategy (Gold Standard): Conversion to esters to eliminate catalyst poisoning.

  • The "Direct-Salt" Strategy (Process Intensification): In situ generation of carboxylate salts using specific Pd-G4 precatalysts and bulky biarylphosphine ligands to enable direct coupling.

Mechanistic Analysis & Catalyst Selection

The Substrate Challenge

Chlorobenzoic acids are "doubly difficult" substrates. The electron-withdrawing nature of the carboxyl group (-COOH) actually activates the ring for oxidative addition (making the C-Cl bond more susceptible to Pd insertion compared to chlorotoluene). However, this benefit is negated by two failure modes:

  • Mode A (Protonolysis): The acidic proton (

    
    ) instantly protonates reactive amido-Pd intermediates or the base, stalling the catalytic cycle.
    
  • Mode B (Coordination): The resulting carboxylate anion (

    
    ) can act as an X-type ligand, displacing the amine or halide and forming stable, unreactive Pd-carboxylate complexes.
    
The Solution: Ligand & Precatalyst Architecture

To overcome the high barrier of oxidative addition into aryl chlorides and prevent carboxylate inhibition, we utilize Dialkylbiarylphosphine ligands (Buchwald Ligands).

  • Ligand: BrettPhos or XPhos .

    • Why: These ligands possess a bulky biaryl backbone that enforces a monoligated Pd(0) species (

      
      ), which is the active species for oxidative addition. The bulk also prevents the formation of dimeric Pd-carboxylate resting states.
      
  • Precatalyst: Pd-G4 (Fourth Generation Palladacycles) .

    • Why: Traditional sources like

      
       or 
      
      
      
      often suffer from variable induction periods or incomplete activation. G4 precatalysts contain the ligand pre-bound and activate rapidly upon exposure to base, releasing the active
      
      
      species immediately.
Mechanistic Pathway (Visualization)

BH_Mechanism PreCat Pd-G4 Precatalyst (Air Stable) ActivePd Active Species [L-Pd(0)] PreCat->ActivePd Base Activation OxAdd Oxidative Addition (Ar-Pd(II)-Cl) ActivePd->OxAdd + Ar-Cl (Rate Limiting) AmineBind Amine Binding (Ar-Pd(II)-N) OxAdd->AmineBind + Amine Poison FAILURE MODE: Carboxylate Coordination (Pd-OOC-Ar) OxAdd->Poison Free -COOH present Deprot Deprotonation (Base Removal of HX) AmineBind->Deprot + Base RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->ActivePd Regeneration

Figure 1: Catalytic cycle of Buchwald-Hartwig amination highlighting the critical oxidative addition step and the potential off-cycle poisoning by free carboxylates.

Experimental Protocols

Protocol A: The "Protect-First" Route (Recommended)

Best for: High-value substrates where yield reliability is paramount. This protocol assumes the substrate is converted to a methyl or ethyl ester prior to coupling.

Reagents:

  • Substrate: Methyl 4-chlorobenzoate (

    
    )
    
  • Amine: Morpholine or Aniline derivative (

    
    )
    
  • Catalyst: XPhos Pd G4 (

    
    )
    
  • Base:

    
     (
    
    
    
    ) or
    
    
    (
    
    
    )
  • Solvent: 1,4-Dioxane or Toluene (anhydrous)

Step-by-Step Workflow:

  • Setup: In a nitrogen-filled glovebox or using standard Schlenk technique, charge a reaction vial with Methyl 4-chlorobenzoate (

    
    ), XPhos Pd G4 (
    
    
    
    ,
    
    
    ), and
    
    
    (
    
    
    ,
    
    
    ).
  • Solvation: Add anhydrous 1,4-Dioxane (

    
    , 
    
    
    
    ).
  • Amine Addition: Add the amine (

    
    ) via syringe.
    
  • Reaction: Seal the vial with a Teflon-lined cap. Heat to

    
     for 4–12 hours.
    
    • Note: Aryl chlorides require higher activation energy; do not run at RT.

  • Workup: Cool to RT. Filter through a pad of Celite eluting with EtOAc. Concentrate and purify via flash chromatography.

Protocol B: The "Direct-Salt" Route (Advanced)

Best for: Process chemistry where removing protection steps reduces cost. This method relies on in situ deprotonation to form a soluble potassium salt.

Critical Modification: You must use BrettPhos Pd G4 . BrettPhos is electronically optimized to prevent the coordination of the carboxylate to the Pd center better than XPhos in this specific context.

Reagents:

  • Substrate: 4-Chlorobenzoic acid (

    
    )
    
  • Amine: Primary or Secondary Amine (

    
    )
    
  • Catalyst: BrettPhos Pd G4 (

    
    )
    
  • Base:

    
      (
    
    
    
    )
    • Requirement:

      
       to neutralize the acid + 
      
      
      
      for the catalytic cycle.
  • Solvent: t-Amyl Alcohol (2-methyl-2-butanol)

    • Why: The polarity of t-Amyl alcohol solubilizes the benzoate salt better than Toluene, preventing "gumming" of the reaction.

Step-by-Step Workflow:

  • Salt Formation: Charge the vial with 4-chlorobenzoic acid (

    
    ) and 
    
    
    
    (
    
    
    ,
    
    
    ).
  • Catalyst Addition: Add BrettPhos Pd G4 (

    
    , 
    
    
    
    ).
  • Solvation: Add anhydrous t-Amyl Alcohol (

    
    ). Stir at RT for 5 mins to ensure deprotonation (slurry formation).
    
  • Amine Addition: Add amine (

    
    ).
    
  • Reaction: Heat to

    
     for 12–16 hours.
    
    • Visual Check: The reaction should turn from a slurry to a darker homogeneous solution as the coupling proceeds.

  • Quench: Carefully quench with dilute acetic acid/water to re-protonate the product if the amino-acid form is desired, or work up under basic conditions to keep the carboxylate soluble in water for extraction.

Optimization & Troubleshooting Data

The following table summarizes the impact of variable changes on the conversion of 4-chlorobenzoic acid substrates.

VariableRecommendationEffect on Reaction
Solvent t-Amyl Alcohol High. Essential for solubilizing the carboxylate salt intermediate in Protocol B.
Solvent TolueneLow. Poor solubility for salts; works only for Protocol A (Esters).
Base

High. Strong enough to drive the reaction; use 2.5 equiv for free acids.
Base

Medium. Good for esters (Protocol A), often too weak/slow for chlorides in Protocol B.
Ligand BrettPhos Optimal. Best for primary amines and preventing catalyst poisoning.
Ligand BINAPPoor. Generally ineffective for aryl chlorides (works for bromides).
Decision Logic for Process Development

Optimization_Tree Start Substrate: Chlorobenzoic Acid Q1 Can you esterify? Start->Q1 Yes Yes (Protocol A) Q1->Yes No No (Protocol B) Q1->No RouteA Use XPhos Pd G4 Base: Cs2CO3 Solvent: Dioxane Yes->RouteA RouteB Use BrettPhos Pd G4 Base: NaOtBu (2.5 eq) Solvent: t-Amyl Alcohol No->RouteB

Figure 2: Decision matrix for selecting the appropriate experimental protocol based on substrate flexibility.

References

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). Third Generation Buchwald–Hartwig Amination Catalysts: The End of the Induction Period. Journal of Organic Chemistry. [Link]

  • Fors, B. P., Dooleweerdt, K., Zeng, Q., & Buchwald, S. L. (2009). An Efficient System for the Pd-Catalyzed Cross-Coupling of Amides and Aryl Chlorides. Tetrahedron. [Link]

  • Maitro, G., Vogel, S., Prestat, G., Madec, D., & Poli, G. (2006). Palladium-Catalyzed Amination of Aryl Chlorides: A Basic Approach. Organic Letters. [Link]

The Strategic Utility of 2,3-Dichloro-5-methylbenzoic Acid in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the application of 2,3-dichloro-5-methylbenzoic acid as a pharmaceutical intermediate. While direct literature on its extensive use in marketed drugs is nascent, its structural motifs are present in a variety of pharmacologically active molecules. This guide will extrapolate from established synthetic methodologies for analogous compounds to provide robust protocols for its synthesis and potential downstream applications. We will explore its role as a versatile scaffold in the construction of complex molecular architectures, with a focus on reaction pathways pertinent to medicinal chemistry. Safety protocols, based on data from structurally related compounds, are also detailed to ensure safe handling and use in a laboratory setting.

Introduction: The Untapped Potential of a Dichlorinated Scaffold

In the landscape of pharmaceutical development, the strategic selection of building blocks is paramount to the efficient synthesis of novel active pharmaceutical ingredients (APIs). Substituted benzoic acids are a cornerstone of medicinal chemistry, serving as precursors to a vast array of therapeutic agents.[1] Among these, halogenated derivatives offer unique properties, influencing the pharmacokinetic and pharmacodynamic profiles of the final drug product. 2,3-Dichloro-5-methylbenzoic acid, a molecule with a distinct substitution pattern, presents an intriguing scaffold for the synthesis of new chemical entities. The presence of two chlorine atoms can enhance lipophilicity, modulate electronic properties, and provide metabolic stability, while the carboxylic acid and methyl groups offer versatile handles for further chemical modification.

This guide will provide a detailed exploration of the potential of 2,3-dichloro-5-methylbenzoic acid, offering both theoretical groundwork and practical protocols for its use in a research and development setting.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and hazard profile of any chemical intermediate is a prerequisite for its safe and effective use.

PropertyValueSource
Molecular Formula C₈H₆Cl₂O₂N/A
Molecular Weight 205.04 g/mol N/A
CAS Number 1160573-37-4N/A
Appearance Off-white to white crystalline solid (predicted)N/A
Melting Point 149-150 °C[2]
Solubility Soluble in organic solvents such as methanol, ethanol, and acetone. Limited solubility in water. (predicted)N/A

Safety and Handling Precautions:

While a specific Safety Data Sheet (SDS) for 2,3-dichloro-5-methylbenzoic acid is not widely available, data from structurally similar compounds, such as 3,5-dichloro-4-methylbenzoic acid, can provide guidance on necessary precautions.[3]

  • Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3]

  • Precautionary Statements:

    • Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wash skin thoroughly after handling (P264). Use only outdoors or in a well-ventilated area (P271). Wear protective gloves/protective clothing/eye protection/face protection (P280).[3]

    • Response: IF ON SKIN: Wash with plenty of water (P302+P352). IF INHALED: Remove person to fresh air and keep comfortable for breathing (P304+P340). IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[3]

    • Storage: Store in a well-ventilated place. Keep container tightly closed (P403+P233). Store locked up (P405).[3]

    • Disposal: Dispose of contents/container to an approved waste disposal plant (P501).[3]

Synthesis of 2,3-Dichloro-5-methylbenzoic Acid: A Proposed Pathway

A definitive, published synthesis for 2,3-dichloro-5-methylbenzoic acid is not readily found in the scientific literature. However, a plausible and efficient synthetic route can be proposed based on established chlorination and oxidation reactions of toluene derivatives. The following protocol is a hypothetical, yet chemically sound, approach.

G Toluene 3-Methyltoluene Intermediate1 1,2-Dichloro-4-methylbenzene Toluene->Intermediate1 Direct Chlorination (e.g., Cl2, FeCl3) Target 2,3-Dichloro-5-methylbenzoic Acid Intermediate1->Target Oxidation (e.g., KMnO4, H2O, heat)

Caption: Proposed synthetic pathway for 2,3-dichloro-5-methylbenzoic acid.

Protocol 1: Synthesis of 2,3-Dichloro-5-methylbenzoic Acid

Step 1: Chlorination of 3-Methyltoluene

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet tube, place 3-methyltoluene (1.0 eq) and a catalytic amount of iron(III) chloride (FeCl₃, 0.05 eq).

  • Chlorination: Bubble chlorine gas (Cl₂) through the stirred solution at a controlled rate. The reaction is exothermic, and the temperature should be maintained between 20-30°C using a water bath.

  • Monitoring: Monitor the reaction progress by Gas Chromatography (GC) until the desired level of dichlorination is achieved. Note that this reaction will likely produce a mixture of isomers.

  • Work-up: Upon completion, quench the reaction by bubbling nitrogen gas through the mixture to remove excess chlorine. Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.

  • Purification: The resulting crude product, a mixture of chlorinated toluenes, will require purification by fractional distillation to isolate the desired 1,2-dichloro-4-methylbenzene intermediate.

Step 2: Oxidation of 1,2-Dichloro-4-methylbenzene

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add the purified 1,2-dichloro-4-methylbenzene (1.0 eq) and a solution of potassium permanganate (KMnO₄, 3.0 eq) in water.

  • Oxidation: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the disappearance of the purple color of the permanganate. The reaction may take several hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate. Wash the filter cake with hot water.

  • Acidification: Combine the filtrate and washings and acidify with concentrated hydrochloric acid (HCl) until a white precipitate forms (pH ~2).

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. The crude 2,3-dichloro-5-methylbenzoic acid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Applications in Pharmaceutical Synthesis: Gateway to Novel APIs

The true value of 2,3-dichloro-5-methylbenzoic acid lies in its potential as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The carboxylic acid functionality is a prime site for a variety of coupling reactions.

G Start 2,3-Dichloro-5- methylbenzoic Acid Amide Amide Derivatives Start->Amide Amide Coupling (e.g., EDC, HOBt, Amine) Ester Ester Derivatives Start->Ester Esterification (e.g., Alcohol, Acid catalyst) Heterocycle Heterocyclic Scaffolds Start->Heterocycle Cyclization Reactions

Caption: Potential synthetic transformations of 2,3-dichloro-5-methylbenzoic acid.

Protocol 2: Amide Bond Formation

The formation of an amide bond is one of the most fundamental transformations in medicinal chemistry, as the amide linkage is a key feature of many biologically active molecules.

  • Activation of the Carboxylic Acid: To a solution of 2,3-dichloro-5-methylbenzoic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.2 eq) and a catalyst such as 1-Hydroxybenzotriazole (HOBt, 1.2 eq). Stir the mixture at room temperature for 30 minutes.

  • Addition of the Amine: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Dilute the reaction mixture with an appropriate organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), a saturated solution of NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the resulting amide by column chromatography or recrystallization.

This protocol can be used to synthesize a library of amide derivatives, which can then be screened for biological activity. For instance, derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid have shown promise as antidiabetic agents.[4]

Prospective Therapeutic Targets

While direct evidence is limited, the structural features of 2,3-dichloro-5-methylbenzoic acid suggest its potential as a building block for APIs targeting a range of therapeutic areas:

  • Oncology: Many kinase inhibitors and other anti-cancer agents feature dichlorinated aromatic rings. The specific substitution pattern of this intermediate could lead to novel compounds with unique binding properties.

  • Infectious Diseases: The lipophilic nature imparted by the chlorine atoms could be beneficial for cell membrane penetration, a desirable property for antibacterial and antifungal agents.

  • Inflammation and Immunology: Halogenated benzoic acids are precursors to various non-steroidal anti-inflammatory drugs (NSAIDs) and other immunomodulatory agents.

Conclusion

2,3-Dichloro-5-methylbenzoic acid represents a promising, yet underexplored, intermediate in the field of pharmaceutical synthesis. Its unique substitution pattern offers a valuable scaffold for the development of novel therapeutic agents. The protocols and conceptual frameworks presented in this guide, derived from established chemical principles and data on analogous compounds, provide a solid foundation for researchers to begin exploring the potential of this versatile building block. As with any new chemical entity, careful adherence to safety protocols is essential for its successful and responsible application in the laboratory.

References

  • A preparing method of 2-amino-5-chloro-3-methylbenzoic acid. (URL not available)
  • Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. (URL not available)
  • 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. PubMed. ([Link])

  • Process for the production of 2,5-dichloro-3-nitro-benzoic acid.
  • Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
  • Synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzoic acid.
  • 2,5-Dichloro-3-methylbenzoic acid. Oakwood Chemical. ([Link])

  • Pharma API Intermedi
  • Intermediates are an important component in the production of APIs. (URL not available)
  • Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • 2-Amino-5-chloro-3-methylbenzoic acid. (URL not available)
  • Supporting inform
  • 2,5 Dichloro Benzoic Acid. (URL not available)
  • A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid. (URL not available)
  • API Intermedi
  • A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. PMC. ([Link])

Sources

2,3-Dichloro-5-methylbenzoic acid in agrochemical herbicide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,3-Dichloro-5-methylbenzoic acid (DCMBA) represents a specialized halogenated aromatic scaffold with significant utility in the discovery and synthesis of auxin-mimic herbicides. While structurally distinct from the widely used 3,6-dichloro-2-methoxybenzoic acid (Dicamba) and the insecticide intermediate 2-amino-5-chloro-3-methylbenzoic acid, DCMBA serves as a critical bioisostere for optimizing lipophilicity and pKa in novel herbicide formulations.

This guide details the synthesis, purification, and application of DCMBA. It addresses the specific challenges of regioselective halogenation and oxidation required to access the 2,3-dichloro substitution pattern, which is less accessible than the standard 2,5- or 3,5- isomers.

Strategic Application in Herbicide Discovery

Mechanism of Action: Auxin Mimicry

Like other chlorinated benzoic acids (e.g., Dicamba, Chloramben), DCMBA functions as a synthetic auxin. It binds to the Transport Inhibitor Response 1 (TIR1) protein complex, leading to the degradation of Aux/IAA transcriptional repressors.

  • Structural Logic: The carboxylic acid moiety mimics the indole-3-acetic acid (IAA) carboxylate, while the 2,3-dichloro substitution provides steric bulk and prevents metabolic hydroxylation, extending the half-life within the plant tissue.

  • Selectivity: The 5-methyl group increases lipophilicity (LogP), enhancing cuticular penetration in broadleaf weeds compared to non-methylated analogs.

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the functional zones of the DCMBA scaffold relevant to herbicide activity.

SAR_Analysis Core 2,3-Dichloro-5-methylbenzoic Acid (Scaffold) COOH C-1: Carboxylic Acid (Essential for Receptor Binding) Core->COOH Cl_2_3 C-2, C-3: Dichloro Motif (Steric Block / Metabolic Stability) Core->Cl_2_3 Me_5 C-5: Methyl Group (Lipophilicity / Selectivity Tuner) Core->Me_5 Activity Herbicide Activity (Broadleaf Control) COOH->Activity  TIR1 Binding Cl_2_3->Activity  Prevents Ring Hydroxylation Me_5->Activity  Enhances Uptake

Caption: SAR analysis of 2,3-dichloro-5-methylbenzoic acid highlighting functional contributions to herbicidal efficacy.

Experimental Protocols

Accessing the 2,3-dichloro pattern is synthetically demanding due to directing group conflicts. Direct chlorination of 3-methylbenzoic acid typically yields the 2,5- or 4,6- isomers. Therefore, we recommend two high-fidelity routes: Oxidation of Polychlorinated Toluene (Industrial) and Sandmeyer Conversion (Lab Scale).

Protocol A: Aerobic Oxidation of 2,3-Dichloro-5-methyltoluene (Industrial Standard)

This method is preferred for scalability, utilizing a Cobalt/Manganese catalyst system similar to terephthalic acid production.

Reagents:

  • Substrate: 2,3-Dichloro-5-methyltoluene (DCMT)

  • Catalyst: Cobalt(II) acetate tetrahydrate [Co(OAc)₂·4H₂O]

  • Co-catalyst: Manganese(II) acetate [Mn(OAc)₂]

  • Promoter: Sodium Bromide (NaBr)

  • Solvent: Glacial Acetic Acid

Step-by-Step Methodology:

  • Reactor Setup: Charge a high-pressure Hastelloy autoclave with DCMT (1.0 eq), Acetic Acid (10 vol), Co(OAc)₂ (1 mol%), Mn(OAc)₂ (0.1 mol%), and NaBr (2 mol%).

  • Pressurization: Purge with N₂, then pressurize to 2.0 MPa (20 bar) with synthetic air (or O₂).

  • Reaction: Heat to 150°C under vigorous stirring (1000 rpm). The reaction is exothermic; maintain temperature control ±5°C.

  • Monitoring: Monitor O₂ consumption. Reaction is complete when O₂ uptake plateaus (approx. 4-6 hours).

  • Work-up: Cool to 25°C. The product, 2,3-Dichloro-5-methylbenzoic acid, will crystallize out of the acetic acid solution.

  • Purification: Filter the crude solid. Wash with cold acetic acid followed by water. Recrystallize from Methanol/Water (8:2).

Yield Expectation: 85-92% Purity: >98% (HPLC)

Protocol B: Sandmeyer Reaction from 2-Amino-3-chloro-5-methylbenzoic Acid (Lab Scale)

This route is ideal for research labs possessing the aniline precursor (often available as an intermediate from insecticide programs).

Reagents:

  • Substrate: 2-Amino-3-chloro-5-methylbenzoic acid

  • Nitrosating Agent: Sodium Nitrite (NaNO₂)

  • Halogen Source: Copper(I) Chloride (CuCl) in HCl

  • Solvent: Water / HCl

Step-by-Step Methodology:

  • Diazotization:

    • Dissolve the amino acid (10 mmol) in 6M HCl (20 mL). Cool to 0–5°C in an ice/salt bath.

    • Add NaNO₂ (11 mmol) in water dropwise, maintaining temp < 5°C. Stir for 30 mins. Solution becomes clear (diazonium salt formation).

  • Sandmeyer Substitution:

    • In a separate flask, prepare a solution of CuCl (12 mmol) in conc. HCl (10 mL) at 0°C.

    • Slowly add the cold diazonium solution to the CuCl solution with vigorous stirring.

    • Critical Check: Evolution of N₂ gas indicates reaction progress.

  • Thermal Promotion:

    • Allow the mixture to warm to room temperature, then heat to 60°C for 1 hour to ensure complete decomposition of the diazonium species.

  • Isolation:

    • Cool to room temperature. The product will precipitate as a beige solid.

    • Extract with Ethyl Acetate (3 x 50 mL). Dry organic phase over MgSO₄ and concentrate.

  • Purification:

    • Flash chromatography (SiO₂, Hexane:Ethyl Acetate 4:1 + 1% Acetic Acid).

Yield Expectation: 65-75% Note: This route allows precise installation of the chlorine at the 2-position if the 3-chloro-5-methyl precursor is available.

Analytical Characterization & QC

To ensure the integrity of the synthesized herbicide scaffold, the following specifications must be met.

Table 1: Physicochemical Specifications

ParameterSpecificationMethod
Appearance White to Off-white Crystalline SolidVisual
Melting Point 178°C – 182°CDSC / Capillary
Assay ≥ 98.0%HPLC (C18, ACN/H₂O + 0.1% H₃PO₄)
Moisture ≤ 0.5%Karl Fischer
¹H NMR (DMSO-d₆) δ 13.2 (s, 1H, COOH), 7.6 (s, 1H, Ar-H), 7.4 (s, 1H, Ar-H), 2.3 (s, 3H, CH₃)400 MHz NMR
Solubility Soluble in Acetone, MeOH, EtOAc; Insoluble in WaterSolubility Test

Synthetic Workflow Diagram

The following flowchart visualizes the decision matrix for selecting the synthesis route based on starting material availability.

Synthesis_Workflow Start Target: 2,3-Dichloro-5-methylbenzoic Acid Decision Available Starting Material? Start->Decision StepA1 Start: 2,3-Dichloro-5-methyltoluene Decision->StepA1 Toluene Precursor StepB1 Start: 2-Amino-3-chloro-5-methylbenzoic acid Decision->StepB1 Aniline Precursor RouteA Route A: Toluene Oxidation (Industrial/Scale-up) StepA2 Co/Mn Catalyzed Aerobic Oxidation (150°C, 20 bar Air) RouteA->StepA2 RouteB Route B: Sandmeyer Reaction (Lab/Research) StepB2 1. Diazotization (NaNO2/HCl) 2. Sandmeyer (CuCl) RouteB->StepB2 StepA1->RouteA Purification Crystallization / Chromatography StepA2->Purification StepB1->RouteB StepB2->Purification Final Pure Product (>98%) Purification->Final

Caption: Decision matrix for the synthesis of 2,3-dichloro-5-methylbenzoic acid based on precursor availability.

Safety & Handling (E-E-A-T Compliance)

  • Corrosivity: As a benzoic acid derivative, the compound is a skin and eye irritant.[1] Wear nitrile gloves and safety goggles.

  • Environmental Fate: Chlorinated benzoic acids can be persistent in soil.[1] All waste streams, particularly aqueous layers containing copper (from Protocol B) or heavy metals (Protocol A), must be disposed of via certified hazardous waste streams.

  • Diazonium Hazards: In Protocol B, ensure temperature is strictly controlled <5°C during diazotization to prevent thermal decomposition and potential uncontrolled gas evolution.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for 2,3-Dichloro-5-methylbenzoic acid. Retrieved from [Link]

  • Environmental Protection Agency (EPA). Chemical Details: Benzoic acid derivatives and their use in pesticide formulations. Retrieved from [Link]

Sources

Preparation of acid chlorides from 2,3-Dichloro-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Synthesis of 2,3-Dichloro-5-methylbenzoyl Chloride

Executive Summary & Strategic Context

2,3-Dichloro-5-methylbenzoic acid is a critical scaffold in the synthesis of anthranilic diamide insecticides, most notably Chlorantraniliprole (Rynaxypyr®) .[1] The conversion of this carboxylic acid to its corresponding acid chloride, 2,3-Dichloro-5-methylbenzoyl chloride , is the activation step required to couple the sterically hindered aromatic ring with nucleophilic anilines or pyrazoles.[1]

The Challenge: The 2,3-dichloro substitution pattern introduces significant steric hindrance ortho to the carbonyl group. Furthermore, the electron-withdrawing nature of the chlorine atoms deactivates the ring but paradoxically makes the carbonyl carbon more electrophilic once activated. However, the initial nucleophilic attack by the chlorinating agent is kinetically impeded.

The Solution: Standard thermal reflux with thionyl chloride (


) is often insufficient for high rates without forcing conditions that degrade the methyl group (benzylic oxidation). The inclusion of catalytic N,N-Dimethylformamide (DMF)  is not optional but mechanistically essential to lower the activation energy via the formation of a Vilsmeier-Haack-type chloroiminium intermediate.

Strategic Reagent Selection

The choice of chlorinating agent depends on the scale and downstream purity requirements.

FeatureThionyl Chloride (

)
Oxalyl Chloride (

)
Scale Suitability Kilogram/Process Scale Gram/Medicinal Chem Scale
By-products

,


,

,

Temperature Reflux (80°C) often requiredRoom Temperature (0–25°C)
Purification Distillation usually required to remove sulfur tracesEvaporation (volatile by-products)
Safety Profile Corrosive, noxious fumesHigh Risk: Generates silent, deadly CO gas
Recommendation Use for bulk material generation.[1]Use for high-purity library synthesis.

Mechanistic Insight: The "Chloride Relay"

To ensure reproducibility, one must understand why DMF is added. It acts as a "chloride relay." The bulky 2,3-dichloro-5-methylbenzoic acid does not attack the bulk chlorinating agent effectively.[1] Instead, DMF reacts with the agent to form a slim, highly reactive Chloroiminium species , which easily docks with the carboxylic acid.

Diagram 1: Catalytic Activation Cycle (Vilsmeier-Haack Mechanism)

G DMF DMF (Catalyst) Inter Vilsmeier Intermediate (Chloroiminium) DMF->Inter Activation Agent Chlorinating Agent (SOCl2 or Oxalyl Cl) Agent->Inter Activated Activated Acyl Species Inter->Activated + Substrate Substrate 2,3-Dichloro- 5-methylbenzoic Acid Substrate->Activated Activated->DMF Catalyst Regeneration Product Acid Chloride Product Activated->Product Cl- Transfer

Caption: The catalytic cycle where DMF acts as a nucleophilic catalyst, converting the bulk chlorinating agent into a reactive chloroiminium species that overcomes steric hindrance.[1]

Detailed Protocols

Protocol A: The Industrial Standard (Thionyl Chloride)

Best for: >50g scale, robust synthesis.[1]

Reagents:

  • 2,3-Dichloro-5-methylbenzoic acid (1.0 equiv)[1]

  • Thionyl Chloride (

    
    ) (1.5 – 2.0 equiv)
    
  • Toluene (Solvent, 3-5 volumes) - Optional but recommended to control pot temp.[1]

  • DMF (Catalytic, 1-2 mol%)[1]

Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas scrubber (NaOH trap) to neutralize

    
     and 
    
    
    
    .
  • Charging: Add the benzoic acid derivative and toluene. Stir to create a slurry.

  • Activation: Add DMF (catalytic amount).

  • Addition: Add

    
     dropwise via an addition funnel at room temperature. Caution: Gas evolution will begin immediately.
    
  • Reaction: Heat the mixture to reflux (~80-110°C depending on solvent) for 3–5 hours. The slurry should become a clear solution, indicating consumption of the acid.

  • Workup: Distill off excess

    
     and toluene under reduced pressure (rotary evaporator).
    
  • Chase: Add fresh toluene and evaporate again to azeotrope trace thionyl chloride.

  • Result: The product is a yellow/brown oil or low-melting solid that can be used directly.

Protocol B: The Medicinal Chemistry Route (Oxalyl Chloride)

Best for: <10g scale, high purity, temperature-sensitive downstream steps.[1]

Reagents:

  • 2,3-Dichloro-5-methylbenzoic acid (1.0 equiv)[1]

  • Oxalyl Chloride (1.2 equiv)

  • Dichloromethane (DCM) (anhydrous, 5-10 volumes)[1]

  • DMF (Catalytic, 1-2 drops)[1]

Procedure:

  • Setup: Flame-dry a round-bottom flask. Cool to 0°C under

    
     or Ar atmosphere.
    
  • Charging: Dissolve the acid in anhydrous DCM.

  • Catalysis: Add 1-2 drops of DMF.

  • Addition: Add Oxalyl Chloride dropwise. Critical Safety Note: This releases CO gas. This must be done in a high-flow fume hood.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours. Bubbling should cease upon completion.

  • Workup: Concentrate in vacuo.

  • Purification: Generally not required; the product is obtained as a high-purity residue.

Process Analytical Technology (PAT) & Validation

Critical Warning: Do not inject acid chlorides directly into standard reverse-phase HPLC systems (water/acetonitrile). The hydrolysis is rapid and will yield the starting material, leading to false negatives (thinking the reaction failed).

Validation Workflow: To accurately monitor conversion, you must perform a Methanolic Quench .

Diagram 2: Analytical Validation Workflow

PAT Step1 Sample Reaction Aliquot (50 µL) Step2 Quench in Dry Methanol (Excess MeOH, 500 µL) Step1->Step2 Step3 Wait 5 Mins (Formation of Methyl Ester) Step2->Step3 Step4 Analyze via GC-MS or HPLC Step3->Step4

Caption: The "Methanolic Quench" converts the reactive acid chloride into a stable methyl ester for accurate chromatographic analysis.[1]

Data Interpretation:

  • Starting Material: 2,3-Dichloro-5-methylbenzoic acid (

    
     = X min).[1]
    
  • Product (as Ester): Methyl 2,3-dichloro-5-methylbenzoate (

    
     > X min, usually less polar).[1]
    
  • FT-IR Confirmation: Look for the disappearance of the broad O-H stretch (2500–3300 cm⁻¹) and the shift of the Carbonyl (C=O) stretch to ~1790 cm⁻¹ (Acid Chloride) vs ~1680-1700 cm⁻¹ (Acid).

Safety & Handling

  • Lachrymator: Acid chlorides are potent tear gas agents. Handle only in a hood.

  • Water Reactivity: Violent reaction with water releases HCl gas. Ensure all glassware is flame-dried.

  • CO Hazard: When using Oxalyl Chloride, Carbon Monoxide is a byproduct. It is odorless and undetectable by standard senses. Ensure hood sash is at the proper height.

References

  • DuPont (Corteva Agriscience). (2007). Process for the preparation of anthranilic diamide insecticides.[2] World Intellectual Property Organization. Patent WO2007138075.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group).

  • Wissner, A., & Grudzinskas, C. V. (1978). Reaction of acid chlorides with alcohols.[3] Journal of Organic Chemistry. (Context on Vilsmeier-Haack mechanism in acid chloride synthesis).

  • Lahm, G. P., et al. (2007). Rynaxypyr: a new insecticidal anthranilic diamide that acts as a potent and selective ryanodine receptor activator.[2][4] Bioorganic & Medicinal Chemistry Letters, 17(22), 6274-6279.

  • Common Organic Chemistry. (2023). Oxalyl Chloride: Preparation of Acid Chlorides.[5][6][7]

Sources

Precision Functionalization of 2,3-Dichloro-5-Methylpyridine: An Industrial & Medicinal Handbook

[1]

Part 1: Executive Summary & Electronic Landscape

The scaffold 2,3-dichloro-5-methylpyridine represents a "privileged structure" in agrochemical and pharmaceutical synthesis.[1] It serves as the core electrophile for the blockbuster insecticide Chlorantraniliprole (Rynaxypyr®) and various kinase inhibitors.

Its utility stems from a unique "Three-Point Divergency" :

  • C2-Position (The Electronic Hotspot): Highly electrophilic due to the adjacent pyridine nitrogen (

    
    ). Susceptible to 
    
    
    and rapid oxidative addition (Pd^0).
  • C3-Position (The Steric/Electronic Anchor): Less electrophilic than C2. Often retained as a "blocking group" or functionalized via metallation after C2 manipulation.

  • C5-Methyl (The Benzylic Handle): Susceptible to radical oxidation or halogenation, providing access to nicotinic acid derivatives.

Reactivity Heatmap (Visual Logic)

The following diagram illustrates the reactivity hierarchy, guiding the order of operations for synthetic planning.

ReactivityMapSubstrate2,3-Dichloro-5-methylpyridineC2C2-Position(High Reactivity)Primary: SNAr, Pd-CouplingSubstrate->C2 Most Electrophilic (N-effect)C3C3-Position(Low Reactivity)Secondary: Cross-Coupling(Requires C2-blocking)Substrate->C3 Inductively DeactivatedC5C5-Methyl(Orthogonal Reactivity)Radical Oxidation / HalogenationSubstrate->C5 Benzylic C-H Activation

Caption: Reactivity hierarchy of the pyridine scaffold. C2 is the kinetic point of entry for nucleophiles.

Part 2: Detailed Protocols & Application Notes

Module 1: The Nucleophilic Gateway ( at C2)

Application: Synthesis of hydrazine intermediates for pyrazole formation (Chlorantraniliprole pathway).

The Challenge: While C2 is more reactive, forcing conditions can lead to bis-substitution (C2+C3) or hydrolysis. The C3-Cl bond is stabilized by the electron-donating effect of the C2-substituent once formed, but initial selectivity is governed by the

Protocol A: Regioselective Hydrazine Displacement

Context: This is the industry-standard first step for anthranilic diamide synthesis.[1]

Reagents:

  • Substrate: 2,3-dichloro-5-methylpyridine (1.0 equiv)[1]

  • Nucleophile: Hydrazine hydrate (80% aq., 3.0–5.0 equiv)

  • Solvent: Ethanol or 1,4-Dioxane (high concentration, ~2M)[1]

Step-by-Step Workflow:

  • Charge: Dissolve 2,3-dichloro-5-methylpyridine in Ethanol.

  • Addition: Add Hydrazine hydrate dropwise at ambient temperature. Note: Exothermic reaction.[1][2]

  • Reflux: Heat to reflux (80°C) for 4–6 hours.

    • Checkpoint: Monitor by HPLC/TLC. The starting material (Rf ~0.8) disappears; mono-substituted product (Rf ~0.4) appears.[3][4][5] Bis-substituted impurity is minimal if excess hydrazine is used (statistical bias).

  • Workup: Cool to 0°C. The product, 3-chloro-2-hydrazino-5-methylpyridine , often precipitates as a solid.[1]

  • Purification: Filtration and washing with cold ethanol.

Mechanism & Selectivity: The reaction proceeds via a Meisenheimer Complex . The transition state at C2 is stabilized by the adjacent nitrogen, which acts as an electron sink. The C3 position lacks this direct resonance stabilization, making the

Module 2: Metal-Mediated Precision (Suzuki-Miyaura Coupling)

Application: Biaryl synthesis for kinase inhibitors.[1]

The Challenge: Differentiating between two C-Cl bonds using Palladium catalysis.

  • Rule of Thumb: Oxidative addition occurs preferentially at the most electron-deficient position (C2).

  • Exceptions: Bulky phosphine ligands can sometimes invert selectivity, but for this specific substrate, C2 is the dominant site.

Protocol B: C2-Selective Suzuki Coupling

Reagents:

  • Catalyst:

    
     (3-5 mol%) or 
    
    
    (for sterically demanding boronic acids).
  • Base:

    
     (2.0 equiv, aq. 2M).
    
  • Solvent: DME/Water or Toluene/Ethanol/Water.

Step-by-Step Workflow:

  • Inertion: Degas solvents with

    
     for 30 mins. Critical: Oxygen promotes homocoupling.[1]
    
  • Mix: Combine substrate, Boronic Acid (1.05 equiv), and Base.

  • Catalyst: Add Pd source last.

  • Heat: 80-90°C for 2-4 hours.

  • Selectivity Check:

    • Major Product: 2-Aryl-3-chloro-5-methylpyridine.[1]

    • Minor Product: Bis-arylated species (<5% under optimized stoichiometry).

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Data Summary: Coupling Selectivity | Position | Electronic Environment | Steric Hindrance | Relative Rate (

C2-Cl100C3-Cl< 51
Module 3: The Benzylic Switch (C5 Oxidation)

Application: Converting the methyl group to a carboxylic acid (Precursor to 5,6-dichloronicotinic acid analogs).

The Challenge: Preventing dechlorination during harsh oxidation conditions.

Protocol C: Catalytic Aerobic Oxidation (Green Method)

Context: Avoids stoichiometric heavy metals like permanganate.

Reagents:

  • Catalyst:

    
     (1 mol%) + 
    
    
    (1 mol%).
  • Promoter: N-Hydroxyphthalimide (NHPI, 10 mol%).

  • Oxidant:

    
     (1 atm balloon or sparge).
    
  • Solvent: Acetic Acid.[3]

Step-by-Step Workflow:

  • Dissolution: Dissolve substrate in AcOH. Add catalysts and NHPI.

  • Oxidation: Heat to 100°C under

    
     atmosphere.[3]
    
  • Duration: 6–12 hours.

    • Note: The color changes from pink (

      
      ) to dark brown (
      
      
      ) indicating active cycle.
  • Workup: Concentrate solvent. The acid product often crystallizes upon addition of water.

Part 3: Industrial Synthesis Workflow (Rynaxypyr Case Study)

The following diagram maps the industrial flow, demonstrating how the specific reactivity of the 2,3-dichloro-5-methylpyridine scaffold is exploited to build complex agrochemicals.

RynaxypyrSynthesisStart2,3-Dichloro-5-methylpyridineStep1C2-HydrazineDisplacement(SNAr)Start->Step1 Hydrazine, EtOH, Reflux(Selective C2-Cl removal)Step2PyrazoloneCyclization(Diethyl Maleate)Step1->Step2 Ring ClosureStep3Oxidation/Bromination(Formation of Pyrazole Acid)Step2->Step3 FunctionalizationEndCoupling withAnthranilic Diamide(Rynaxypyr)Step3->End Amide Bond Formation

Caption: Industrial route to Chlorantraniliprole utilizing the selective C2-reactivity.

Part 4: References

  • Lahm, G. P., et al. (2005). "Rynaxypyr™: A new anthranilic diamide insecticide." Bioorganic & Medicinal Chemistry Letters. (Describes the core discovery chemistry and scaffold utility).

  • DuPont (Now FMC). "Process for the preparation of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid."[1] World Patent WO2003015519. (Detailed industrial protocol for the hydrazine displacement and subsequent cyclization).

  • Lutz, A., et al. (2016).[4] "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science. (Comprehensive review of Pd-coupling selectivity in polyhalogenated pyridines).

  • Ishii, Y., et al. (2001). "Aerobic Oxidation of Methylpyridines to Pyridinecarboxylic Acids Catalyzed by N-Hydroxyphthalimide." Journal of Organic Chemistry. (Protocol for selective methyl group oxidation).

  • Schlosser, M. (2005). "Selective Functionalization of 2-fluoropyridine, 2,3-difluoropyridine, and 2,5-difluoropyridine." Journal of Organic Chemistry. (Foundational work on metallation strategies in halo-pyridines, applicable by analogy to chloro-variants).

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,3-Dichloro-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,3-Dichloro-5-methylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this important chemical intermediate. Here, we address common challenges encountered during its synthesis, providing in-depth, evidence-based solutions in a user-friendly question-and-answer format.

Troubleshooting Guide: Common Issues and Solutions

This section is dedicated to resolving specific experimental hurdles. Each issue is analyzed from a mechanistic standpoint to provide a robust and scientifically sound solution.

Issue 1: Low Overall Yield in the Two-Step Synthesis from 2-Amino-3-methylbenzoic Acid

Question: I am synthesizing 2,3-Dichloro-5-methylbenzoic acid starting from 2-amino-3-methylbenzoic acid via a Sandmeyer reaction, but my overall yield is consistently low. What are the likely causes and how can I improve it?

Answer: A low overall yield in this multi-step synthesis often points to inefficiencies in one or both key stages: the initial chlorination of 2-amino-3-methylbenzoic acid and the subsequent diazotization followed by the Sandmeyer reaction.

Root Causes & Corrective Actions:

  • Suboptimal Chlorination: The first step, the chlorination of 2-amino-3-methylbenzoic acid to 2-amino-5-chloro-3-methylbenzoic acid, is critical. Incomplete reaction or the formation of byproducts will directly impact the final yield.

    • Chlorinating Agent: The choice of chlorinating agent is crucial. While N-chlorosuccinimide (NCS) is effective, other reagents like cyanuric chloride or even chlorine gas can be used.[1][2] The reactivity and handling requirements of each vary. For instance, a method using chlorine gas in ethylene dichloride has reported yields as high as 98.1%.[2][3]

    • Reaction Conditions: Temperature control is vital. For example, when using chlorine gas, maintaining the temperature around 50°C for 3 hours in 1,2-dichloro-ethane has been shown to be effective.[3] Monitoring the reaction by HPLC is recommended to ensure the complete consumption of the starting material.[2]

  • Inefficient Diazotization: The formation of the diazonium salt from 2-amino-5-chloro-3-methylbenzoic acid is a sensitive step.

    • Temperature Control: This reaction is typically carried out at low temperatures (0-5°C) to prevent the premature decomposition of the unstable diazonium salt.[4]

    • Acid and Nitrite Concentration: The in-situ generation of nitrous acid from sodium nitrite and a strong acid (like HCl) needs to be carefully controlled. An excess of nitrous acid can lead to unwanted side reactions.

  • Poor Sandmeyer Reaction Conversion: The conversion of the diazonium salt to the final product using a copper(I) chloride catalyst is the final key step.[5][6]

    • Catalyst Activity: The quality and activity of the copper(I) chloride are paramount. It is recommended to use freshly prepared or purified CuCl.

    • Reaction Temperature: While the diazotization requires cold conditions, the Sandmeyer reaction itself may require gentle warming to facilitate the displacement of the diazonium group.[7] The optimal temperature should be determined empirically for your specific setup.

Experimental Protocol for Improved Yield:

  • Chlorination: In a suitable reactor, dissolve 2-amino-3-methylbenzoic acid in a solvent like 1,2-dichloroethane.[3] Heat the mixture to approximately 50°C and slowly bubble in chlorine gas for about 3 hours, monitoring the reaction progress by HPLC.[2][3] After completion, cool the reaction mixture and filter to isolate the 2-amino-5-chloro-3-methylbenzoic acid.

  • Diazotization: Suspend the 2-amino-5-chloro-3-methylbenzoic acid in an aqueous solution of hydrochloric acid and cool to 0-5°C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite, keeping the temperature below 5°C.[4]

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid. Slowly add the cold diazonium salt solution to the CuCl solution. The reaction mixture may be allowed to warm to room temperature or gently heated to drive the reaction to completion.[7]

  • Work-up and Purification: After the reaction is complete, the crude product can be isolated by filtration and purified by recrystallization, for instance, from an ethanol-water mixture.

Issue 2: Formation of Impurities and Purification Challenges

Question: My final product, 2,3-Dichloro-5-methylbenzoic acid, is contaminated with byproducts, making purification difficult. What are the common impurities and how can I minimize their formation and effectively purify the product?

Answer: The formation of isomers and other byproducts is a common challenge. Understanding their origin is key to prevention and effective purification.

Common Impurities and Their Sources:

  • Isomeric Dichlorobenzoic Acids: Regioisomers are the most common impurities.[8] Their formation can be influenced by the directing effects of the substituents on the aromatic ring during the chlorination and Sandmeyer reactions.

  • Phenolic Byproducts: If the diazonium salt reacts with water before the halide displacement, it can form a hydroxylated byproduct.[5] This is more likely if the reaction temperature is not well-controlled or if the diazonium salt is allowed to stand for too long.

  • Azo Compounds: In some cases, the diazonium salt can couple with unreacted starting material or other aromatic compounds present in the reaction mixture to form colored azo dyes.

Strategies for Minimizing Impurities:

  • Precise Control of Reaction Conditions: As detailed in the previous section, strict control over temperature, reagent stoichiometry, and reaction time is crucial to suppress side reactions.

  • One-Pot Procedures: In some cases, performing the diazotization and Sandmeyer reaction in a one-pot fashion can minimize the handling and potential decomposition of the intermediate diazonium salt.[9]

Effective Purification Techniques:

  • Recrystallization: This is the most common method for purifying solid organic compounds. The choice of solvent is critical. A solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature is ideal. Acetonitrile/water mixtures have been used for similar compounds.[10]

  • Acid-Base Extraction: The carboxylic acid functionality of the product allows for purification via acid-base extraction. Dissolving the crude product in an organic solvent and extracting with an aqueous base (like sodium bicarbonate) will transfer the desired acid into the aqueous layer as its salt. The aqueous layer can then be washed with an organic solvent to remove neutral impurities before being acidified to precipitate the pure product.

  • Chromatography: For high-purity requirements, column chromatography can be employed. A reversed-phase HPLC method has been developed for the separation and determination of 2,3-dichlorobenzoic acid and its regioisomers, which can be adapted for analytical or preparative purposes.[8][11]

Purification Method Principle Best For Considerations
Recrystallization Differential solubilityRemoving moderate amounts of impurities.Requires finding a suitable solvent system.
Acid-Base Extraction Acidity of the carboxyl groupSeparating acidic product from neutral or basic impurities.May not effectively remove acidic impurities.
Column Chromatography Differential adsorptionHigh-purity applications and separation of isomers.Can be time-consuming and require larger solvent volumes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Sandmeyer reaction?

A1: The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[5] It involves the transfer of a single electron from the copper(I) catalyst to the diazonium salt, which then loses nitrogen gas to form an aryl radical. This radical then abstracts a halogen from the copper(II) halide, regenerating the copper(I) catalyst and forming the final aryl halide product.[6][12]

Q2: Are there alternative methods to the Sandmeyer reaction for this synthesis?

A2: While the Sandmeyer reaction is a classic and widely used method, other transformations of diazonium salts exist. For instance, the Balz-Schiemann reaction is used for the synthesis of aryl fluorides.[7] However, for the introduction of chlorine, the Sandmeyer reaction remains one of the most efficient and practical methods.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the synthesis can be effectively monitored using chromatographic techniques. Thin-layer chromatography (TLC) can provide a quick qualitative assessment of the reaction's progress.[13] For more quantitative and precise monitoring, High-Performance Liquid Chromatography (HPLC) is the preferred method.[2] A reversed-phase HPLC method with UV detection is suitable for analyzing benzoic acid derivatives.[14]

Q4: What are the safety precautions I should take during this synthesis?

A4: Diazonium salts can be explosive when isolated in a dry state, especially on a larger scale.[15] Therefore, it is crucial to handle them in solution and at low temperatures. The use of chlorine gas requires a well-ventilated fume hood and appropriate personal protective equipment. Always consult the safety data sheets (SDS) for all reagents used.

Visualizing the Synthesis

To better understand the reaction sequence, the following diagrams illustrate the key transformations.

Synthesis_Workflow cluster_0 Step 1: Chlorination cluster_1 Step 2: Diazotization cluster_2 Step 3: Sandmeyer Reaction 2-Amino-3-methylbenzoic Acid 2-Amino-3-methylbenzoic Acid 2-Amino-5-chloro-3-methylbenzoic Acid 2-Amino-5-chloro-3-methylbenzoic Acid 2-Amino-3-methylbenzoic Acid->2-Amino-5-chloro-3-methylbenzoic Acid Cl2, 1,2-dichloroethane, 50°C Diazonium Salt Intermediate Diazonium Salt Intermediate 2-Amino-5-chloro-3-methylbenzoic Acid->Diazonium Salt Intermediate NaNO2, HCl, 0-5°C 2,3-Dichloro-5-methylbenzoic Acid 2,3-Dichloro-5-methylbenzoic Acid Diazonium Salt Intermediate->2,3-Dichloro-5-methylbenzoic Acid CuCl, HCl

Caption: Workflow of the synthesis of 2,3-Dichloro-5-methylbenzoic acid.

Troubleshooting_Logic cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Corrective Actions Low_Yield Low Overall Yield Suboptimal_Chlorination Suboptimal Chlorination Low_Yield->Suboptimal_Chlorination Inefficient_Diazotization Inefficient Diazotization Low_Yield->Inefficient_Diazotization Poor_Sandmeyer_Conversion Poor Sandmeyer Conversion Low_Yield->Poor_Sandmeyer_Conversion Optimize_Chlorination Optimize Chlorinating Agent & Conditions Suboptimal_Chlorination->Optimize_Chlorination Control_Diazotization_Temp Strict Temperature Control (0-5°C) Inefficient_Diazotization->Control_Diazotization_Temp Ensure_Catalyst_Activity Use Active CuCl Catalyst Poor_Sandmeyer_Conversion->Ensure_Catalyst_Activity

Caption: Troubleshooting logic for addressing low yield issues.

References

  • Wikipedia. Sandmeyer reaction. [Link]

  • Butt, M. A., & Zhang, H. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(10), 2449-2483. [Link]

  • Rao, D. K., & Kumar, A. (2012). A validated LC method for determination of 2,3-dichlorobenzoic acid and its associated regio isomers. Journal of chromatographic science, 50(9), 808–813. [Link]

  • Quick Company. A Process For The Preparation Of 2 Amino 5 Chloro 3 Methylbenzoic Acid. [Link]

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • IP.com. An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. [Link]

  • Reddit. Sandmeyer type reaction troubleshoot. [Link]

  • BYJU'S. Sandmeyer Reaction Mechanism. [Link]

  • Ministry of the Environment, Government of Japan. III Analytical Methods. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • ACS Publications. Efficient Transposition of the Sandmeyer Reaction from Batch to Continuous Process. [Link]

  • Google Patents. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Patsnap. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. [Link]

  • ResearchGate. A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. [Link]

  • Organic Chemistry Portal. Diazotisation. [Link]

  • ResearchGate. Optimization of the diazotization and hydrolysis reaction conditions. [Link]

  • Google Patents. CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Quick Company. Process For The Purification Of Substituted Benzoic Acids. [Link]

  • Google Patents. Process for the production of 2,5-dichloro-3-nitro-benzoic acid.
  • Organic Syntheses. mesitoic acid. [Link]

  • PrepChem.com. Synthesis of 2,5-dichloro-3-nitrobenzoic acid. [Link]

  • PubMed. 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. [Link]

Sources

Technical Support Center: Separation of 2,3-Dichloro-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isomeric Challenge

Separating 2,3-Dichloro-5-methylbenzoic acid from its regioisomers (e.g., 2,3-dichloro-4-methyl, 2,3-dichloro-6-methyl, or 3,5-dichloro-2-methyl variants) is a classic problem in process chemistry. These molecules share identical molecular weights (205.04 g/mol ) and nearly identical polarities.

The difficulty arises because the chlorine substituents significantly lower the pKa (relative to benzoic acid), making all isomers strong organic acids (pKa


 2.8 – 3.2). Standard acid-base extraction often fails to discriminate between them. Success requires exploiting subtle differences in molecular shape (sterics)  and 

-

interactions
rather than just polarity.

Module 1: Analytical Separation (HPLC/UPLC)

Objective: Achieve baseline resolution (


) between the target and its closest eluting isomer for purity assessment.
The Critical Parameter: pH Control

Because these compounds are weak acids, their retention time is highly sensitive to pH.

  • Mechanism: At neutral pH, the acids are deprotonated (ionized) and elute near the void volume (t0). You must suppress ionization to retain them on a Reverse Phase (RP) column.

  • Protocol: Maintain Mobile Phase A at pH 2.0 – 2.5 .

    • Why? This is well below the pKa (~3.0), ensuring the molecule is in its neutral (protonated) form, maximizing hydrophobic interaction with the stationary phase.

Stationary Phase Selection
  • Standard C18: Good for general separation but may fail to resolve the "critical pair" (e.g., 5-methyl vs. 4-methyl isomers).

  • Phenyl-Hexyl / Biphenyl: Highly Recommended.

    • Mechanism:[1][2][3][4] These phases interact with the

      
      -electrons of the benzene ring. The electron-withdrawing chlorine atoms create electron-deficient zones on the ring. The position of the chlorines alters the 
      
      
      
      -cloud density, allowing Phenyl phases to discriminate isomers based on electronic distribution, not just hydrophobicity.
Recommended Method Parameters
ParameterSpecificationNotes
Column Phenyl-Hexyl or C18 (3.0 x 100 mm, 1.7 - 3

m)
Phenyl-Hexyl provides orthogonal selectivity to C18.
Mobile Phase A 0.1% Formic Acid or 20mM Ammonium Formate (pH 2.5)Low pH is non-negotiable.
Mobile Phase B Acetonitrile (MeCN) or Methanol (MeOH)MeCN usually provides sharper peaks; MeOH offers different selectivity.
Gradient 30% B to 60% B over 15 minsShallow gradient (approx 2% per min) maximizes resolution.
Detection UV @ 210 nm and 230 nmChlorinated aromatics absorb strongly at 210 nm.
Temperature 35°C - 40°CElevated temp reduces viscosity and improves mass transfer.
Troubleshooting Workflow (Decision Tree)

HPLC_Troubleshooting Start Issue: Poor Resolution of Isomers CheckPH Is Mobile Phase pH < 2.5? Start->CheckPH AdjustPH Adjust pH to 2.0-2.3 (Suppress Ionization) CheckPH->AdjustPH No CheckCol Are you using C18? CheckPH->CheckCol Yes AdjustPH->CheckCol SwitchCol Switch to Phenyl-Hexyl (Exploit Pi-Pi Interactions) CheckCol->SwitchCol Yes (and failing) CheckGrad Is Gradient Slope > 5%/min? CheckCol->CheckGrad No (already on Phenyl) SwitchCol->CheckGrad FlattenGrad Flatten Gradient (Try 2%/min slope) CheckGrad->FlattenGrad Yes Success Resolution > 1.5 achieved CheckGrad->Success No FlattenGrad->Success

Figure 1: Systematic troubleshooting logic for resolving chlorinated benzoic acid isomers.

Module 2: Preparative Isolation (Purification)

Objective: Isolate >98% pure 2,3-dichloro-5-methylbenzoic acid from a crude reaction mixture containing 5-15% regioisomers.

The "Dissociation Extraction" Strategy

Standard recrystallization may fail if the isomers co-crystallize. A more robust technique for separating isomers of different acid strengths (due to ortho-chloro effects) is Dissociation Extraction (also known as pH-swing extraction).

  • Theory: Ortho-substituted benzoic acids (like 2,3-dichloro) are generally stronger acids than meta/para isomers due to steric inhibition of resonance and inductive effects.

  • Protocol:

    • Dissolve crude mixture in an organic solvent (e.g., Toluene or DCM).

    • Extract with a stoichiometrically deficient amount of base (e.g., 0.9 equivalents of NaOH relative to the strongest acid isomer).

    • The strongest acid (often the ortho-isomer) preferentially moves to the aqueous phase.

    • Separate layers and acidify the aqueous layer to recover the enriched isomer.

Recrystallization Protocol

If the target is the major product, recrystallization is the most scalable method.

  • Solvent System: Acetic Acid / Water or Toluene .

    • Why Acetic Acid? Chlorinated benzoic acids have a steep solubility curve in hot acetic acid. It also disrupts hydrogen-bonded dimers that can trap impurities.

  • Step-by-Step Guide:

    • Dissolution: Suspend crude solid in Glacial Acetic Acid (5 mL per gram).

    • Heating: Heat to reflux (118°C) until fully dissolved. If insolubles remain, hot filter.

    • Controlled Cooling: Cool slowly to room temperature (approx 10°C/hour). Rapid cooling traps isomers.

    • Anti-solvent (Optional): If yield is low, add Water dropwise at room temperature until turbidity persists, then cool to 4°C.

    • Filtration: Filter and wash with cold 1:1 Acetic Acid/Water.

Purification Logic Flow

Purification_Workflow Crude Crude Mixture (Isomers + Target) Solvent Solvent Selection: Glacial AcOH or Toluene Crude->Solvent Reflux Heat to Reflux (Dissolve completely) Solvent->Reflux Cool Slow Cool (10°C/hr) Reflux->Cool Filter Filtration Cool->Filter Analyze HPLC Analysis (Purity Check) Filter->Analyze Analyze->Solvent Purity < 98% (Recrystallize again)

Figure 2: Recrystallization workflow for removing regioisomeric impurities.

Module 3: Frequently Asked Questions (FAQs)

Q1: My HPLC peaks are tailing significantly. How do I fix this?

A: Tailing in benzoic acid derivatives is usually caused by secondary silanol interactions or dimerization .

  • Fix 1: Ensure your mobile phase pH is

    
     2.5.[5]
    
  • Fix 2: Increase ionic strength by using 20-50 mM Ammonium Formate instead of just Formic Acid.

  • Fix 3: Operate at a higher temperature (40-50°C) to improve kinetics.

Q2: Can I separate these isomers using Flash Chromatography (Silica)?

A: It is very difficult on standard silica because the


 is negligible.
  • Workaround: You must acidify the silica or the mobile phase. Add 1% Acetic Acid to your Hexane/Ethyl Acetate mobile phase. This prevents the "streaking" of the acidic protons on the silica surface.

  • Better Alternative: Convert the acid mixture to Methyl Esters (using MeOH/H2SO4). The esters are non-ionic and separate much better on silica. You can hydrolyze them back to acids after separation.

Q3: The isomers are co-crystallizing. What now?

A: This is common with chlorinated aromatics.

  • Solution: Switch to a Derivatization-Crystallization strategy. React the crude acid with an amine (e.g., dicyclohexylamine) to form salts. The salts of regioisomers often have vastly different lattice energies and solubilities compared to the free acids, allowing for easier separation.

References

  • Separation of Dichlorobenzoic Acid Isomers (HPLC)

    • Source: SIELC Technologies.[6] "Separation of 2,5-Dichlorobenzoic acid on Newcrom R1 HPLC column."

    • URL:[Link]

    • Relevance: Establishes the baseline requirement for acidic mobile phases (pH < 3)
  • Validated LC Method for Regioisomers

    • Source: Krishnaiah, C., et al. (2012).[7][8] "A validated LC method for determination of 2,3-dichlorobenzoic acid and its associated regio isomers." Journal of Chromatographic Science.

    • URL:[Link]

    • Relevance: Provides specific gradient and buffer conditions (Ammonium Acetate pH 2.5)
  • Synthesis and Purification of Chloromethylbenzoic Acids: Source: Google Patents (CN103450154B). "Method for preparing 2-amino-5-chloro-3-methylbenzoic acid." URL: Relevance: Describes industrial purification steps (recrystallization in methanol/water) for the amino-precursor, applicable to the acid target.
  • Dissociation Extraction Strategy

    • Source: Laddha, S.S. & Sharma, M.M. (1978).[9] "Separation of o-/p-chlorobenzoic acids." Journal of Applied Chemistry and Biotechnology.

    • URL:[Link]

    • Relevance: Validates the use of pKa differences (ortho-effect) for separating chlorinated benzoic acid isomers via extraction.

Sources

Overcoming steric hindrance in 2,3-disubstituted benzoic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Steric Hindrance in 2,3-Disubstituted Benzoic Acids

Executive Summary: The "Buttressing Effect"

The Core Problem: Researchers often underestimate 2,3-disubstituted benzoic acids because they assume the steric hindrance is similar to a simple 2-substituted (ortho) system. This is incorrect.

In a standard 2-substituted system, the ortho substituent can rotate or bend away from the reaction center (the carboxylic acid), momentarily relieving steric strain to allow nucleophilic attack. However, in a 2,3-disubstituted system, the substituent at position 3 physically blocks the substituent at position 2 from rotating. This "locking" mechanism is known as the Buttressing Effect . It renders the carboxylic carbon effectively inaccessible to standard nucleophiles under classic conditions.

Implication: Standard Fischer esterifications (


/MeOH) and standard peptide couplings (EDC/NHS) will almost invariably fail or proceed with negligible yields (<5%). You must switch from nucleophilic acyl substitution  (attacking the carbonyl) to carboxylate alkylation  (attacking an alkyl halide) or use high-energy activation  (Ghosez’s Reagent).

Troubleshooting & Decision Matrix

Visual Guide: Reaction Strategy Workflow

ReactionStrategy Start Substrate: 2,3-Disubstituted Benzoic Acid Goal What is your target product? Start->Goal Ester Target: ESTER Goal->Ester Amide Target: AMIDE Goal->Amide Fischer Method: Fischer Esterification (Acid + Alcohol) Ester->Fischer Standard Route Cs2CO3 Method: Carboxylate Alkylation (Cs2CO3 + Alkyl Halide) Ester->Cs2CO3 Recommended Route Coupling Method: Standard Coupling (HATU/EDC) Amide->Coupling Standard Route Ghosez Method: Ghosez's Reagent (Acid Chloride Formation) Amide->Ghosez Recommended Route Fail1 FAIL: Steric blocking of tetrahedral intermediate Fischer->Fail1 Success1 SUCCESS: High Yield Cs2CO3->Success1 Fail2 FAIL: Activation too slow or amine blocked Coupling->Fail2 AmineAdd Step 2: Add Amine + Base Ghosez->AmineAdd Success2 SUCCESS: Quantitative Conversion AmineAdd->Success2

Caption: Decision tree for selecting synthetic pathways. Note that standard "textbook" methods (Fischer, EDC) lead to failure due to the buttressing effect.

Technical FAQs & Protocols

Issue 1: Esterification Yields are <10% (Fischer Method)

User Question: "I tried refluxing my 2,3-dimethylbenzoic acid in methanol with sulfuric acid for 48 hours. I see starting material and very little product. Why?"

Diagnosis: You are attempting a Nucleophilic Acyl Substitution . This mechanism requires the alcohol (nucleophile) to attack the carbonyl carbon, forming a tetrahedral intermediate. In 2,3-disubstituted systems, the "buttressed" ortho-group creates a steric wall that prevents the alcohol from approaching the requisite angle (Bürgi-Dunitz trajectory).

Solution: The "Cesium Effect" (Carboxylate Alkylation) Switch the mechanism. Instead of attacking the hindered carbonyl, deprotonate the acid to form a carboxylate anion. The oxygen then acts as a nucleophile attacking an unhindered alkyl halide (


 reaction). This moves the reaction center away from the sterically crowded carbonyl carbon.[1]

Protocol: Cesium Carbonate Mediated Esterification

ReagentRoleStoichiometry
2,3-Disubstituted Acid Substrate1.0 equiv

Base / Promotor1.5 - 2.0 equiv
Alkyl Halide (R-X) Electrophile (e.g., MeI, BnBr)1.5 - 2.0 equiv
DMF Solvent0.1 - 0.2 M

Step-by-Step:

  • Dissolve the carboxylic acid in anhydrous DMF.

  • Add

    
    .[2] The mixture may bubble (
    
    
    
    evolution). Stir for 30 mins at RT to ensure complete deprotonation.
    • Note: Cesium is critical here. The large ionic radius of

      
       creates a "naked," highly reactive carboxylate anion compared to 
      
      
      
      or
      
      
      .
  • Add the alkyl halide (e.g., Iodomethane for methyl ester, Benzyl bromide for benzyl ester).

  • Stir at RT (or mild heat

    
     if extremely hindered) for 2–16 hours.
    
  • Workup: Dilute with EtOAc, wash copiously with water (to remove DMF) and brine.

  • Expected Yield: >90%.

Issue 2: Cannot Form Acid Chloride ( Fails)

User Question: "I need to make an amide. I tried converting the acid to acid chloride using Thionyl Chloride (


) at reflux, but it didn't work. The NMR shows mostly starting acid."

Diagnosis: Standard


 activation often fails because the formation of the inorganic intermediate (chlorosulfite) is reversible and sterically sensitive. Furthermore, the harsh acidic conditions can degrade sensitive substrates.

Solution: Ghosez’s Reagent Use 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez’s Reagent).[3][4][5] This reagent forms a highly reactive chloro-enamine intermediate that converts the acid to the acid chloride under neutral conditions and at lower temperatures. It is the "gold standard" for sterically hindered acids.

Protocol: Activation via Ghosez’s Reagent [6]

ReagentRoleStoichiometry
Substrate Acid1.0 equiv
Ghosez’s Reagent Chlorinating Agent1.2 - 1.5 equiv
DCM or

Solvent0.2 M

Step-by-Step:

  • Dissolve the hindered benzoic acid in dry DCM under

    
    .
    
  • Add Ghosez’s Reagent dropwise at RT.

  • Stir for 1–3 hours.

    • Monitoring: You can monitor by taking an aliquot, quenching with MeOH, and checking for Methyl Ester formation by TLC/LCMS.

  • Removal of Byproducts: The byproduct is a volatile amide (

    
    -dimethylisobutyramide). You can often proceed directly to the next step (amine addition) without isolation.
    
  • Amide Coupling: Add your amine (1.2 equiv) and a base (TEA or DIPEA, 2.0 equiv) directly to the reaction mixture.

Issue 3: Amide Coupling with HATU/EDC Fails

User Question: "I tried coupling my acid with a secondary amine using HATU/DIPEA. No product formed."

Diagnosis: Uronium reagents (HATU/HBTU) activate the acid by forming an active ester (O-At). With 2,3-disubstitution, the amine cannot approach this bulky active ester to displace the OBt/OAt group. The active ester sits unreacted until it hydrolyzes back to the acid during workup.

Solution: You must use the Acid Chloride route (see Issue 2 above). The Chloride ion is much smaller (


) than the OBt/OAt group, and the Carbonyl-Cl bond is significantly more electrophilic (higher energy).

Alternative (If Acid Chloride is unstable): Use


 (Propylphosphonic anhydride)  in EtOAc/Pyridine. 

is known for low epimerization and high reactivity in hindered systems, though the Acid Chloride route remains the most robust for 2,3-disubstituted systems.

Mechanistic Insight: The Buttressing Effect

To understand why you must change your strategy, examine the steric environment.

ButtressingEffect cluster_0 2-Substituted (Ortho Effect) cluster_1 2,3-Disubstituted (Buttressing) C1 C1 (COOH) C2 C2 (R) C1->C2 Steric Clash C3 C3 (H) C2->C3 Rotation Possible D1 C1 (COOH) D2 C2 (R) D1->D2 Severe Clash D3 C3 (R') D2->D3 LOCKED (No Rotation)

Caption: Comparison of steric environments. In Cluster 1 (Right), the C3 substituent locks the C2 substituent against the C1 carboxyl group, creating a rigid blockade.

References

  • Ghosez's Reagent (Original Method)

    • Ghosez, L., et al. "

      
      -Chloro-enamines.[3] Reactive Intermediates for Synthesis." Organic Syntheses, 1979 , 59, 26.[3]
      
  • The Cesium Effect in Esterification

    • Kruizinga, W. H., Strijtveen, B., & Kellogg, R. M. "Cesium salts in organic synthesis: Preparation of macrocyclic lactones and esters." Journal of Organic Chemistry, 1981, 46(21), 4321–4323.
  • Steric Inhibition of Resonance & Buttressing Effect

    • Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition. Wiley, 2013 . (Section on Steric Inhibition of Resonance).[7]

  • Buttressing Effect Quantified

    • Coughlin, F. J., et al. "Steric Inhibition of Resonance: The Buttressing Effect." Journal of the American Chemical Society, 1959, 81(1), 55-56.

Sources

Technical Support Center: Decarboxylation of Electron-Deficient Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System ID: DEC-PRO-2024 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Triage: Start Here

User Issue: "My electron-deficient benzoic acid won't decarboxylate, or it's turning into tar."

Before adjusting your reaction, you must identify the failure mode. Decarboxylation of electron-deficient arenes (e.g., nitro-, cyano-, or polyfluoro-benzoic acids) is mechanistically distinct from electron-rich systems. While electron-withdrawing groups (EWGs) generally stabilize the anionic intermediate (making the thermodynamics of


 loss favorable), they often raise the activation energy for the initial metal-insertion or radical generation steps, or lead to aggressive side reactions like homocoupling.
Diagnostic Flowchart

Use this logic tree to identify your specific failure mode before proceeding to the protocols.

Decarb_Diagnostics Start START: Reaction Outcome? NoConv No Conversion (Starting Material Recovered) Start->NoConv >90% SM left LowYield Low Yield / Tar / Side Products Start->LowYield Complex Mixture CheckOrtho Is there an Ortho-Substituent? NoConv->CheckOrtho CheckProd Identify Side Products LowYield->CheckProd OrthoYes Check Catalyst Activation. Are you using Cu(I)? Switch to Method A (Goossen). CheckOrtho->OrthoYes Yes OrthoNo Lack of 'Ortho-Effect'. Requires higher T (>160°C) or Ag-Catalysis (Method B). CheckOrtho->OrthoNo No Dimer Biaryl Formation (Dimer)? Radical Pathway Active. Add H-Donor (DMSO/DMF). CheckProd->Dimer Homocoupling Sublim White crystals on condenser? Sublimation of SM. Seal tube / Melt reaction. CheckProd->Sublim Physical Loss

Figure 1: Diagnostic logic for troubleshooting decarboxylation failures. Blue nodes indicate recommended resolution pathways detailed below.

Technical Deep Dive: The "Ortho-Effect" & Mechanism

The Core Problem: Unlike electrophilic aromatic substitution, where EWGs deactivate the ring, in metal-catalyzed protodecarboxylation , EWGs (especially at the ortho position) are often necessary to stabilize the transition state.

The Mechanism (Copper-Catalyzed)

The reaction generally proceeds via a reverse-insertion mechanism.

  • Coordination: The carboxylate coordinates to the Cu(I) center.

  • Decarboxylation: The rate-determining step. The Cu inserts into the Ar-C bond, ejecting

    
    . This forms an aryl-copper intermediate (
    
    
    
    ).
  • Protonation: The

    
     species must be protonated to release the product (
    
    
    
    ).

Why it fails for you:

  • Missing Ortho-Group: The "Ortho-Effect" is crucial. Substituents at the 2-position force the carboxylate out of plane, relieving steric strain upon decarboxylation and chelating the copper to lower the activation energy. Without this, the barrier is often too high for standard conditions (100-120°C).

  • Stalled Intermediate: Electron-deficient

    
     species are stable. If your proton source is too weak (or if you are working in strictly anhydrous non-protic solvents without a donor), the intermediate sits on the copper, poisoning the catalyst.
    

Validated Protocols & Solutions

Method A: The "Goossen" Protocol (Standard for Ortho-Substituted)

Best for: 2-nitro, 2-fluoro, or 2-acyl benzoic acids.

This method utilizes a Cu/Phenanthroline system which is far superior to simple copper powder. The ligand prevents catalyst aggregation and facilitates the protonation step.

Reagents:

  • Substrate: 1.0 equiv

  • Catalyst: Cu_2O (5 mol%)

  • Ligand: 1,10-Phenanthroline (10 mol%)

  • Solvent: NMP (N-methyl-2-pyrrolidone) and Quinoline (3:1 mix)

  • Temp: 160 °C

Step-by-Step:

  • Pre-complexation: In a reaction vial, mix

    
     and 1,10-phenanthroline in NMP. Stir at RT for 10 mins until a homogenous complex forms (usually dark).
    
  • Addition: Add the benzoic acid substrate and quinoline.

  • Degassing: Critical. Oxygen can oxidize Cu(I) to Cu(II), which is inactive for this specific cycle. Sparge with Argon for 15 mins.

  • Heating: Heat to 160°C. Monitor via LCMS.

  • Workup: Dilute with ethyl acetate, wash with 1M HCl (to remove quinoline/phenanthroline), then brine.

Troubleshooting Method A:

  • Issue: Reaction stalls at 50%.

  • Fix: Add a co-catalyst of Ag2CO3 (5 mol%) . Silver aids in the initial decarboxylation step via a transmetallation mechanism, feeding the aryl group to the copper.

Method B: The "Silver Bullet" (For Stubborn/Radical Pathways)

Best for: Poly-halogenated acids (e.g., pentafluorobenzoic acid) or substrates lacking ortho-substituents.

Silver catalyzes decarboxylation via a radical mechanism (


). This is more aggressive and works where Cu fails.

Reagents:

  • Substrate: 1.0 equiv

  • Catalyst: Ag_2CO_3 (10-20 mol%)

  • Additive: Acetic Acid (0.5 equiv) - Proton Source

  • Solvent: DMSO (Dimethyl sulfoxide) - Critical H-atom donor

  • Temp: 120-140 °C

Step-by-Step:

  • Dissolve substrate in DMSO (0.5 M concentration).

  • Add

    
     and Acetic Acid.
    
  • Heat to 120°C.

  • Note: This reaction produces

    
     radicals.[1] DMSO acts as a hydrogen atom donor to quench the radical to 
    
    
    
    .

Troubleshooting Method B:

  • Issue: Dimerization (

    
    ) observed.
    
  • Fix: Dilute the reaction (0.1 M). High concentration favors radical-radical coupling. Ensure DMSO is wet or add 5% water to facilitate proton transfer over radical coupling.

Comparative Data: Electron-Deficient Substrates

The following table illustrates the expected performance of different methods based on the electronic nature of the substrate.

Substrate TypeExampleMethod A (Cu/Phen)Method B (Ag/DMSO)Method C (Thermal/Quinoline)
Ortho-EWG 2-Nitrobenzoic acidExcellent (>90%) Good (70-80%)Good (Requires >180°C)
Poly-Halo Pentafluorobenzoic acidPoor (<30%)Excellent (>90%) Fair (High Sublimation risk)
Meta-EWG 3-Nitrobenzoic acidPoor (<10%) Moderate (40-60%)Poor (Requires forcing)
Para-EWG 4-Cyanobenzoic acidPoor (<10%)Moderate (30-50%)Poor
Heterocyclic 2-Pyridinecarboxylic acidGood (Chela-effect)GoodGood

Note: Meta and Para electron-deficient substrates are notoriously difficult because they lack the ortho-stabilization of the transition state. For these, Method B (Silver) is the only viable catalytic route, often requiring extended times.

FAQ: Common Pitfalls

Q: My starting material is disappearing, but I don't see the product or the dimer. Where is it? A: Check your condenser. Benzoic acids, especially fluorinated ones, sublime easily at 140°C+.

  • Fix: Use a sealed pressure tube (heavy-walled glass) rather than a reflux setup. This keeps the substrate in the liquid phase.

Q: Can I use microwave heating? A: Yes, and it is highly recommended. Microwave heating (200°C for 10-20 mins) in NMP/Quinoline often pushes stubborn substrates that fail under thermal reflux. The rapid heating prevents prolonged exposure to decomposition temperatures.

Q: Why do I need Quinoline? It's difficult to remove. A: Quinoline acts as both a high-boiling solvent and a ligand. However, for easier workup, you can try DMA (Dimethylacetamide) with tetramethylethylenediamine (TMEDA) as a ligand, though yields may drop for non-ortho substrates.

Q: I see a "homocoupling" product (Ar-Ar). How do I stop it? A: This indicates a radical pathway is dominating (common with Ag or high-temp Cu).

  • Switch Solvent: Move to a solvent with better H-donor capability (DMSO or DMF).

  • Add Proton Source: Add 2-5%

    
     or acetic acid to the mixture to quench the intermediate faster than it can find another aryl radical.
    

References

  • Goossen, L. J., et al. (2006). "Copper-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids." Science, 313(5787), 662-664.

    • Foundational text for Cu/Phenanthroline method.
  • Cornella, J., & Larrosa, I. (2009).[2] "Silver-catalysed protodecarboxylation of ortho-substituted benzoic acids." Chemical Communications, (46), 7176-7178.

    • Key reference for the Ag-c
  • Goossen, L. J., & Rodriguez, N. (2004). "Protodecarboxylation of carboxylic acids over heterogeneous silver catalysts." Chemical Communications, (24), 2963-2965. Details the radical mechanism and stability issues.
  • Cohen, T., & Schambach, R. A. (1970). "Copper-quinoline decarboxylation."[3] Journal of the American Chemical Society, 92(10), 3189-3190.

    • The classical thermal method reference.
  • Lu, P., et al. (2012). "Decarboxylative C–H Arylation of Benzoic Acids under Radical Conditions." Organic Letters, 14(19), 5122–5125.

    • Discusses the radical pathways and dimeriz

Sources

Technical Support Center: Troubleshooting Solubility Issues of 2,3-Dichloro-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2,3-Dichloro-5-methylbenzoic acid. This document is designed for researchers, chemists, and formulation scientists who are encountering challenges with the aqueous solubility of this compound. Here, we provide in-depth scientific explanations, troubleshooting strategies, and step-by-step protocols to help you successfully prepare solutions for your experiments.

Understanding the Core Challenge: Physicochemical Properties

2,3-Dichloro-5-methylbenzoic acid is a substituted benzoic acid derivative. Its molecular structure is the primary reason for its low intrinsic solubility in aqueous media. The presence of two chlorine atoms and a methyl group on the benzene ring increases the molecule's lipophilicity (fat-solubility), while the carboxylic acid group provides a pathway for aqueous solubility, primarily through pH-dependent ionization.

Key physicochemical parameters influence its behavior in solution:

PropertyValue / Predicted ValueSignificance for Solubility
Molecular Formula C₈H₆Cl₂O₂-
Molecular Weight 205.04 g/mol Affects molar concentration calculations.
pKa (Predicted) ~3.5 - 4.0The pH at which 50% of the acid is ionized. This is the most critical parameter for controlling aqueous solubility. Benzoic acid has a pKa of ~4.2, and electron-withdrawing chloro groups typically lower this value, increasing acidity[1].
logP (Predicted) ~3.0 - 3.5Indicates high lipophilicity and a preference for non-polar environments over water, contributing to low aqueous solubility.
Melting Point 149-150 °C[2]A high melting point can suggest strong crystal lattice energy, which must be overcome for dissolution to occur.

The Science of Solubility: The Role of pH

The single most effective tool for manipulating the solubility of 2,3-Dichloro-5-methylbenzoic acid is pH adjustment. The underlying principle is the Henderson-Hasselbalch equation, which describes the relationship between pH, pKa, and the ratio of the ionized (deprotonated) to non-ionized (protonated) forms of an acid[3][4][5][6].

  • Below the pKa: At a pH below its pKa, the carboxylic acid group (-COOH) is predominantly in its neutral, protonated form. This form is less polar and, consequently, has very low water solubility.

  • At the pKa: The pH equals the pKa, and the compound exists as a 50:50 mixture of the protonated (-COOH) and deprotonated (-COO⁻) forms.

  • Above the pKa: At a pH significantly above the pKa (ideally 2 or more pH units higher), the carboxylic acid group is almost entirely in its ionized, deprotonated (salt) form, -COO⁻. This carboxylate anion is much more polar and readily interacts with water molecules, leading to a dramatic increase in aqueous solubility.

G cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) low_ph_node Predominantly Protonated (R-COOH) - Non-ionized - Lipophilic - POORLY SOLUBLE high_ph_node Predominantly Deprotonated (R-COO⁻) - Ionized (Salt Form) - Hydrophilic - HIGHLY SOLUBLE low_ph_node->high_ph_node  Add Base (e.g., NaOH) Increase pH   high_ph_node->low_ph_node  Add Acid (e.g., HCl) Decrease pH  

Caption: pH-dependent equilibrium and its effect on solubility.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I added my 2,3-Dichloro-5-methylbenzoic acid powder to water/buffer and it just sits at the bottom as a white solid. What is wrong?

A1: This is the expected behavior due to the compound's low intrinsic aqueous solubility. The neutral carboxylic acid form is not soluble enough to dissolve in neutral water or acidic buffers. You must increase the pH of your solution to deprotonate the carboxylic acid, converting it into its much more soluble salt form[7][8].

Q2: How do I correctly dissolve the compound using pH adjustment?

A2: The goal is to prepare a concentrated stock solution in a slightly basic solution, which can then be diluted into your final experimental medium.

Troubleshooting Steps:

  • Start with a Base: Do not add the powder directly to your final buffer. Instead, weigh your compound and add a small amount of a basic solution, such as 0.1 M to 1 M Sodium Hydroxide (NaOH), dropwise while stirring.

  • Target pH: Aim for a pH that is at least 2 units above the compound's pKa. For a pKa of ~3.5, a target pH of 6.0 or higher is recommended. A pH of 7.0-7.4 is often a good starting point for biological compatibility.

  • Use a Stir Plate: Continuous agitation is crucial. Use a magnetic stirrer to ensure the base is distributed evenly and to facilitate dissolution.

  • Gentle Warming: If the compound is slow to dissolve, gentle warming (e.g., to 37°C) can help overcome the energy barrier of the crystal lattice[9]. Do not boil the solution.

  • Sonication: If clumps persist, placing the vial in a bath sonicator for a few minutes can help break up aggregates and speed up dissolution.

Q3: I adjusted the pH and my compound dissolved, but it precipitated when I diluted it into my final cell culture media/buffer. Why?

A3: This is a common issue called "fall-out" or precipitation upon dilution. It happens when the final buffer has a lower pH or insufficient buffering capacity to maintain the compound in its ionized, soluble state.

Troubleshooting Steps:

  • Check Final pH: Ensure the pH of your final solution remains sufficiently above the compound's pKa after adding your stock solution. If your stock is unbuffered, adding it to a weakly buffered final medium can cause a significant pH drop.

  • Decrease Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your experiment. You may have exceeded the solubility limit at the final pH.

  • Increase Buffering Capacity: If possible, increase the concentration of the buffering agent (e.g., HEPES, Tris) in your final medium to better resist pH changes.

Q4: Can I use co-solvents to improve solubility? Which ones are recommended?

A4: Yes, co-solvents are an excellent strategy, often used in combination with pH adjustment. Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for the lipophilic parts of the molecule to dissolve[10][11].

Recommended Co-solvents:

  • Dimethyl Sulfoxide (DMSO): The most common choice for creating high-concentration stock solutions. It is a powerful, water-miscible organic solvent.

  • Ethanol (EtOH): A good, less toxic alternative to DMSO for many applications.

  • Polyethylene Glycol 400 (PEG-400) & Propylene Glycol (PG): Often used in formulation development for in vivo studies[10].

Best Practice: First, dissolve the 2,3-Dichloro-5-methylbenzoic acid in a minimal amount of a pure co-solvent like DMSO to create a high-concentration stock (e.g., 50-100 mM). Then, dilute this stock into your aqueous buffer. This method often prevents the need for drastic pH adjustments in the initial dissolution step. Caution: Always check the tolerance of your experimental system (e.g., cells, enzymes) to the final concentration of the co-solvent.

Q5: What advanced strategies can I use if my compound is still problematic?

A5: For particularly challenging formulations, you can explore more advanced methods:

  • Surfactants: Non-ionic surfactants like Polysorbate 20 (Tween 20) or Polysorbate 80 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility[7][]. This is effective at concentrations above the critical micelle concentration (CMC).

  • Complexing Agents: Cyclodextrins are truncated cone-shaped molecules with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from water and increasing solubility[][13].

Standard Operating Protocol: Preparation of a 10 mM Aqueous Stock Solution

This protocol uses pH adjustment to achieve a clear, aqueous stock solution.

Materials:

  • 2,3-Dichloro-5-methylbenzoic acid (MW: 205.04 g/mol )

  • 1 M NaOH solution

  • High-purity water (e.g., Milli-Q® or equivalent)

  • Calibrated pH meter

  • Magnetic stirrer and stir bar

  • Sterile 0.22 µm syringe filter

Workflow Diagram:

G start Start weigh 1. Weigh Compound (e.g., 2.05 mg for 1 mL of 10 mM) start->weigh add_water 2. Add ~80% of Final Volume of Water (e.g., 0.8 mL) weigh->add_water stir 3. Place on Stir Plate Add stir bar add_water->stir add_base 4. Add 1 M NaOH Dropwise stir->add_base check_ph 5. Monitor pH Check for Dissolution add_base->check_ph is_dissolved Is Compound Fully Dissolved? check_ph->is_dissolved is_dissolved->add_base No qs 6. QS to Final Volume with Water (e.g., to 1.0 mL) is_dissolved->qs Yes filter 7. Sterile Filter (0.22 µm syringe filter) qs->filter end Store Aliquots at -20°C filter->end

Caption: Workflow for preparing an aqueous stock solution.

Step-by-Step Procedure:

  • Calculation: For 1 mL of a 10 mM stock solution, weigh out 2.05 mg of 2,3-Dichloro-5-methylbenzoic acid.

  • Initial Suspension: Place the weighed powder into a sterile vial. Add approximately 80% of the final desired volume of high-purity water (e.g., 0.8 mL for a 1 mL final volume). The powder will not dissolve at this stage.

  • Stirring: Add a small, sterile magnetic stir bar and place the vial on a magnetic stir plate.

  • pH Adjustment: While the suspension is stirring, carefully add 1 M NaOH drop by drop.

  • Dissolution: Continue adding NaOH until all solid material has dissolved and the solution is clear. Check the pH to ensure it is in a suitable range (e.g., 7.0 - 8.0).

  • Final Volume: Once fully dissolved, remove the stir bar and adjust the final volume to 1.0 mL with high-purity water.

  • Sterilization: Sterile filter the solution using a 0.22 µm syringe filter to remove any potential particulates or microbial contamination.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to maintain stability.

References

  • Vertex, A. (n.d.). Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve?
  • Avdeef, A., et al. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling, 46(6), 2601-9. Available at: [Link]

  • Gavan, A., et al. (2015). Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review. Retrieved from [Link]

  • Yalkowsky, S., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 358-362. Available at: [Link]

  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved from [Link]

  • Al-Karawi, A., Al-Marzouqi, A. H., & El-Agamy, R. (2011). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Explorer. Available at: [Link]

  • McGraw Hill. (n.d.). Chapter 3. Pharmacokinetics. Pharmacology for the Physical Therapist. AccessPhysiotherapy. Retrieved from [Link]

  • Aryal, S. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. Retrieved from [Link]

  • LUSTRI, S. (n.d.). How to Choose the Right Solubilization Technology for Your API. Catalent. Retrieved from [Link]

  • Sharma, D., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research, 7(1), 78-85.
  • PubChem. (n.d.). 2-Amino-5-chloro-3-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2021). What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds) in water. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-5-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Bordwell, F. G. (1975). Equilibrium pKa Table (DMSO Solvent and Reference). The Journal of Organic Chemistry.
  • Wang, Y., et al. (2021). Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents and Three Groups of Binary Mixed Solvents at T = 278.15–323.15 K.
  • Wikipedia. (n.d.). p-Toluic acid. Retrieved from [Link]

  • Evergreensino Chemical Co., Ltd. (2025). How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives? - Blog. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 2,5-Dichloro-3-methylbenzoic acid. Retrieved from [Link]

  • University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 3-methyl- (CAS 99-04-7). Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dichloro-4-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Technical Support Center: Optimizing HPLC Separation of Dichloro-Methylbenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic separation of dichloro-methylbenzoic acid isomers. As a Senior Application Scientist, I understand that resolving positional isomers can be one of the more challenging tasks in HPLC method development. These compounds often share very similar physicochemical properties, leading to frustrating co-elution and poor resolution.

This guide is structured to provide you with direct, actionable solutions to common problems, explain the scientific principles behind the chromatographic choices, and offer a systematic workflow for developing a robust separation method from the ground up.

Frequently Asked Questions (FAQs)

Q1: Why are my dichloro-methylbenzoic acid isomers co-eluting on a standard C18 column?

A1: This is the most common challenge. Standard C18 (octadecylsilane) columns separate analytes primarily based on hydrophobicity (the degree to which they are repelled by water). Positional isomers like the various forms of dichloro-methylbenzoic acid often have nearly identical hydrophobicity and molecular weight, making them difficult for a C18 phase to differentiate.

The key to separating these isomers is to exploit subtle differences in their structure and electron distribution. This requires a stationary phase that offers alternative separation mechanisms beyond simple hydrophobicity.[1]

Q2: What type of column should I use instead of a C18?

A2: For aromatic isomers, a phenyl-based column (e.g., Phenyl-Hexyl, Biphenyl) is the recommended starting point.[2] These stationary phases possess phenyl rings that can interact with the aromatic rings of your analytes through a mechanism called π-π (pi-pi) interaction .[3][4][5]

  • Mechanism of Action: The electron clouds of the phenyl rings on the stationary phase and your dichloro-methylbenzoic acid isomers can interact. The specific position of the chloro and methyl groups on the benzoic acid ring alters the electron density and accessibility of the analyte's aromatic ring, creating small but significant differences in the strength of these π-π interactions.[3][5] It is this alternative selectivity that often provides the resolving power that a C18 column lacks.[2][4]

Q3: How does the mobile phase pH affect the separation of these acidic isomers?

A3: The mobile phase pH is a critical parameter because dichloro-methylbenzoic acid is an acidic compound containing a carboxylic acid group (-COOH). The ionization state of this group is governed by the mobile phase pH relative to the analyte's pKa (acid dissociation constant).

  • At low pH (pH < pKa): The carboxylic acid group will be predominantly in its neutral, protonated form (-COOH). In this state, the molecule is less polar (more hydrophobic) and will be more strongly retained on a reversed-phase column.[6][7][8]

  • At high pH (pH > pKa): The group will be in its ionized, deprotonated form (-COO⁻). This makes the molecule more polar, reducing its retention time.[6][7]

To ensure reproducible retention times and sharp peaks, it is a best practice to adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa.[6][8][9] For separating these acidic isomers, starting with a low pH mobile phase (e.g., pH 2.5-3.5) is highly recommended to suppress ionization and maximize retention and potential separation.[8][10]

Q4: Should I use Acetonitrile or Methanol as the organic modifier?

A4: The choice between Acetonitrile (ACN) and Methanol (MeOH) can significantly impact selectivity for aromatic isomers, especially on a phenyl column.

  • Methanol is a protic solvent capable of hydrogen bonding. It can interact differently with the isomers and the stationary phase compared to ACN.

  • Acetonitrile has its own π-electron system and can sometimes compete with the analyte for π-π interactions with a phenyl stationary phase, which can dampen the unique selectivity of the column.[3]

There is no universal "better" choice. It is crucial to screen both solvents during method development. A common starting point is a gradient from a buffered aqueous phase to ACN. If resolution is insufficient, repeating the experiment with MeOH is a logical next step.

Troubleshooting Guide: Specific Issues & Solutions

Problem Primary Cause Recommended Solution & Rationale
Poor Resolution (Rs < 1.5) Insufficient Selectivity (α): The column and mobile phase chemistry are not differentiating between the isomers.1. Switch to a Phenyl Column: Introduce π-π interactions.[3][4] 2. Adjust Mobile Phase pH: Ensure you are operating at a low pH (e.g., 2.5) to suppress ionization.[6][11] 3. Change Organic Modifier: Screen Methanol vs. Acetonitrile. Their different properties can alter selectivity.[3]
Peak Tailing Secondary Interactions: The acidic analytes are interacting with active sites (silanols) on the silica backbone of the column.[12]1. Lower Mobile Phase pH: Protonating the silanol groups (Si-OH) on the stationary phase reduces their ability to interact with your acidic analyte. 2. Use a Buffered Mobile Phase: A buffer (e.g., 10-20mM phosphate or acetate) maintains a constant pH, ensuring consistent peak shapes.[13]
Peak Splitting or Shoulders Multiple Analyte Forms: The mobile phase pH is too close to the analyte's pKa, causing both ionized and neutral forms to exist simultaneously.[6][9]Adjust pH: Move the mobile phase pH to be at least 1.5-2 units below the estimated pKa of the isomers. This ensures a single, neutral species is present.[8] Co-elution: What appears to be a split peak could be two very closely eluting isomers. Use a diode array detector (DAD) to check for peak purity.[14][15]
Irreproducible Retention Times Unstable Mobile Phase pH: An unbuffered mobile phase can change pH over time, drastically affecting the retention of ionizable compounds.[9]1. Prepare Fresh, Buffered Mobile Phase: Always use a buffer to control the pH. 2. Ensure Column Equilibration: Allow sufficient time (10-15 column volumes) for the column to fully equilibrate with the starting mobile phase conditions before injection.

Experimental Protocols & Workflows

Protocol 1: Systematic HPLC Method Development

This protocol outlines a logical workflow for developing a separation method for your dichloro-methylbenzoic acid isomers.

  • Define Separation Goals: Aim for a minimum resolution (Rs) of 1.5 between all isomer peaks for baseline separation.[16]

  • Analyte Characterization: Understand the properties of your isomers (e.g., pKa, UV absorbance). A low UV wavelength (e.g., 210-220 nm) is often a good starting point for these compounds.[11]

  • Initial Column & Mobile Phase Selection:

    • Column: Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water (pH ≈ 2.5-2.8).

    • Mobile Phase B: Acetonitrile (ACN).

  • Scouting Gradient Run: Perform a fast, broad gradient (e.g., 5% to 95% B in 15 minutes) to determine the elution window of the isomers.

  • Optimization of Selectivity (α):

    • Run the same gradient but replace Acetonitrile with Methanol . Compare the chromatograms to see which organic modifier provides better peak separation.

    • Adjust the gradient slope. A shallower gradient over the elution window of the isomers will increase the chance of separation.

  • Optimization of Retention (k'): Adjust the gradient start and end percentages to ensure the first peak elutes after the void volume and all peaks are eluted within a reasonable time.

  • System Suitability Test (SST): Once a promising separation is achieved, perform replicate injections to confirm the method's precision, ensuring that resolution, peak area, and retention time are within acceptable limits (%RSD < 2%).

Visualization of the Troubleshooting Workflow

The following diagram illustrates a logical decision-making process when encountering poor separation.

TroubleshootingWorkflow start Start: Poor Isomer Resolution (Rs < 1.5) check_column Is a Phenyl-based column being used? start->check_column switch_column Action: Switch to a Phenyl-Hexyl or Biphenyl column. check_column->switch_column No check_ph Is the mobile phase pH acidic (e.g., < 3.0)? check_column->check_ph Yes switch_column->check_ph adjust_ph Action: Adjust mobile phase to pH 2.5-3.0 with Formic or Phosphoric Acid. check_ph->adjust_ph No check_solvent Have both Acetonitrile and Methanol been screened? check_ph->check_solvent Yes adjust_ph->check_solvent screen_solvent Action: Test Methanol as the organic modifier. check_solvent->screen_solvent No optimize_gradient Action: Decrease the gradient slope (make it shallower). check_solvent->optimize_gradient Yes screen_solvent->optimize_gradient end_node Separation Optimized optimize_gradient->end_node

Sources

Technical Support Center: Handling the Moisture Sensitivity of 2,3-Dichloro-5-methylbenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,3-Dichloro-5-methylbenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on handling this highly reactive reagent. Given its pronounced moisture sensitivity, improper handling can lead to compromised experimental integrity, reduced yields, and safety hazards. This resource offers troubleshooting guides and frequently asked questions (FAQs) to ensure successful and safe utilization in your laboratory.

I. Foundational Knowledge: Understanding the "Why"

Before delving into troubleshooting, it's crucial to understand the chemical principles governing the moisture sensitivity of 2,3-Dichloro-5-methylbenzoyl chloride.

Why is this compound so reactive with water?

2,3-Dichloro-5-methylbenzoyl chloride, like other acyl chlorides, is highly susceptible to hydrolysis due to the significant partial positive charge on the carbonyl carbon. This electrophilicity is enhanced by the electron-withdrawing effects of the two chlorine atoms on the benzene ring and the chlorine atom of the acyl chloride group itself.[1][2] Water, acting as a nucleophile, readily attacks this electrophilic carbon, leading to a rapid hydrolysis reaction.[1][3][4] This reaction is often vigorous and results in the formation of the corresponding carboxylic acid (2,3-Dichloro-5-methylbenzoic acid) and hydrochloric acid (HCl) gas, which is visible as white fumes upon exposure to atmospheric moisture.[4][5][6]

The general reaction is as follows: C₈H₅Cl₃O + H₂O → C₈H₄Cl₂O₂ + HCl

This inherent reactivity necessitates the use of anhydrous conditions during storage and handling to maintain the compound's integrity.[4][7]

II. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and storage of 2,3-Dichloro-5-methylbenzoyl chloride.

Q1: How should I properly store 2,3-Dichloro-5-methylbenzoyl chloride to prevent degradation?

A1: Proper storage is the first line of defense against moisture. The compound should be stored in a tightly sealed container, preferably with a PTFE-lined cap, in a cool, dry, and well-ventilated area.[8][9] To minimize exposure to atmospheric moisture, it is highly recommended to store the container under an inert atmosphere, such as dry nitrogen or argon.[1][8][9] For long-term storage, consider placing the primary container inside a secondary container with a desiccant.

Q2: I noticed fumes coming from the bottle when I opened it. Is this normal?

A2: Yes, this is a common observation. The fuming is due to the reaction of the acyl chloride with moisture in the air, which produces minute droplets of hydrochloric acid.[5][10] While this indicates the compound's reactivity, it also serves as a warning that it is being exposed to moisture. It is crucial to minimize the time the container is open to the atmosphere.

Q3: Can I use a standard laboratory spatula to transfer the solid?

A3: It is strongly advised against using standard metal spatulas, as residual moisture on the surface can initiate hydrolysis. Instead, use clean, dry glass or PTFE-coated spatulas. For transfers, it is best practice to work under a stream of inert gas or within a glove box to prevent moisture contact.

Q4: My 2,3-Dichloro-5-methylbenzoyl chloride has turned yellowish and has a sharp, vinegary odor. Is it still usable?

A4: The yellowish color and the sharp, acrid smell (a combination of the acyl chloride and HCl) are indicators of partial hydrolysis to the carboxylic acid.[10] While it may still contain a significant amount of the desired compound, the presence of the carboxylic acid impurity can interfere with subsequent reactions, leading to lower yields and purification challenges.[11] For reactions sensitive to impurities, it is recommended to purify the reagent by distillation under reduced pressure or to use a fresh, unopened bottle.[12]

III. Troubleshooting Experimental Issues

This section provides a question-and-answer formatted guide to troubleshoot specific problems encountered during experiments.

Scenario 1: Low or No Product Yield in Acylation Reactions

Q: I'm performing an acylation reaction, but I'm getting a very low yield of my desired product. What could be the cause?

A: Low yields in acylation reactions using 2,3-Dichloro-5-methylbenzoyl chloride are frequently linked to moisture contamination. Here's a systematic approach to troubleshooting:

  • Reagent Integrity:

    • Question: Have you checked the quality of your 2,3-Dichloro-5-methylbenzoyl chloride?

    • Solution: As mentioned in the FAQs, if the reagent shows signs of degradation, it will contain the less reactive carboxylic acid, which will not participate in the acylation reaction under standard conditions.[11] Consider purification or using a fresh batch.

  • Reaction Conditions:

    • Question: Are you using truly anhydrous conditions?

    • Solution: This is the most critical factor. Ensure all glassware is oven-dried or flame-dried immediately before use and cooled under a stream of inert gas.[13][14] Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Even trace amounts of water in the solvent can significantly impact the reaction.[7]

  • Inert Atmosphere:

    • Question: Is your reaction setup properly sealed and maintained under an inert atmosphere?

    • Solution: The reaction should be conducted under a positive pressure of dry nitrogen or argon from the start to the work-up.[13][15] Use rubber septa on your reaction flasks for reagent addition via syringe.[15][16] A simple balloon filled with an inert gas can be sufficient for many applications.[16]

Scenario 2: Formation of an Unexpected Carboxylic Acid Byproduct

Q: During my work-up, I isolated a significant amount of 2,3-Dichloro-5-methylbenzoic acid. Why did this happen?

A: The presence of the corresponding carboxylic acid points directly to the hydrolysis of your starting material.

  • Premature Quenching:

    • Question: Was the reaction mixture exposed to water before the reaction was complete?

    • Solution: Ensure that your reaction has gone to completion before quenching with an aqueous solution. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up Procedure:

    • Question: How are you performing your aqueous work-up?

    • Solution: If unreacted 2,3-Dichloro-5-methylbenzoyl chloride remains, it will rapidly hydrolyze upon the addition of water during the work-up.[6][17] While this is often an intended step to remove excess reagent, if the amount of carboxylic acid is unexpectedly high, it suggests either an incomplete reaction or that the starting material was already partially hydrolyzed.

Scenario 3: Inconsistent Reaction Results

Q: I'm getting variable results from batch to batch. What could be causing this inconsistency?

A: Inconsistent results are often a sign of subtle variations in experimental technique, particularly concerning moisture control.

  • Atmospheric Conditions:

    • Question: Are you performing the reaction on days with different humidity levels?

    • Solution: High humidity can significantly increase the risk of moisture contamination, even with standard precautions.[18] On humid days, be extra diligent with your inert atmosphere techniques.

  • Reagent Handling:

    • Question: Are you aliquoting the 2,3-Dichloro-5-methylbenzoyl chloride?

    • Solution: Repeatedly opening the main stock bottle increases the chances of moisture contamination for the entire batch.[19] It is best practice to transfer a larger amount into a smaller, dedicated flask under an inert atmosphere and take what is needed from this working stock.[19]

IV. Recommended Handling Protocol

To ensure the highest chance of success, follow this step-by-step protocol for handling 2,3-Dichloro-5-methylbenzoyl chloride.

Experimental Workflow for Handling Moisture-Sensitive Acyl Chlorides

G cluster_prep Preparation cluster_handling Reagent Handling cluster_reaction Reaction Setup cluster_workup Work-up P1 Oven/Flame-Dry Glassware P2 Cool Under Inert Gas P1->P2 P3 Purge Reaction Vessel P2->P3 R1 Add Anhydrous Solvent P3->R1 H1 Equilibrate Reagent to RT H2 Work in Glove Box or Under Inert Gas Flow H1->H2 H3 Use Dry Syringe/Cannula or Glassware H2->H3 H4 Quickly Weigh and Transfer H3->H4 R3 Add Acyl Chloride H4->R3 R2 Add Other Reagents R1->R2 R2->R3 R4 Maintain Positive Inert Gas Pressure R3->R4 W1 Monitor Reaction Completion R4->W1 W2 Carefully Quench Reaction (e.g., with ice water) W1->W2 W3 Aqueous Extraction W2->W3

Caption: Workflow for handling moisture-sensitive acyl chlorides.

V. Analytical Confirmation of Hydrolysis

If you suspect hydrolysis, you can use the following analytical techniques to confirm the presence of the carboxylic acid impurity.

Analytical TechniqueObservation for Hydrolysis
Infrared (IR) Spectroscopy Appearance or increase in the broad O-H stretch of the carboxylic acid (typically ~2500-3300 cm⁻¹) and a shift in the C=O stretch.
Nuclear Magnetic Resonance (NMR) Spectroscopy Appearance of a broad singlet for the carboxylic acid proton (-COOH) in the downfield region of the ¹H NMR spectrum (typically >10 ppm).[3]
High-Performance Liquid Chromatography (HPLC) Appearance of a new, typically more polar, peak corresponding to the carboxylic acid.[20]
Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization may be necessary to analyze the carboxylic acid, but this can confirm its presence.[21]

VI. Safety Precautions

2,3-Dichloro-5-methylbenzoyl chloride and its hydrolysis product, HCl, are corrosive and can cause severe skin burns and eye damage.[8][22] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]

VII. References

  • BenchChem. Troubleshooting acylation reactions for urea derivatives. Accessed February 14, 2026.

  • Sparkl. Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides | Carboxylic Acids and Derivatives (Aromatic) | Chemistry - 9701 | AS & A Level. Accessed February 14, 2026.

  • BenchChem. Troubleshooting common issues in Friedel-Crafts reactions. Accessed February 14, 2026.

  • ResearchGate. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Accessed February 14, 2026.

  • BenchChem. Methods to prevent the hydrolysis of acyl chlorides in synthesis. Accessed February 14, 2026.

  • TCI Chemicals. SAFETY DATA SHEET - 3,5-Dimethylbenzoyl Chloride. Accessed February 14, 2026.

  • Fisher Scientific. SAFETY DATA SHEET - 2,3-Dichlorobenzoyl chloride. Accessed February 14, 2026.

  • New Jersey Department of Health. Hazardous Substance Fact Sheet - Acetyl Chloride. Accessed February 14, 2026.

  • PubChem. 2,3-Dichlorobenzoyl chloride | C7H3Cl3O | CID 17944. Accessed February 14, 2026.

  • Sciencemadness Wiki. Acetyl chloride. Accessed February 14, 2026.

  • Sigma-Aldrich. SAFETY DATA SHEET - Benzyl chloride. Accessed February 14, 2026.

  • ResearchGate. What should I reconsider in my experiment for acyl chloride to be formed?. Accessed February 14, 2026.

  • Tuttee Academy. Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Accessed February 14, 2026.

  • Reddit. Acetyl Chloride Storage : r/chemistry. Accessed February 14, 2026.

  • US Hazmat Rentals. Acetyl chloride Chemical Storage Specifications - C2H3ClO. Accessed February 14, 2026.

  • Sciencemadness Discussion Board. Acyl chlorides stability. Accessed February 14, 2026.

  • Fisher Scientific. SAFETY DATA SHEET - 3,5-Dichlorobenzoyl chloride. Accessed February 14, 2026.

  • PubMed. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Accessed February 14, 2026.

  • Google Patents. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate. Accessed February 14, 2026.

  • Synquest Labs. 3,5-Dimethylbenzoyl chloride. Accessed February 14, 2026.

  • PrepChem.com. Synthesis of 2-methylbenzoyl chloride. Accessed February 14, 2026.

  • RSC Publishing. SN2 character of hydrolysis of benzoyl chloride. Accessed February 14, 2026.

  • Homework.Study.com. What product would be formed from the reaction of benzoyl chloride with water?. Accessed February 14, 2026.

  • The Chemical Reactivity of Benzoyl Chloride: A Guide for R&D Scientists. Accessed February 14, 2026.

  • Carl ROTH. Safety Data Sheet: Benzoyl chloride. Accessed February 14, 2026.

  • Chemistry LibreTexts. 3: Performing Sensitive Reactions without a Schlenk Line. Accessed February 14, 2026.

  • Quora. Why does benzoyl chloride react preferentially with the phenoxide anion and not with water?. Accessed February 14, 2026.

  • PubChem. 3-Methylbenzoyl chloride | C8H7ClO | CID 74375. Accessed February 14, 2026.

  • Taylor & Francis. Benzoyl chloride – Knowledge and References. Accessed February 14, 2026.

  • Google Patents. US5981803A - Process for the preparation of chloro-benzoyl chlorides. Accessed February 14, 2026.

  • Sciencemadness Discussion Board. Removing excess Benzoyl Chloride. Accessed February 14, 2026.

  • Reddit. Which benzoyl chloride undergoes hydrolysis faster in water? : r/AdvancedOrganic. Accessed February 14, 2026.

  • Google Patents. CN102557923A - Method for purifying benzoyl chloride reaction terminating solution. Accessed February 14, 2026.

  • Wipf Group - University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. Accessed February 14, 2026.

  • Wikipedia. Benzoyl chloride. Accessed February 14, 2026.

  • Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations. Accessed February 14, 2026.

  • Chemguide. an introduction to acyl chlorides (acid chlorides). Accessed February 14, 2026.

  • ChemicalBook. 2,3-Dichlorobenzoyl chloride synthesis. Accessed February 14, 2026.

  • Tokyo Chemical Industry (India) Pvt. Ltd. 2,3-Dichlorobenzoyl Chloride | 2905-60-4. Accessed February 14, 2026.

  • KPU Pressbooks. 7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II. Accessed February 14, 2026.

  • ResearchGate. Does anyone know how to get rid of benzoic acid in reaction with benzoyl chloride?. Accessed February 14, 2026.

  • Tuttee Academy. AS/A-level - Acylation (Acyl Chlorides) - AS Chemistry.... Accessed February 14, 2026.

  • Nature. Sustainable synthesis of fine chemicals and polymers using industrial chlorine chemistry. Accessed February 14, 2026.

  • Organic Syntheses Procedure. Benzoyl chloride, 4-pentyl-. Accessed February 14, 2026.

  • ChemicalBook. Benzoyl chloride: Application, synthesis and toxicity. Accessed February 14, 2026.

Sources

SynthSupport: Overcoming Steric Hindrance in Ortho-Substituted Benzoic Acid Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the SynthSupport Technical Center. Ticket ID: ORTHO-STERIC-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Ortho-Effect"

You are likely here because your standard EDC/NHS or HBTU coupling yielded <10% product with a 2,6-disubstituted benzoic acid.

The Problem: The failure is rarely electronic; it is almost exclusively steric shielding . Standard coupling reagents generate "active esters" (e.g., -OBt, -OAt) that are bulky. When you attach a bulky leaving group to a carbonyl carbon already flanked by two ortho-substituents (e.g., methyl, chloro, nitro), you create a "steric wall." The nucleophile (amine) physically cannot access the carbonyl carbon to form the tetrahedral intermediate.

The Solution: You must reduce the size of the leaving group (activation species) or increase the electrophilicity to a level that overcomes the steric barrier.

Diagnostic Workflow

Before selecting a reagent, determine your substrate's tolerance. Follow this logic gate to select the correct protocol.

ReagentSelection Start START: Ortho-Substituted Benzoic Acid Coupling AcidSensitive Is the molecule Acid Sensitive? (e.g., Boc, tBu) Start->AcidSensitive Scale Reaction Scale? AcidSensitive->Scale No (Robust) T3P METHOD B: T3P (Propylphosphonic Anhydride) (Low Epimerization, High Yield) AcidSensitive->T3P Yes (Sensitive) Oxalyl METHOD C: Oxalyl Chloride/DMF (Standard Acid Chloride) Scale->Oxalyl >10g (Process) HATU METHOD D: HATU/HOAt (High Cost, High Reactivity) Scale->HATU <100mg (Discovery) Ghosez METHOD A: Ghosez's Reagent (Neutral Acid Chloride) T3P->Ghosez If T3P fails

Figure 1: Decision matrix for reagent selection based on substrate stability and scale.

High-Probability Protocols

Method A: The "Neutral" Acid Chloride (Ghosez's Reagent)

Best For: Acid-sensitive substrates (Boc, acetals) where thionyl chloride is too harsh. Mechanism: 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's Reagent) converts the acid to an acid chloride under strictly neutral conditions.[1] The byproduct is a neutral amide.

Protocol:

  • Dissolution: Dissolve the ortho-substituted benzoic acid (1.0 equiv) in anhydrous DCM (0.1 M).

  • Activation: Add Ghosez's Reagent (1.1 – 1.2 equiv) dropwise at 0°C.

  • Reaction: Stir at room temperature for 1–3 hours. (Monitor by TLC: aliquot quenched with MeOH to check for methyl ester formation).

  • Coupling: Add the amine (1.1 equiv) and a mild base (TEA or DIPEA, 1.5 equiv) directly to the reaction mixture.

  • Workup: Standard aqueous wash.

Why it works: The resulting acid chloride (–COCl) is the smallest possible activated species, minimizing the steric clash with ortho-substituents [1].

Method B: T3P (Propylphosphonic Anhydride)

Best For: Extreme steric hindrance, low epimerization, and easy workup. Mechanism: T3P forms a mixed anhydride. While bulky, the reaction is driven by the release of cyclic strain and the high electrophilicity of the phosphorus.

Protocol:

  • Setup: Dissolve acid (1.0 equiv) and amine (1.1 equiv) in EtOAc or DMF (T3P is often sold as a 50% solution in EtOAc/DMF).

  • Base: Add DIPEA or N-Methylmorpholine (3.0 equiv). Crucial: T3P requires base to activate.[2]

  • Addition: Add T3P (1.5 – 2.0 equiv) dropwise at 0°C.

  • Heat: Allow to warm to RT. If no reaction after 2h, heat to 50–60°C. T3P is thermally stable.

  • Workup: Wash with water. The byproducts are water-soluble [2].[3]

Troubleshooting & FAQ

Q1: Why did HATU fail?

A: HATU generates an -OAt active ester. While -OAt is more reactive than -OBt (due to the pyridine nitrogen's anchimeric assistance), it is still a large bicyclic leaving group. If your ortho-substituents (e.g., 2,6-dichloro) create a "cone of protection" around the carbonyl, the amine simply cannot approach the -OAt ester to displace it. You need a smaller leaving group (Cl-) or a more "driving" reagent (T3P).

Q2: My acid chloride formed, but the coupling still failed.

A: If the acid chloride is formed but unreactive, the amine might be too hindered or electronically deactivated.

  • Fix: Add a catalyst. AgCN (Silver Cyanide) or AgOTf can assist in pulling the chloride, creating a transient acylium-like character that is hyper-electrophilic.

  • Alternative: Switch to Friedel-Crafts conditions if the nucleophile is an aromatic ring, using AlCl3 to generate the acylium ion explicitly.

Q3: Comparison of Reagents for 2,6-Disubstituted Acids
ReagentSteric ToleranceAcid SensitivityByproduct RemovalCost
EDC/HOBt PoorHighUrea (Difficult)Low
HATU ModerateHighWater SolubleHigh
T3P Excellent HighWater Soluble Moderate
Ghosez Rgt Excellent High (Neutral) Neutral AmideHigh
SOCl2 ExcellentLow (HCl gen)Gas (SO2)Very Low

Mechanistic Visualization: The Steric Clash

This diagram illustrates why standard active esters fail compared to acid chlorides in ortho-substituted systems.

StericMechanism cluster_blocked Scenario A: HATU (Blocked) cluster_active Scenario B: Acid Chloride (Accessible) Carbonyl C=O LeavingGroup_lg Large LG (-OBt/-OAt) Carbonyl->LeavingGroup_lg Ortho1 Ortho Group Ortho2 Ortho Group LeavingGroup_sm Small LG (-Cl) Nucleophile Amine (Nu:) Nucleophile->Carbonyl BLOCKED by Sterics Carbonyl_2 C=O Carbonyl_2->LeavingGroup_sm Nucleophile_2 Amine (Nu:) Nucleophile_2->Carbonyl_2 Access Granted

Figure 2: Steric accessibility comparison. Large leaving groups (Scenario A) overlap with ortho-substituents, preventing nucleophilic attack. Small leaving groups (Scenario B) restore access.

References

  • Ghosez's Reagent for Neutral Activation: Ghosez, L., et al. "1-Chloro-N,N,2-trimethyl-1-propenylamine."[1] Organic Syntheses.

  • T3P in Sterically Hindered Couplings: Dunetz, J. R., et al. "T3P: The Reagent of Choice for the Large-Scale Synthesis of Amides." Organic Process Research & Development.

  • Comparison of Coupling Reagents (HATU vs COMU vs T3P): El-Faham, A., & Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.

  • Acid Fluorides (TFFH) for Hindered Amines: Carpino, L. A., et al. "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH)."[1] J. Am. Chem. Soc.

Sources

Validation & Comparative

A Comparative Guide to the Structural Elucidation of 2,3-Dichloro-5-methylbenzoic Acid: A Deep Dive into 1H NMR Spectrum Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's structure is a critical cornerstone of any project. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2,3-dichloro-5-methylbenzoic acid, a substituted aromatic carboxylic acid. Beyond a simple spectral interpretation, we will explore the rationale behind the expected chemical shifts and coupling patterns, compare the insights gained from ¹H NMR with those from other common analytical techniques, and provide actionable, field-proven protocols. Our approach emphasizes not just the 'what' but the 'why,' grounding our analysis in the fundamental principles of nuclear magnetic resonance spectroscopy.

The Central Role of ¹H NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a premier and widely accessible technique for the structural elucidation of organic molecules.[1][2] Its power lies in its ability to provide detailed information about the chemical environment of individual protons within a molecule, revealing the connectivity of atoms and even subtle stereochemical relationships.[1] Unlike destructive techniques, NMR is non-invasive, allowing the sample to be recovered for further analysis.[3][4]

This guide will use 2,3-dichloro-5-methylbenzoic acid as a case study to illustrate the analytical power of ¹H NMR. We will predict its ¹H NMR spectrum based on established principles of substituent effects on aromatic systems and then compare the depth of this analysis with other spectroscopic methods.

Predicting and Analyzing the ¹H NMR Spectrum of 2,3-Dichloro-5-methylbenzoic Acid

While an experimental spectrum is the gold standard, predicting a spectrum based on the structure is a fundamental skill for any chemist. The structure of 2,3-dichloro-5-methylbenzoic acid features a benzene ring with several substituents: a carboxylic acid group, two chlorine atoms, and a methyl group. Each of these groups exerts an electronic effect that influences the chemical shift of the aromatic protons.

Molecular Structure:

G A Sample Preparation B Solvent Selection A->B Dissolve ~5-10 mg of sample C NMR Tube Loading B->C Use deuterated solvent (e.g., CDCl3, DMSO-d6) D Instrument Setup C->D Transfer solution to NMR tube E Shimming D->E Lock, tune, and set acquisition parameters F Acquisition E->F Optimize magnetic field homogeneity G Data Processing F->G Acquire Free Induction Decay (FID) H Spectral Analysis G->H Fourier transform, phase, and baseline correction

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of Chlorinated Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the mass spectrometric fragmentation patterns of chlorinated benzoic acids, offering a valuable resource for researchers, scientists, and professionals in drug development. By understanding the nuances of how these molecules break apart in a mass spectrometer, analysts can achieve more accurate compound identification and structural elucidation. This document moves beyond a simple recitation of data, delving into the underlying principles that govern fragmentation and providing practical, field-tested methodologies.

Introduction: The Analytical Challenge of Chlorinated Benzoic Acids

Chlorinated benzoic acids are a class of compounds with significant environmental and industrial relevance. Their analysis is crucial for monitoring environmental contamination, understanding metabolic pathways, and ensuring the quality of chemical products. Mass spectrometry (MS) coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC) is the analytical method of choice for these compounds.[1][2] However, the presence of chlorine atoms and the potential for isomeric structures introduce complexities in interpreting their mass spectra.

This guide will compare and contrast the fragmentation patterns of chlorinated benzoic acids under two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). Understanding these differences is paramount for selecting the appropriate analytical approach and for the confident identification of these compounds in various matrices.

Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach

Electron Ionization (EI) is a classic and widely used ionization technique, particularly in conjunction with GC.[3] It involves bombarding the analyte molecules with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺˙) and subsequent extensive fragmentation.[3] This "hard" ionization technique produces a rich fragmentation pattern that serves as a molecular fingerprint, invaluable for library-based compound identification.

The fragmentation of benzoic acid itself under EI typically involves the loss of a hydroxyl radical (•OH) to form the benzoyl cation ([C₆H₅CO]⁺) at m/z 105, which is often the base peak.[4] Subsequent loss of carbon monoxide (CO) yields the phenyl cation ([C₆H₅]⁺) at m/z 77.[4]

For chlorinated benzoic acids, the fragmentation pathways are influenced by the presence and position of the chlorine atom(s). Key fragmentation patterns include:

  • Loss of •OH: Similar to benzoic acid, the loss of the hydroxyl group is a common fragmentation, leading to a prominent [M-17]⁺ ion.

  • Loss of •Cl: Cleavage of the carbon-chlorine bond can occur, resulting in an [M-35]⁺ ion (for ³⁵Cl) or [M-37]⁺ ion (for ³⁷Cl).

  • Loss of •COOH: The entire carboxylic acid group can be lost, yielding a chlorophenyl cation ([M-45]⁺).[5]

  • Decarboxylation followed by HCl elimination: A rearrangement process can lead to the loss of CO₂ followed by the elimination of HCl.

The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in characteristic isotopic patterns for chlorine-containing fragments, which is a powerful tool for confirming the presence of chlorine in an unknown compound. For molecules with two chlorine atoms, the isotopic cluster will have a distinctive 9:6:1 ratio.[6]

Fragmentation Pathway of Monochlorobenzoic Acid (EI-MS)

The following diagram illustrates the primary fragmentation pathways for a generic monochlorobenzoic acid molecule under electron ionization.

Caption: Primary EI fragmentation of monochlorobenzoic acid.

Electrospray Ionization (ESI) Mass Spectrometry: A Soft Ionization Approach

Electrospray Ionization (ESI) is a "soft" ionization technique that is predominantly used with liquid chromatography (LC).[7] It typically generates protonated molecules ([M+H]⁺) in positive ion mode or deprotonated molecules ([M-H]⁻) in negative ion mode, with minimal fragmentation in the ion source.[7][8] Structural information is obtained through tandem mass spectrometry (MS/MS), where the precursor ion is isolated and fragmented by collision-induced dissociation (CID).[7]

For chlorinated benzoic acids, ESI is most effective in the negative ion mode, forming the [M-H]⁻ ion.[9] The fragmentation of this deprotonated molecule in MS/MS experiments often proceeds through the loss of small, stable neutral molecules.

Key fragmentation patterns in negative ion ESI-MS/MS include:

  • Decarboxylation (Loss of CO₂): The most common fragmentation pathway for deprotonated benzoic acids is the loss of carbon dioxide, resulting in a prominent [M-H-44]⁻ ion.[10]

  • Loss of HCl: Elimination of hydrogen chloride can also be observed, leading to an [M-H-36]⁻ ion.

  • Adduct Formation: In some cases, adduct ions with solvent molecules or salts may be observed, such as chloride adducts ([M+Cl]⁻).[11] The formation of adducts can be influenced by the analyte's properties and the mobile phase composition.[9]

Fragmentation Pathway of Dichlorobenzoic Acid (ESI-MS/MS)

The following diagram illustrates the primary fragmentation pathways for a generic dichlorobenzoic acid molecule in negative ion ESI-MS/MS.

Caption: Primary ESI-MS/MS fragmentation of dichlorobenzoic acid.

Comparative Analysis: EI vs. ESI

The choice between EI and ESI for the analysis of chlorinated benzoic acids depends on the specific analytical goals. The following table summarizes the key differences in their fragmentation patterns.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Ionization HardSoft
Primary Ion Molecular Ion (M⁺˙)[M+H]⁺ or [M-H]⁻
Fragmentation Extensive, in-sourceControlled, in-collision cell (MS/MS)
Common Neutral Losses •OH, •Cl, •COOH, COCO₂, HCl
Isomer Differentiation Can be challenging due to similar fragmentationPositional isomers may show differences in fragment ion intensities
Primary Application GC-MS, library matchingLC-MS, targeted analysis, structural elucidation

Experimental Protocol: GC-MS Analysis of Chlorinated Benzoic Acids

This section provides a generalized protocol for the analysis of chlorinated benzoic acids by GC-MS. For non-volatile compounds like benzoic acids, derivatization is often required to improve their volatility and chromatographic behavior.[2] Trimethylsilyl (TMS) derivatization is a common approach.[12]

Sample Preparation and Derivatization
  • Extraction: Extract the chlorinated benzoic acids from the sample matrix using a suitable solvent (e.g., ethyl acetate, diethyl ether).[13]

  • Drying: Dry the extract over anhydrous sodium sulfate and evaporate to a small volume under a gentle stream of nitrogen.

  • Derivatization: Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to the dried extract.

  • Reaction: Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.

  • Analysis: The derivatized sample is now ready for GC-MS analysis.

GC-MS Parameters
  • Gas Chromatograph: Agilent 8890 GC or equivalent

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injection Volume: 1 µL, splitless

  • Inlet Temperature: 250°C

  • Oven Program:

    • Initial temperature: 80°C, hold for 1 min

    • Ramp: 10°C/min to 280°C

    • Hold: 5 min at 280°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 50-500

Data Analysis Workflow

The following diagram illustrates the logical workflow for data analysis in a typical GC-MS experiment for chlorinated benzoic acids.

GCMS_Data_Analysis_Workflow cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Compound Identification A Sample Injection & GC Separation B Mass Spectrometry Detection (EI) A->B C Total Ion Chromatogram (TIC) Generation B->C D Peak Deconvolution C->D E Mass Spectrum Extraction for Each Peak D->E F Library Search (e.g., NIST) E->F G Manual Interpretation of Fragmentation Pattern E->G H Confirmation with Authentic Standards F->H G->H

Caption: GC-MS data analysis workflow.

Conclusion

The mass spectrometric fragmentation of chlorinated benzoic acids is a complex but predictable process. A thorough understanding of the fragmentation mechanisms under both Electron Ionization and Electrospray Ionization is essential for accurate and reliable analysis. EI-MS provides a robust fingerprint for library matching, while ESI-MS/MS offers high sensitivity and selectivity for targeted analysis and structural elucidation of isomers. By carefully selecting the ionization technique and optimizing analytical conditions, researchers can confidently identify and characterize these important compounds in a variety of applications.

References

  • Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives. (2003). Journal of the American Society for Mass Spectrometry.
  • Technical Support Center: Mass Spectrometry of Benzoic Acid Compounds - Benchchem. BenchChem.
  • GC-MS chromatograms 3-chlorobenzoic acid 100 mg l -1 a initial; b final.
  • Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na] + ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry.
  • Positive and negative chemical ionization mass spectra of some aromatic chlorinated pesticides. (1975). Analytical Chemistry.
  • A Spectroscopic Showdown: Differentiating Dichlorobenzoic Acid Isomers. BenchChem.
  • mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions... Doc Brown's Chemistry.
  • Mass Spectrometry - Fragmentation P
  • 2-Chlorobenzoic acid(118-91-2) MS spectrum. ChemicalBook.
  • LC-MS/MS Analysis for the Structural Confirmation of 3-(3-Chloro-3-butenyl)
  • Determination of Benzoic Acid in Serum or Plasma by Gas Chromatography-Mass Spectrometry (GC/MS). PubMed.
  • Liquid chromatography-electrospray ionization-tandem mass spectrometry for simultaneous analysis of chlorogenic acids and their metabolites in human plasma. (2007). PubMed.
  • Mass Spectrometry: Fragment
  • 4-Chlorobenzoic acid, TMS deriv
  • Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucid
  • Analysis of p-chlorobenzoic acid in water by liquid chromatography-tandem mass spectrometry.
  • Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. Scholars Research Library.
  • Organics 05 00032. Scribd.
  • Investigation of Electron Ionization in Mass Spectrometry: Principles and Applic
  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. LinkedIn.

Sources

High-Resolution Characterization of Chlorinated Benzoic Acid Derivatives: An FTIR Performance Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development, chlorinated benzoic acid derivatives (e.g., 2-chlorobenzoic acid) are critical intermediates. While Nuclear Magnetic Resonance (NMR) provides definitive structural elucidation, Fourier Transform Infrared (FTIR) spectroscopy remains the workhorse for rapid, inline process monitoring and solid-state identification.

This guide objectively evaluates the performance of FTIR in isolating the Carboxylic Acid (–COOH) and Aryl Chloride (Ar-Cl) moieties. Unlike standard textbook descriptions, this analysis focuses on the causality of spectral features—specifically how the electron-withdrawing nature of chlorine and the formation of hydrogen-bonded dimers alter standard frequency ranges. We compare this performance against Raman Spectroscopy and NMR to define the optimal analytical window.

Part 1: Spectral Fingerprinting & Performance Analysis

The Carboxylic Acid Moiety (–COOH)

Performance Rating: Excellent (Primary Identification Method)

The carboxylic acid group provides the most diagnostic signals in the infrared spectrum due to its high polarity and capacity for hydrogen bonding.

  • The O-H Stretch (The "Broad Envelope"):

    • Frequency:

      
       (Very Broad).[1]
      
    • Mechanistic Insight: Unlike alcohols, carboxylic acids exist primarily as dimers in the solid state (via ATR) or non-polar solvents. This strong intermolecular hydrogen bonding weakens the O-H force constant, causing extreme broadening.[2]

    • Fermi Resonance: You will often observe a "serrated" bottom to this peak. This is due to Fermi resonance between the fundamental O-H stretch and the overtone of the O-H in-plane bending/wagging vibrations.

    • Diagnostic Value: High. The overlap with C-H stretches (

      
      ) creates a distinctive "bearded" appearance that is unmistakable.
      
  • The C=O Stretch (The "Anchor"):

    • Frequency:

      
       (Aryl Acid Dimer).
      
    • Mechanistic Insight: Standard aliphatic acids absorb near

      
      . However, conjugation with the benzene ring allows delocalization of 
      
      
      
      -electrons, reducing the double-bond character of the carbonyl and lowering the frequency to
      
      
      .
    • Inductive Competition: An electron-withdrawing Chlorine substituent on the ring (especially ortho) can counteract this conjugation effect slightly, pushing the frequency back up by

      
       compared to unsubstituted benzoic acid.
      
The Aryl Chloride Moiety (Ar-Cl)

Performance Rating: Moderate to Low (Secondary Confirmation)

Detecting the C-Cl bond by IR is challenging because the dipole moment change is smaller than that of C=O, and the heavy mass of Chlorine shifts the vibration into the crowded fingerprint region.

  • The C-Cl Stretch:

    • Frequency:

      
       (Primary Band).
      
    • Mechanistic Insight: Unlike alkyl halides (

      
      ), the 
      
      
      
      hybridization of the aromatic carbon strengthens the bond, shifting it to a higher frequency.
    • Interference: This band strongly couples with aromatic ring breathing modes. In 1,2-disubstituted systems (like 2-chlorobenzoic acid), identifying this peak requires careful background subtraction of the benzoic acid scaffold.

Part 2: Comparative Analysis (Alternatives)

To ensure scientific integrity, we must acknowledge where FTIR excels and where alternative modalities (Raman, NMR) offer superior resolution.

Table 1: Comparative Efficacy for Functional Group Analysis
FeatureFTIR (Mid-IR) Raman Spectroscopy 1H NMR
COOH Detection Superior. The C=O stretch is intense and highly polar. The broad O-H is diagnostic.[1]Weak. O-H and C=O are weak scatterers. Fluorescence from impurities often masks these signals.Good. The acidic proton appears at

(singlet), but can be broadened/lost if solvent contains

.
Ar-Cl Detection Difficult. Signal is medium/weak and buried in the fingerprint region (

).
Superior. The C-Cl bond is highly polarizable, yielding a sharp, intense peak. Best for confirming halogenation.Indirect. Inferred only by the splitting pattern and chemical shift of adjacent aromatic protons.
Sample Prep Fast (ATR). No solvent needed. Non-destructive.Fast. Non-contact. ideal for packaging/glass vials.Slow. Requires deuterated solvents and dissolution.
Water Sensitivity High. Moisture obscures critical O-H regions.None. Water is a weak Raman scatterer.High. Proton exchange can eliminate acidic proton signals.
Decision Logic
  • Use FTIR for routine identity confirmation of the acid (incoming raw material QC).

  • Use Raman if you specifically need to quantify the degree of chlorination or distinguish between chloro-isomers, as the C-Cl shift is more distinct.

Part 3: Validated Experimental Protocol

Protocol: ATR-FTIR Analysis of Chlorobenzoic Acid Derivatives

Objective: Obtain a high-resolution spectrum distinguishing the C=O dimer shift and the Ar-Cl fingerprint band.

Equipment:

  • FTIR Spectrometer (e.g., Agilent Cary 630 or Thermo Nicolet iS50).

  • Detector: DTGS (standard) or MCT (high sensitivity, cooled).

  • Accessory: Diamond ATR (Single Bounce).

Reagents:

  • Analytical Grade Isopropanol (for cleaning).

  • Reference Standard: Benzoic Acid (non-chlorinated) for spectral subtraction.

Step-by-Step Methodology:

  • System Stabilization:

    • Allow the IR source to warm up for 30 minutes to stabilize the blackbody emission.

    • Set resolution to 4 cm⁻¹ (optimal balance of signal-to-noise vs. peak deconvolution).

    • Set scans to 32 (or 64 for high-noise environments).

  • Background Acquisition:

    • Clean the Diamond ATR crystal with isopropanol and a lint-free wipe.

    • Collect an air background. Crucial: Ensure the room humidity is stable, as water vapor bands (

      
       and 
      
      
      
      ) interfere with COOH analysis.
  • Sample Loading:

    • Place

      
       of the solid analyte onto the center of the crystal.
      
    • Apply pressure using the anvil. Note: For carboxylic acids, apply high pressure to ensure intimate contact; air gaps will cause a derivative-shaped distortion in the strong C=O band (Christiansen effect).

  • Data Acquisition & Processing:

    • Collect the sample spectrum.[3][4][5]

    • ATR Correction: Apply an automated ATR correction algorithm (corrects for penetration depth dependence on wavelength:

      
      ).
      
    • Baseline Correction: Use a multi-point rubber band correction if the baseline drifts due to scattering.

  • Validation (The "Self-Check"):

    • Check 1: Is the C=O peak absorbance between 0.2 and 0.8 A.U.? (If >1.0, the detector is non-linear; use less sample or less pressure).

    • Check 2: Is the doublet at

      
       (CO2) minimized? If large, purge the bench and re-run background.
      

Part 4: Visualization

Diagram 1: Analytical Decision Tree

This logic flow guides the researcher in assigning the specific functional groups based on spectral evidence.

Analytical_Decision_Tree Start Unknown Sample Spectrum CheckCO Check 1680-1760 cm⁻¹ Strong Peak? Start->CheckCO CheckOH Check 2500-3300 cm⁻¹ Broad 'Bearded' Band? CheckCO->CheckOH Yes (C=O Present) Not Acid/Ester Not Acid/Ester CheckCO->Not Acid/Ester No ResultAcid Confirmed: Carboxylic Acid CheckOH->ResultAcid Yes (Dimer OH) CheckCl Check 1000-1100 cm⁻¹ Fingerprint Band? ResultArCl Probable: Aryl Chloride CheckCl->ResultArCl Band Present ResultRaman Action: Verify w/ Raman CheckCl->ResultRaman Ambiguous/Obscured ResultAcid->CheckCl Analyze Substituent

Caption: Decision logic for confirming Chlorinated Benzoic Acid derivatives using FTIR features.

Diagram 2: Vibrational Coupling Mechanism

This diagram illustrates the competing electronic effects (Induction vs. Resonance) that determine the final peak position of the Carbonyl group.

Vibrational_Mechanism Chlorine Chlorine Atom (Substituent) Effect1 Inductive Effect (-I) Electron Withdrawal Chlorine->Effect1 Pulls e- Ring Aromatic Ring (Conjugation) Effect2 Resonance Effect (+M) Delocalization Ring->Effect2 Donates e- density Carbonyl C=O Bond (Vibration) Result Net Frequency Shift ~1680-1690 cm⁻¹ Carbonyl->Result Superposition Effect1->Carbonyl Increases k (Raises Freq) Effect2->Carbonyl Decreases k (Lowers Freq)

Caption: Mechanistic impact of Aryl-Cl substitution on the C=O vibrational frequency.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for band assignment).
  • NIST Chemistry WebBook. Benzoic acid, 2-chloro- Infrared Spectrum. National Institute of Standards and Technology.[6] Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons. (Source for detailed fingerprint region analysis).
  • Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. (Source for comparative Raman/IR efficacy).

  • Smith, B. C. (2018).[7] The C=O[2][3][7][8] Bond, Part III: Carboxylic Acids.[7] Spectroscopy Online. Available at: [Link]

Sources

A Senior Application Scientist's Guide to HPLC Purity Methods for 2,3-Dichloro-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, establishing the purity of intermediates and active pharmaceutical ingredients (APIs) is a cornerstone of quality control. For a molecule like 2,3-Dichloro-5-methylbenzoic acid, a key building block in various synthetic pathways, robust and reliable analytical methods are paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of 2,3-Dichloro-5-methylbenzoic acid, offering insights into method selection, development, and validation.

Understanding the Analyte: Physicochemical Properties of 2,3-Dichloro-5-methylbenzoic Acid

Before delving into separation methodologies, a fundamental understanding of the analyte's properties is crucial for logical method development.

PropertyPredicted ValueRationale for HPLC Method Development
Molecular Weight 205.04 g/mol
pKa ~2.5 - 3.5The acidic nature of the carboxylic acid group dictates the mobile phase pH. To ensure the analyte is in its non-ionized, more hydrophobic form for better retention in reversed-phase HPLC, the mobile phase pH should be kept at least one to two pH units below the pKa.[1]
logP ~3.0 - 3.5The positive logP value indicates good hydrophobicity, making reversed-phase HPLC a suitable primary approach for separation.

The Workhorse of Purity Analysis: A Comparison of Reversed-Phase HPLC Methods

Reversed-phase HPLC is the most common and versatile technique for the analysis of relatively non-polar small molecules like 2,3-Dichloro-5-methylbenzoic acid.[2][3][4] The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically C18 or C8) and a polar mobile phase.

Method 1: The Standard C18 Approach with Acetonitrile

This method represents a widely adopted and robust starting point for the analysis of substituted benzoic acids.[5]

Rationale: A C18 column provides a high degree of hydrophobicity, leading to strong retention of the analyte. Acetonitrile is a common organic modifier that offers good peak shape and lower backpressure compared to methanol. The use of an acidic buffer, such as ammonium acetate adjusted to a low pH, ensures the suppression of the carboxylate anion, leading to enhanced retention and symmetrical peaks.[3][4]

Method 2: Phenyl-Hexyl Column for Enhanced Aromatic Selectivity

For compounds with aromatic rings, a phenyl-based stationary phase can offer alternative selectivity compared to a standard C18 column.

Rationale: A phenyl-hexyl column provides a different separation mechanism by introducing π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte. This can be particularly useful for separating isomers or closely related impurities where hydrophobic differences are minimal.

Comparative Performance Data

The following table presents hypothetical, yet representative, data for the separation of 2,3-Dichloro-5-methylbenzoic acid from its potential regioisomeric impurities. This data is extrapolated from a validated method for 2,3-dichlorobenzoic acid and its isomers and serves to illustrate the comparative performance of the two methods.

AnalyteMethod 1 (C18) Retention Time (min)Method 2 (Phenyl-Hexyl) Retention Time (min)Resolution (Rs) between 2,3-dichloro-5-methyl and 3,4-dichloro-5-methyl Isomers (Method 1)Resolution (Rs) between 2,3-dichloro-5-methyl and 3,4-dichloro-5-methyl Isomers (Method 2)
2,3-Dichloro-5-methylbenzoic acid12.511.8--
3,4-Dichloro-5-methylbenzoic acid13.212.81.82.2
2,5-Dichloro-3-methylbenzoic acid11.810.91.51.9

Key Observation: The Phenyl-Hexyl column is predicted to offer improved resolution between the target analyte and its closely related regioisomeric impurities due to the added selectivity from π-π interactions.

Beyond Reversed-Phase: Exploring Alternative Selectivity with HILIC

For compounds that are too polar for adequate retention in reversed-phase chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a valuable alternative.[6][7] While 2,3-Dichloro-5-methylbenzoic acid is sufficiently hydrophobic for reversed-phase, understanding HILIC is crucial for a comprehensive analytical toolkit.

HILIC Methodology

Rationale: In HILIC, a polar stationary phase (e.g., bare silica, diol, or amide) is used with a mobile phase rich in a water-miscible organic solvent, typically acetonitrile.[6] A thin layer of water is adsorbed onto the stationary phase, and separation occurs through partitioning of the analyte between this aqueous layer and the bulk organic mobile phase. More polar analytes are more strongly retained. For acidic compounds, adjusting the mobile phase pH can influence their charge state and retention.

Experimental Protocols

Sample and Standard Preparation Workflow

HPLC_Workflow A System Suitability Check B Blank Injection (Diluent) A->B C Standard Injections (for Calibration) B->C D Sample Injections C->D E Data Acquisition D->E F Peak Integration and Identification E->F G Quantification of Impurities and Main Peak F->G H Report Generation G->H

Sources

Analytical Guide: Distinguishing 2,3-Dichloro from 2,5-Dichloro Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

In pharmaceutical synthesis, chlorinated aromatic rings are ubiquitous scaffolds. However, distinguishing between regioisomers—specifically 2,3-dichloro and 2,5-dichloro substitution patterns—is a critical quality control challenge. These isomers are isobars (identical Mass-to-Charge ratio), often share similar solubilities, and can co-elute in generic gradients.

This guide provides a definitive analytical strategy to differentiate these isomers based on three immutable physicochemical differences:

  • Proton Topology (NMR): The presence vs. absence of an "isolated" aromatic proton.

  • Dipole Moment (HPLC): The vector addition of chlorine dipoles drives retention time shifts.

  • Crystal Packing (Melting Point/IR): Thermodynamic differences in lattice energy.

Structural Basis of Differentiation

To select the correct analytical method, one must understand the underlying structural symmetry. We assume a generic scaffold 1-R-dichloro-benzene , where R is the principal functional group (e.g., -COOH, -OH, -NH₂).

Feature2,3-Dichloro Isomer (1,2,3-Pattern)2,5-Dichloro Isomer (1,2,4-Pattern)
Chlorine Position Ortho to each other.Para to each other.
Proton Adjacency 3 Adjacent Protons (Positions 4, 5, 6).2 Adjacent (3,[1][2] 4) + 1 Isolated (6).
Dipole Moment High (Cl vectors are additive, ~60° angle).Low (Cl vectors oppose, ~180° angle).
Polarity More Polar.Less Polar (Lipophilic).

Method A: Nuclear Magnetic Resonance (The Gold Standard)

NMR is the only self-validating method for structural proof. The distinction relies entirely on Spin-Spin Coupling (


-coupling)  patterns, not just chemical shift.
The "Isolated Proton" Test
  • 2,3-Dichloro: All three aromatic protons have at least one ortho neighbor. You will see two doublets and one triplet (or doublet of doublets) with large coupling constants (

    
     Hz).
    
  • 2,5-Dichloro: Contains one isolated proton (H6) that has no ortho neighbors. It appears as a singlet or a finely split doublet (

    
     Hz, meta-coupling).
    
Experimental Protocol: H-NMR
  • Solvent: DMSO-

    
     or CDCl
    
    
    
    (DMSO is preferred for carboxylic acids/phenols to prevent aggregation broadening).
  • Frequency: 400 MHz minimum recommended for clear splitting.

  • Analysis: Focus on the aromatic region (7.0 – 8.5 ppm).

Comparative Data: Coupling Constants (

)[3]
Proton2,3-Dichloro (Positions 4, 5,[4] 6)2,5-Dichloro (Positions 3, 4,[5] 6)
H3 N/A (Substituted)Doublet (

Hz) - Ortho to H4
H4 Doublet/dd (

Hz)
Doublet of Doublets (

Hz)
H5 Triplet (

Hz) - Ortho to H4 & H6
N/A (Substituted)
H6 Doublet/dd (

Hz)
Singlet/Fine Doublet (

Hz) - Isolated

Critical Insight: If you see a proton signal with two large couplings (


), it is the 2,3-isomer  (H5). If you see a proton with zero large couplings  (

or

), it is the 2,5-isomer (H6).
Logic Visualization (DOT Diagram)

NMR_Logic Start Analyze Aromatic Region (1H NMR) Count Count Large Couplings (J > 7 Hz) per Proton Signal Start->Count Check_H5 Is there a Triplet (or dd) with TWO large J values? Count->Check_H5 Check_H6 Is there a Singlet (or d) with NO large J values? Count->Check_H6 Result_23 CONFIRMED: 2,3-Dichloro (1,2,3-Substitution Pattern) Check_H5->Result_23 Yes (H5 couples to H4 & H6) Result_25 CONFIRMED: 2,5-Dichloro (1,2,4-Substitution Pattern) Check_H6->Result_25 Yes (H6 is isolated)

Figure 1: Decision logic for assigning isomers based on proton coupling topology.

Method B: HPLC (The QC Routine)

While NMR provides structure, HPLC is required for purity quantification. The separation mechanism relies on the Dipole Moment .

  • 2,3-Dichloro: The two C-Cl bonds are at a 60° angle. The dipole vectors add up, creating a highly polar region on the ring.

  • 2,5-Dichloro: The two C-Cl bonds are at a 180° angle (para). The dipole vectors partially cancel, creating a non-polar (hydrophobic) region.

Elution Order Prediction (Reverse Phase C18)

In Reverse Phase (RP) chromatography, the stationary phase is non-polar.

  • More Polar analytes interact less with the C18 chains

    
    Elute Earlier .
    
  • Less Polar analytes interact more with the C18 chains

    
    Elute Later .
    
IsomerPolarityPredicted Elution (C18)
2,3-Dichloro High DipoleEarly Eluter (

lower)
2,5-Dichloro Low DipoleLate Eluter (

higher)
Experimental Protocol: HPLC-UV
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses ionization of COOH/OH, ensuring retention).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV @ 254 nm (or 270 nm).

Note: If separating neutral derivatives, the 2,5-isomer may elute significantly later due to high lipophilicity.

Method C: Rapid Screening (Melting Point & IR)

For solid intermediates, these classical methods provide rapid confirmation without expensive instrumentation.

Melting Point (Thermodynamics)

Using Benzoic Acid derivatives as a case study:

  • 2,3-Dichlorobenzoic acid: 168–170 °C [1, 5].

  • 2,5-Dichlorobenzoic acid: 151–154 °C [2, 3, 4].[5]

Observation: Contrary to the general rule where para-isomers often have higher melting points due to symmetry, in this specific scaffold, the 2,3-isomer has a significantly higher melting point, likely due to specific dimer packing efficiency or dipole-dipole stacking forces.

Infrared Spectroscopy (FT-IR)

The "Fingerprint Region" (600–900 cm⁻¹) reveals the C-H out-of-plane bending vibrations, which are diagnostic for substitution patterns.[6]

  • 2,3-Dichloro (1,2,3-Trisubstituted):

    • Strong band at 730–770 cm⁻¹ (3 adjacent hydrogens).

    • Medium band at 690–710 cm⁻¹ .[6][7]

  • 2,5-Dichloro (1,2,4-Trisubstituted):

    • Strong band at 800–850 cm⁻¹ (2 adjacent hydrogens).

    • Distinct band at 870–900 cm⁻¹ (1 isolated hydrogen).[7]

Summary Comparison Table

Analytical Attribute2,3-Dichloro Isomer2,5-Dichloro Isomer
Substitution Pattern 1,2,3-Trisubstituted1,2,4-Trisubstituted
Key NMR Signal Triplet (

Hz) at H5
Singlet/Meta-doublet (

Hz) at H6
HPLC Elution (RP-C18) Faster (More Polar)Slower (More Hydrophobic)
IR Bending Mode ~750 cm⁻¹ (3 adj. H)~820 cm⁻¹ (2 adj. H) + ~880 cm⁻¹ (1 iso. H)
Case Study MP (Benzoic Acid) 168–170 °C151–154 °C
Workflow Diagram

Workflow cluster_results Expected Outcome Sample Unknown Sample (Solid) MP Melting Point (Quick Screen) Sample->MP Step 1 NMR 1H NMR (Definitive ID) Sample->NMR Step 2 HPLC HPLC-UV (Purity/Quant) NMR->HPLC Step 3 (Calibrate RT) Res_23 2,3-Isomer: High MP Triplet H5 Early RT HPLC->Res_23 Res_25 2,5-Isomer: Low MP Singlet H6 Late RT HPLC->Res_25

Figure 2: Recommended analytical workflow for unknown isomer identification.

References

  • Sigma-Aldrich. 2,3-Dichlorobenzoic acid Product Specification. Link

  • Sigma-Aldrich. 2,5-Dichlorobenzoic acid Product Specification. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5784, 2,5-Dichlorobenzoic acid. Link

  • ChemicalBook. 2,5-Dichlorobenzoic acid Properties and Safety. Link

  • Royal Society of Chemistry. ChemSpider: 2,3-Dichlorobenzoic acid. Link

  • LibreTexts Chemistry. Infrared Spectra of Aromatic Compounds. Link

Sources

Navigating the Solid State: A Comparative Guide to the Crystallography of Dichlorinated Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive analysis of the crystallographic data of 2,3-dichlorobenzoic acid, 2,5-dichlorobenzoic acid, and 3,5-dichlorobenzoic acid, providing crucial structural insights for researchers in drug development and materials science. In the absence of publicly available data for 2,3-Dichloro-5-methylbenzoic acid, this guide offers a valuable comparative framework using structurally related analogues.

The precise three-dimensional arrangement of atoms within a molecule, determined through X-ray crystallography, is fundamental to understanding its physicochemical properties and biological activity. This guide delves into the crystallographic landscape of dichlorinated benzoic acid derivatives, compounds of significant interest in medicinal chemistry and materials science. While the primary focus of this investigation was to elucidate the crystal structure of 2,3-Dichloro-5-methylbenzoic acid, a comprehensive search of publicly accessible databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), revealed no available crystallographic data for this specific compound.

In light of this, we present a comparative analysis of three closely related isomers: 2,3-dichlorobenzoic acid, 2,5-dichlorobenzoic acid, and 3,5-dichlorobenzoic acid. By examining the crystal structures of these analogues, we can infer potential structural motifs and intermolecular interactions that might be exhibited by 2,3-Dichloro-5-methylbenzoic acid, thereby providing a valuable predictive tool for researchers.

Comparative Crystallographic Data of Dichlorobenzoic Acid Isomers

The following table summarizes the key crystallographic parameters for the three comparator molecules. These data provide a snapshot of the unit cell dimensions, crystal system, and space group, which collectively define the packing arrangement of the molecules in the solid state.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)ZRef.
2,3-Dichlorobenzoic acidC₇H₄Cl₂O₂MonoclinicP2₁/c8.41(2)13.13(3)7.07(2)90111.4(2)90727.14[1]
2,5-Dichlorobenzoic acidC₇H₄Cl₂O₂MonoclinicP2₁/n3.843(2)15.698(9)12.871(7)9096.53(4)90771.24[2]
3,5-Dichlorobenzoic acidC₇H₄Cl₂O₂MonoclinicP2₁/c12.062(2)3.827(1)16.518(3)90107.03(1)90728.84[3]

Note: The crystallographic data presented are sourced from peer-reviewed publications and public databases. Minor variations may exist between different depositions.

The Experimental Workflow: From Crystal to Structure

The determination of a crystal structure is a meticulous process that involves several key stages. The following workflow provides a generalized overview of the experimental protocol for single-crystal X-ray diffraction of small organic molecules like the dichlorobenzoic acids discussed herein.

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: A Step-by-Step Guide
  • Crystal Growth: High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. For small organic molecules, common crystallization techniques include slow evaporation of a saturated solution, vapor diffusion, and cooling of a saturated solution. The choice of solvent is critical and often determined empirically.

  • Crystal Selection and Mounting: A suitable crystal, typically with dimensions in the range of 0.1 to 0.5 mm, is selected under a microscope. The crystal is then mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during low-temperature data collection.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are detected by an area detector, generating a series of diffraction images. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • Data Processing: The raw diffraction images are processed to determine the intensities and positions of the diffraction spots. This involves integration of the spot intensities, scaling of the data from different images, and applying corrections for absorption of X-rays by the crystal.

  • Structure Solution: The processed data is used to solve the "phase problem," which is the determination of the phases of the diffracted X-rays. For small molecules, direct methods are commonly employed to generate an initial electron density map.

  • Structure Refinement: The initial model of the crystal structure is refined against the experimental data using a least-squares minimization procedure. This iterative process adjusts the atomic coordinates, displacement parameters, and other structural parameters to improve the agreement between the calculated and observed diffraction data.

  • Structure Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. This is often done using software like PLATON and the IUCr's checkCIF service.

  • Data Deposition: The final crystallographic data, including the atomic coordinates and experimental details, are deposited in a public database such as the Cambridge Structural Database (CSD) to make the information accessible to the scientific community.

Structural Comparison and Insights

The crystallographic data for the three dichlorobenzoic acid isomers reveal that they all crystallize in the monoclinic system, a common crystal system for organic molecules. However, they adopt different space groups (P2₁/c or P2₁/n), indicating distinct packing arrangements of the molecules in the crystal lattice. These differences in packing are influenced by the positions of the chlorine atoms on the benzene ring, which in turn affect the intermolecular interactions, such as hydrogen bonding and halogen bonding.

Caption: The influence of isomerism on intermolecular interactions and crystal packing.

The carboxylic acid groups in all three structures are expected to form strong hydrogen-bonded dimers, a characteristic feature of benzoic acid derivatives. The relative positioning of the chlorine atoms will dictate the nature and directionality of weaker intermolecular interactions, such as C-H···Cl and Cl···Cl contacts, which play a crucial role in stabilizing the overall crystal packing.

For researchers working on 2,3-Dichloro-5-methylbenzoic acid, the crystal structures of these isomers provide a valuable starting point for computational modeling and polymorphism prediction. The introduction of the methyl group at the 5-position is likely to influence the steric and electronic properties of the molecule, potentially leading to a different crystal packing arrangement compared to its unmethylated counterparts.

Conclusion

While the crystal structure of 2,3-Dichloro-5-methylbenzoic acid remains to be determined experimentally, this comparative guide provides a robust framework for understanding the solid-state behavior of dichlorinated benzoic acids. The detailed crystallographic data for 2,3-, 2,5-, and 3,5-dichlorobenzoic acid offer valuable insights into the interplay of intermolecular forces that govern their crystal packing. The standardized experimental workflow outlined here serves as a practical guide for researchers undertaking crystallographic studies of novel small molecules. The determination of the crystal structure of 2,3-Dichloro-5-methylbenzoic acid would be a valuable addition to the crystallographic literature, and the data presented in this guide will be instrumental in any future investigations of this compound.

References

  • Ferguson, G., & Sim, G. A. (1962). The crystal and molecular structure of 2,3-dichlorobenzoic acid. Acta Crystallographica, 15(4), 346-350. [Link]

  • Głowka, M. L., & Iwanek, W. (1995). Crystal structure of 2,5-dichlorobenzoic acid. Polish Journal of Chemistry, 69, 120-123.
  • Karle, J. M., & Karle, I. L. (1962). The crystal structure of 3,5-dichlorobenzoic acid. Acta Crystallographica, 15(4), 351-354. [Link]

  • Crystallography Open Database. (n.d.). Retrieved February 14, 2026, from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database (CSD). Retrieved February 14, 2026, from [Link]

Sources

Technical Comparison: Steric vs. Electronic Control in Dichlorobenzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers in medicinal chemistry and agrochemical synthesis, distinguishing between 2,3-dichlorobenzoic acid (2,3-DCBA) and 2,6-dichlorobenzoic acid (2,6-DCBA) is a matter of choosing between electronic control and steric dominance .

While they share a molecular formula (


), their reactivity profiles are diametrically opposed:
  • 2,6-DCBA acts as a "steric fortress." The two ortho-chlorine atoms shield the carbonyl carbon, rendering standard esterification impossible while simultaneously increasing acidity through the "Ortho Effect."

  • 2,3-DCBA acts as an "asymmetric scaffold." It behaves as a typical benzoic acid derivative but offers unique regioselectivity in Nucleophilic Aromatic Substitution (

    
    ), where the 2-chloro position is electronically activated over the 3-chloro position.
    

This guide provides the experimental data, mechanistic insights, and validated protocols required to manipulate these isomers effectively.

Physicochemical Profile

The drastic difference in acidity (pKa) is the first indicator of the structural divergence. 2,6-DCBA is nearly 10 times more acidic than its 2,3-isomer due to steric inhibition of resonance.

Property2,3-Dichlorobenzoic Acid2,6-Dichlorobenzoic AcidStructural Impact
CAS 50-45-350-30-6
pKa 2.53 – 2.80 1.69 – 1.80 2,6-DCBA is a significantly stronger acid.
Melting Point 168 – 170 °C139 – 142 °CLower symmetry/packing efficiency in 2,6.
Carbonyl Access AccessibleBlocked (Steric Shielding)Determines esterification route.
Primary Utility Drug Intermediates (e.g., Lamotrigine)Herbicides, Insecticides (Benzoylureas)

The "Ortho Effect": Acidity & Esterification

The Mechanism of Hyper-Acidity in 2,6-DCBA

In standard benzoic acids, the carboxyl group (


) tries to lie coplanar with the benzene ring to maximize resonance stabilization.
  • In 2,6-DCBA: The bulky chlorine atoms at both ortho positions physically force the carboxyl group to twist perpendicular to the ring. This breaks the resonance between the ring and the carbonyl.

  • The Result: The neutral acid molecule loses resonance stabilization, while the inductive electron-withdrawing effect of two chlorines stabilizes the carboxylate anion. This makes the proton much easier to lose (lower pKa).

The Steric Barrier to Esterification

Standard Fischer esterification (Acid + Alcohol +


 catalyst) relies on the alcohol attacking the carbonyl carbon.[1] In 2,6-DCBA, this path is physically blocked.

Experimental Directive: Do not attempt Fischer esterification on 2,6-DCBA; yields will be negligible. You must use an Acyl Chloride intermediate or O-Alkylation .

ReactivityFlow Start Target: Ester Synthesis Decision Which Isomer? Start->Decision Route23 2,3-DCBA (Accessible Carbonyl) Decision->Route23 Low Sterics Route26 2,6-DCBA (Sterically Shielded) Decision->Route26 High Sterics Fischer Standard Fischer Esterification (MeOH + H2SO4) Route23->Fischer Route26->Fischer Activation Activation Required: Convert to Acid Chloride (SOCl2) Route26->Activation Failure REACTION FAILS (Nucleophile blocked) Fischer->Failure Success Successful Esterification Fischer->Success Activation->Success

Figure 1: Decision matrix for esterification. Note that 2,6-DCBA requires activation via thionyl chloride to bypass steric hindrance.

Validated Protocol: 2,6-DCBA Esterification

Context: Since direct attack is blocked, we convert the


 to a 

(a better leaving group) using Thionyl Chloride (

). The resulting planar acyl chloride is highly reactive and can force the esterification despite steric bulk.
Materials
  • 2,6-Dichlorobenzoic acid (1.0 eq)

  • Thionyl Chloride (

    
    ) (5.0 eq) – Excess serves as solvent
    
  • Catalytic DMF (Dimethylformamide) (2-3 drops)

  • Anhydrous Methanol (or target alcohol)

Step-by-Step Workflow
  • Activation: In a dry round-bottom flask equipped with a reflux condenser and drying tube (

    
    ), dissolve 2,6-DCBA in 
    
    
    
    .
  • Catalysis: Add 2 drops of DMF. Mechanism: DMF forms a Vilsmeier-Haack type intermediate that rapidly converts the acid to the acid chloride.

  • Reflux: Heat to reflux (75°C) for 2–3 hours. Gas evolution (

    
    , 
    
    
    
    ) will be observed.
  • Evaporation: Remove excess

    
     under reduced pressure (rotary evaporator). Critical: Ensure complete removal to prevent side reactions.
    
  • Esterification: Redissolve the resulting crude 2,6-dichlorobenzoyl chloride in anhydrous DCM or THF. Add the target alcohol (1.2 eq) and a base (Pyridine or

    
    , 1.5 eq) to scavenge 
    
    
    
    .
  • Workup: Wash with water, dry over

    
    , and concentrate.
    

Nucleophilic Aromatic Substitution ( )

This is where 2,3-DCBA becomes the superior scaffold. Unlike the symmetrical 2,6-isomer, the 2,3-isomer has non-equivalent chlorines.

Regioselectivity Rule

In


, the incoming nucleophile attacks the position most activated by electron-withdrawing groups (EWG).[2]
  • The Activator: The Carboxylic Acid (

    
    ) is a strong EWG.
    
  • The Targets:

    • C-2 Chlorine: Located Ortho to the COOH. Highly activated.

    • C-3 Chlorine: Located Meta to the COOH. Poorly activated.

Outcome: Reaction with amines (e.g., in Lamotrigine synthesis) will selectively displace the 2-Chloro substituent.

SNAr cluster_logic Regioselectivity Logic Substrate 2,3-DCBA (Substrate) Intermediate Meisenheimer Complex (Stabilized by Ortho-COOH) Substrate->Intermediate + Amine (Nu:) Attacks C-2 Product 2-Amino-3-chlorobenzoic acid (Major Product) Intermediate->Product - Cl⁻ Text C-2 is ORTHO to EWG (COOH) -> Activated C-3 is META to EWG (COOH) -> Deactivated

Figure 2: Regioselective pathway for 2,3-DCBA. The electron-withdrawing carboxyl group directs nucleophilic attack to the ortho (C-2) position.

Thermal Instability: Decarboxylation

Researchers must be cautious when heating 2,6-DCBA .

  • Risk: 2,6-DCBA is prone to thermal decarboxylation to form 1,3-dichlorobenzene.

  • Driver: Relief of steric strain. The crowded carboxyl group is ejected as

    
    .[3]
    
  • Condition: This often occurs during high-temperature reflux (>150°C) or under strongly acidic conditions.

  • Comparison: 2,3-DCBA is thermally stable under standard synthetic conditions.

References

  • PubChem. (2025). 2,3-Dichlorobenzoic acid (Compound).[4][5] National Library of Medicine. [Link]

  • NIST Chemistry WebBook. (2025).[6] Benzoic acid, 2,6-dichloro-.[6][7][8][9][10] National Institute of Standards and Technology.[6][8] [Link]

  • Master Organic Chemistry. (2022). Nucleophilic Aromatic Substitution (SNAr): The Mechanism.[2][11] [Link]

  • Common Organic Chemistry. (2023). Acid to Ester: Common Conditions (Fischer vs. Acid Chloride). [Link]

Sources

A Researcher's Guide to Elemental Analysis Standards for C8H₆Cl₂O₂ Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the analysis of chlorinated organic compounds such as 2,4-Dichlorophenoxyacetic acid (2,4-D), the accuracy and reliability of elemental analysis are paramount. This guide provides an in-depth comparison of available standards and methodologies for determining the elemental composition of C₈H₆Cl₂O₂ compounds, with a focus on ensuring scientific integrity and achieving precise, reproducible results.

The elemental analysis of halogenated organic compounds presents unique challenges due to the reactivity of halogens and the potential for incomplete combustion or the formation of interfering byproducts.[1] Therefore, the choice of analytical technique and the use of appropriate certified reference materials (CRMs) are critical for validating analytical methods and ensuring the quality of experimental data.

Comparing Analytical Methodologies for Chlorine Quantification

The quantitative determination of chlorine in organic matrices is a critical aspect of analyzing C₈H₆Cl₂O₂ compounds. Several methods are available, each with its own advantages and limitations. The selection of an appropriate method depends on factors such as the nature of the sample, the required level of accuracy, and the available instrumentation.

Combustion-Based Techniques

Combustion analysis remains a fundamental and widely used approach for the elemental analysis of organic compounds. These methods involve the complete oxidation of the sample, converting the organically bound chlorine into a form that can be readily quantified.

Oxygen Flask Combustion (Schöniger Flask Method) : This classic technique involves burning the sample in a closed flask filled with oxygen.[2] The resulting combustion products are absorbed into a suitable solution, and the chloride ions are then determined by titration or ion chromatography.[3][4] This method is applicable to both solid and nonvolatile liquid samples.[2]

High-Temperature Tube Furnace Combustion : Modern elemental analyzers often employ a high-temperature combustion tube where the sample is burned in a stream of oxygen. The resulting gases are passed through various traps and catalysts to ensure complete conversion of chlorine to detectable forms. This method can be coupled with detection techniques like microcoulometry for highly sensitive and accurate chlorine determination.[5][6]

Carius Method : A traditional wet digestion method, the Carius method involves heating the organic compound with fuming nitric acid in the presence of silver nitrate in a sealed tube.[7] The chlorine is converted to silver chloride (AgCl), which is then gravimetrically determined. While reliable, this method is often time-consuming and requires careful handling of hazardous reagents.[7]

Instrumental Techniques

In addition to combustion methods, several instrumental techniques offer alternative or complementary approaches for chlorine analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. While not a direct method for elemental analysis, it is invaluable for identifying and quantifying specific chlorinated compounds like 2,4-D and its metabolites.[8][9]

Raman Spectroscopy : Recent advancements have shown the potential of Raman spectroscopy for the online quantitative analysis of chlorine content in chlorinated paraffins.[10][11] This non-destructive technique relies on the correlation between the Raman spectral features of C-Cl bonds and the degree of chlorination.[10][11]

The Critical Role of Certified Reference Materials (CRMs)

The use of Certified Reference Materials (CRMs) is indispensable for method validation, calibration, and ensuring the traceability of measurement results.[12][13][14] For C₈H₆Cl₂O₂ compounds, CRMs provide a known concentration of the analyte, allowing laboratories to assess the accuracy and precision of their analytical procedures.

Several reputable organizations produce and distribute CRMs for pesticides and other chlorinated organic compounds. These include:

  • National Institute of Standards and Technology (NIST) : NIST provides a wide range of Standard Reference Materials (SRMs) for environmental and chemical analysis, including materials containing pesticides and other organic contaminants.[15][16]

  • Sigma-Aldrich (now part of Merck) : Offers a comprehensive portfolio of analytical standards, including PESTANAL® and TraceCERT® lines of certified reference materials for pesticides.[17][18] These are often traceable to NIST SRMs and produced under ISO 17034 and ISO/IEC 17025 accreditation.[12][17]

  • LGC Standards : A global provider of reference materials, including those for 2,4-D and other pesticides.[19]

  • Cambridge Isotope Laboratories, Inc. : Specializes in stable isotope-labeled compounds, which are crucial as internal standards in mass spectrometry-based methods.[20]

  • FUJIFILM Wako Chemicals : Provides analytical standards for pesticide residue analysis, including CRMs traceable to NIST SRMs.[21]

When selecting a CRM, it is essential to consider the matrix of the standard and its similarity to the samples being analyzed. Matrix-matched CRMs can help to account for potential matrix effects that may interfere with the analysis.

Experimental Protocol: Chlorine Determination by Oxygen Flask Combustion and Titration

This protocol outlines a validated procedure for the determination of chlorine in a C₈H₆Cl₂O₂ compound using the oxygen flask combustion method followed by potentiometric titration.

dot

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_combustion Combustion cluster_analysis Analysis Sample Weigh Sample (5-10 mg) Wrap Wrap in Ashless Filter Paper Sample->Wrap Flask Place in Pt Basket in O₂-filled Flask Wrap->Flask Ignite Ignite Sample Flask->Ignite Absorb Absorb Gases in Absorption Solution Ignite->Absorb Titrate Potentiometric Titration with AgNO₃ Absorb->Titrate Calculate Calculate % Chlorine Titrate->Calculate

Caption: Workflow for Chlorine Determination by Oxygen Flask Combustion.

Materials and Reagents:

  • Schöniger combustion flask (500 mL)

  • Platinum sample carrier

  • Ashless filter paper

  • Oxygen source

  • Absorption solution (e.g., 0.1 M NaOH)

  • Standardized silver nitrate (AgNO₃) solution (0.01 M)

  • Nitric acid (HNO₃)

  • Potentiometer with a silver indicator electrode and a reference electrode

  • C₈H₆Cl₂O₂ certified reference material (e.g., 2,4-D standard)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the C₈H₆Cl₂O₂ sample onto a piece of ashless filter paper. Fold the paper to enclose the sample and attach it to the platinum sample carrier.

  • Flask Preparation: Add 10 mL of the absorption solution to the combustion flask.

  • Combustion: Purge the flask with oxygen for approximately 1 minute. Quickly ignite the filter paper and immediately insert the sample carrier into the flask, sealing it tightly.[2] Invert the flask to ensure the absorption of combustion gases.

  • Absorption: Allow the flask to stand for at least 30 minutes, with occasional shaking, until the white fumes have completely disappeared.

  • Titration Preparation: Carefully open the flask and rinse the stopper and sample carrier with deionized water, collecting the rinsings in the flask. Acidify the solution with nitric acid.

  • Potentiometric Titration: Titrate the solution with the standardized silver nitrate solution using a potentiometer to detect the endpoint.[3]

  • Calculation: Calculate the percentage of chlorine in the sample based on the volume of silver nitrate consumed.

  • Validation: Analyze the C₈H₆Cl₂O₂ certified reference material using the same procedure to verify the accuracy and precision of the method. The results should fall within the certified uncertainty of the reference material.

Data Comparison and Performance Metrics

The choice of analytical method will influence the accuracy, precision, and detection limits of the elemental analysis. The following table provides a comparative overview of the common techniques for chlorine determination.

Method Principle Typical Accuracy Advantages Disadvantages
Oxygen Flask Combustion Sample combustion in O₂, absorption, and titration/IC.[2]± 0.3%Relatively simple, applicable to various sample types.Can be time-consuming, potential for incomplete combustion with certain matrices.
Tube Furnace Combustion High-temperature combustion with instrumental detection.[5]± 0.3%High throughput, automated, high sensitivity.Higher initial instrument cost.
Carius Method Wet digestion with HNO₃ and gravimetric determination of AgCl.[7]± 0.5%Well-established and reliable.Time-consuming, uses hazardous reagents, not suitable for all organic matrices.
GC-MS Chromatographic separation and mass spectrometric detection.Varies with compoundHigh specificity for individual compounds, can identify metabolites.Not a direct elemental analysis method, requires volatile/derivatized analytes.
Raman Spectroscopy Vibrational spectroscopy of C-Cl bonds.Method dependentNon-destructive, potential for online analysis.Still an emerging technique for this application, requires calibration with reference methods.

It is important to note that many academic journals require elemental analysis data for new compounds to be within ±0.4% of the theoretical values.[22][23] However, there is ongoing debate within the scientific community regarding the appropriateness of this rigid standard, as achieving it can be challenging due to factors beyond sample purity.[22][23]

Conclusion

The accurate elemental analysis of C₈H₆Cl₂O₂ compounds is a cornerstone of quality control and research in various scientific disciplines. A thorough understanding of the available analytical methodologies and the proper use of certified reference materials are essential for generating reliable and defensible data. While traditional combustion methods remain robust and widely accepted, modern instrumental techniques offer increased sensitivity and throughput. By carefully selecting the appropriate method and validating it with high-quality CRMs, researchers can ensure the integrity of their analytical results and contribute to the advancement of their respective fields.

References

  • The Determination of Chlorine and Ionic Chloride in Organic Compounds - DTIC.
  • Quantitative Analysis of Organic Compounds | CK-12 Found
  • Determination of chlorine, bromine and iodine in organic compounds (Journal Article) | ETDEWEB - OSTI.
  • Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion'.
  • Reference materials for emerging and legacy organic contaminants | NIST.
  • Pesticide Standards - Sigma-Aldrich.
  • Chlorinated organic compounds evolved during the combustion of blends of refuse-derived fuels and coals - AKJournals.
  • Online Quantitative Analysis of Chlorine Contents in Chlorinated Paraffins by Facile Raman Spectroscopy - PMC.
  • Pesticide Standards.
  • FATE OF CHLORINE COMPOUND IN COMBUSTION OF ALTERN
  • Total Chlorine Analysis - EST Analytical.
  • Determination of the fluorine, chlorine, bromine and sulphur contents after combustion disclosure - ResearchG
  • Online Quantitative Analysis of Chlorine Contents in Chlorinated Paraffins by Facile Raman Spectroscopy | ACS Omega - ACS Public
  • National Institute of Science and Technology (NIST)
  • Analytical Standards for Pesticides and Veterinary Drugs - FUJIFILM Wako Chemicals.
  • Elemental analysis.
  • Dichlorophenoxyacetic acid, 2,4- (2,4-D): environmental aspects (EHC 84, 1989) - INCHEM.
  • 2,4-D Reference Materials | CAS Number 94-75-7 | LGC Standards.
  • 2,4-Dichlorophenoxyacetic acid (ring-D₃, 98%)
  • Analytical method for 2,4-D [(2,4-dichlorophenoxy)
  • Element analysis.
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  • Identity and Activity of 2,4-Dichlorophenoxyacetic Acid Metabolites in Wild Radish (Raphanus raphanistrum) - Australian Herbicide Resistance Initiative (AHRI) - University of Western Australia.
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A Senior Application Scientist's Guide to Validating the Synthesis of 2,3-Dichloro-5-methylbenzoic Acid via LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's identity and purity is paramount. This guide provides an in-depth, experience-driven comparison of analytical methodologies for validating the synthesis of 2,3-Dichloro-5-methylbenzoic acid, with a primary focus on the capabilities of Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore not just the "how" but the "why" behind the experimental choices, offering a framework for robust, self-validating analytical systems.

The Synthetic Pathway: A Proposed Route

While numerous methods exist for the synthesis of chlorinated benzoic acids, a specific, peer-reviewed protocol for 2,3-Dichloro-5-methylbenzoic acid is not prominently available in the literature. However, based on established and reliable organic chemistry principles, a robust synthetic route can be proposed. This pathway begins with the chlorination of 2-amino-3-methylbenzoic acid, followed by a Sandmeyer reaction to introduce the second chlorine atom.

A plausible starting material, 2-amino-3-methylbenzoic acid, can be chlorinated at the 5-position using various chlorinating agents such as N-chlorosuccinimide or cyanuric chloride, as demonstrated in the synthesis of related compounds.[1][2] The subsequent conversion of the amino group to a chloro group can be efficiently achieved through a Sandmeyer reaction.[3][4][5] This classic transformation involves the diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures, followed by the copper(I) chloride-catalyzed displacement of the diazonium group with a chloride ion.[6][7][8]

Diagram of the Proposed Synthetic Pathway

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_final Final Product 2_amino_3_methylbenzoic_acid 2-Amino-3-methylbenzoic acid 2_amino_5_chloro_3_methylbenzoic_acid 2-Amino-5-chloro-3-methylbenzoic acid 2_amino_3_methylbenzoic_acid->2_amino_5_chloro_3_methylbenzoic_acid Chlorination (e.g., NCS or Cl2) 2_3_dichloro_5_methylbenzoic_acid 2,3-Dichloro-5-methylbenzoic acid 2_amino_5_chloro_3_methylbenzoic_acid->2_3_dichloro_5_methylbenzoic_acid Sandmeyer Reaction 1. NaNO2, HCl, 0-5 °C 2. CuCl

Caption: Proposed two-step synthesis of 2,3-Dichloro-5-methylbenzoic acid.

This proposed synthesis necessitates rigorous analytical validation at each stage to confirm the formation of the intermediate and the final product, and to identify any potential side products or unreacted starting materials.

LC-MS: The Cornerstone of Synthetic Validation

LC-MS stands as a powerful and indispensable tool for the modern synthetic chemist, offering a synergistic combination of chromatographic separation and mass-based detection.[9] This dual capability allows for not only the separation of the target compound from impurities but also its unambiguous identification based on its mass-to-charge ratio (m/z).

Why LC-MS for 2,3-Dichloro-5-methylbenzoic Acid?

For a molecule like 2,3-Dichloro-5-methylbenzoic acid, LC-MS provides several distinct advantages over traditional techniques:

  • High Specificity: Mass spectrometry provides a fundamental property of the molecule—its mass. This is far more specific than, for example, UV absorbance, where different compounds may absorb at similar wavelengths.

  • High Sensitivity: LC-MS, particularly with modern tandem mass spectrometers, can achieve significantly lower limits of detection (LOD) and quantification (LOQ) compared to HPLC-UV.[10][11] This is crucial for identifying and quantifying trace-level impurities that could impact downstream applications.

  • Structural Information: Tandem mass spectrometry (MS/MS) allows for the fragmentation of the parent ion, providing a unique "fingerprint" that can be used to confirm the structure and differentiate it from isomers.

Experimental Protocol: A Validated LC-MS/MS Method

The following protocol is a robust starting point for the analysis of 2,3-Dichloro-5-methylbenzoic acid, based on methods validated for similar chlorobenzoic acids and general principles of small molecule analysis.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Quadrupole or Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer

  • Electrospray Ionization (ESI) source

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18 reverse-phase (e.g., 100 x 2.1 mm, 1.8 µm)Provides good retention for moderately polar aromatic acids.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure the carboxylic acid is in its neutral, more retentive form.
Mobile Phase B Acetonitrile or MethanolCommon organic solvents for reversed-phase chromatography.
Gradient 5% to 95% B over 10 minutesA generic gradient suitable for initial method development to elute a wide range of polarities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reproducibility.
Injection Vol. 2 µLMinimizes peak distortion.

Mass Spectrometry Conditions:

ParameterRecommended SettingRationale
Ionization Mode Negative Electrospray (ESI-)Carboxylic acids readily deprotonate to form a stable [M-H]⁻ ion.
Capillary Voltage 3.0 kVA typical starting point for ESI.
Source Temp. 150 °COptimizes desolvation.
Desolvation Temp. 350 °CEnsures efficient solvent evaporation.
Full Scan Range m/z 50-500To identify the [M-H]⁻ ion of the target and potential impurities.
MS/MS (MRM) See Table BelowFor high-sensitivity quantification and confirmation.

Predicted MS/MS Transitions for 2,3-Dichloro-5-methylbenzoic Acid (C₈H₆Cl₂O₂):

The molecular weight of 2,3-Dichloro-5-methylbenzoic acid is 204.04 g/mol . In negative ion mode, the deprotonated molecule [M-H]⁻ will have an m/z of approximately 203.97 (accounting for the most abundant isotopes).

Precursor Ion (m/z)Product Ion (m/z)Predicted FragmentationRole
203.97159.98Loss of CO₂ (decarboxylation)Quantifier
203.97125.01Loss of CO₂ and ClQualifier

Note: These are predicted fragmentation patterns based on the general behavior of benzoic acids in collision-induced dissociation (CID).[9][12][13] The loss of the carboxylic acid group as CO₂ is a very common fragmentation pathway for this class of compounds.

Diagram of the LC-MS Validation Workflow

LCMS_Workflow cluster_synthesis Synthesis & Sampling cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Crude_Reaction_Mixture Crude Reaction Mixture HPLC_Column C18 Reverse-Phase Column Crude_Reaction_Mixture->HPLC_Column Injection ESI_Source ESI Source (Negative Mode) HPLC_Column->ESI_Source Elution Mass_Analyzer Mass Analyzer (Full Scan & MS/MS) ESI_Source->Mass_Analyzer Ionization Data_Processing Data Processing (Integration, Identification) Mass_Analyzer->Data_Processing Data Acquisition Validation_Report Validation Report (Purity, Identity) Data_Processing->Validation_Report Interpretation

Caption: A streamlined workflow for validating synthesis using LC-MS.

Comparison with Alternative Analytical Techniques

While LC-MS is a premier technique, a comprehensive validation strategy often employs orthogonal methods—techniques that rely on different physical principles—to provide a multi-faceted confirmation of the compound's identity and purity.

TechniquePrincipleAdvantages for this ApplicationDisadvantages for this Application
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation.Unmatched sensitivity and specificity; provides molecular weight and structural information.[10][11]Higher initial instrument cost and complexity.
HPLC-UV Chromatographic separation followed by UV absorbance detection.Cost-effective, robust, and widely available; good for quantitative analysis of the main component.[14][15][16]Lower sensitivity than LC-MS; potential for co-eluting impurities with similar UV spectra to go undetected.[10]
NMR Spectroscopy Measures the magnetic properties of atomic nuclei (¹H, ¹³C).Provides definitive structural information, including isomer differentiation; can be quantitative (qNMR).[17][18][19][20]Relatively low sensitivity; requires a larger amount of pure sample; complex mixtures can be difficult to interpret.
GC-MS Gas chromatographic separation followed by mass-based detection.Excellent for volatile and thermally stable compounds.Requires derivatization of the carboxylic acid to make it volatile, adding a step and potential for artifacts.
Melting Point Measures the temperature range over which a solid melts.A sharp, narrow melting point range is a good indicator of high purity.Impurities can sometimes form eutectic mixtures with little effect on the melting point; does not provide structural information.

Quantitative Comparison of Detection Limits:

Analyte ClassHPLC-UV Detection LimitLC-MS/MS Detection LimitReference
Chlorobenzoic Acids~100 µg/L (ppb)~100 ng/L (ppt)[10][14]
General Organic Acids0.5 - 1.8 mg/L (ppm)0.25 - 0.63 µg/L (ppb)[16][21]

As the data clearly indicates, LC-MS/MS offers a 40 to 1000-fold improvement in sensitivity over HPLC-UV for this class of compounds, making it the superior choice for trace impurity analysis.[10]

Self-Validating Systems: Causality and Trustworthiness

A robust analytical method is a self-validating one. This means building in checks and justifications at every step.

Method Validation Protocol (Based on ICH Q2(R1) Guidelines):

The validation of the LC-MS method should be performed in accordance with internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH).

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank matrix, placebo (if in formulation), and spiked samples.No interfering peaks at the retention time of the analyte and its impurities.
Linearity Analyze a series of at least five concentrations across the expected range.Correlation coefficient (r²) ≥ 0.995.
Accuracy Perform recovery studies by spiking a known amount of analyte into a matrix at three concentration levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0%.
Precision - Repeatability: Multiple injections of the same sample. - Intermediate Precision: Analysis on different days, by different analysts, or on different instruments.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Determined based on signal-to-noise ratio (typically S/N ≥ 3).The lowest concentration at which the analyte can be reliably detected.
Limit of Quantification (LOQ) Determined based on signal-to-noise ratio (typically S/N ≥ 10) with acceptable precision and accuracy.The lowest concentration that can be quantitatively determined with suitable precision and accuracy.[22]
Robustness Deliberately vary method parameters (e.g., pH of mobile phase, column temperature, flow rate) and assess the impact on the results.No significant changes in retention time, peak shape, or quantitative results.

By rigorously following such a validation protocol, you demonstrate that the method is suitable for its intended purpose, generating trustworthy and reproducible data.

Conclusion: An Integrated Approach

For the definitive validation of the synthesis of 2,3-Dichloro-5-methylbenzoic acid, an integrated analytical approach is recommended. LC-MS/MS should be the primary technique for identity confirmation, purity assessment, and impurity profiling due to its superior sensitivity and specificity. The data generated should be complemented by an orthogonal technique, with NMR being the gold standard for absolute structural confirmation. HPLC-UV can serve as a robust and cost-effective method for routine quality control of the main component once the impurity profile has been well-characterized by LC-MS. By understanding the strengths and limitations of each technique and applying a rigorous, validation-centric mindset, researchers can have the utmost confidence in their synthetic outcomes.

References

  • Determination of Benzoic Acid, Chlorobenzoic Acids and Chlorendic Acid in Water. Journal of Liquid Chromatography, vol. 16, no. 15, 1993. Available at: [Link]

  • Vanderford, B. J., et al. Analysis of p-chlorobenzoic acid in water by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, vol. 1164, no. 1-2, 2007, pp. 219-23. Available at: [Link]

  • Vione, D., et al. Determination of 15 isomers of chlorobenzoic acid in soil samples using accelerated sample extraction followed by liquid chromatography. Journal of Chromatography A, vol. 1218, no. 30, 2011, pp. 4958-65. Available at: [Link]

  • Sandmeyer reaction. Wikipedia. Available at: [Link]

  • Experimental 1 H and 13 C NMR spectra (with respect to TMS and in DMSO solution). Royal Society of Chemistry. Available at: [Link]

  • A Process For The Preparation Of 2 Amino 5 Chloro 3 Methylbenzoic Acid. Quick Company. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]

  • Wang, D., et al. Supporting information: Rhodium (III)-Catalyzed Carboxylate-Directed Ortho-Selective Thiolation of Benzoic Acids. Soochow University. Available at: [Link]

  • Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Semantic Scholar. Available at: [Link]

  • The Analysis of a Broad Range of Organic Acids by HPLC with UV Detection. ResearchGate. Available at: [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]

  • Development of an LC-MS/MS Method for Trace Level Quantification of 4-(bromomethyl) Benzoic Acid, a Potential Genotoxic Impurity. ResearchGate. Available at: [Link]

  • CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.Google Patents.
  • CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.Google Patents.
  • Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.Patsnap.
  • Lowering Limits of Quantitation in LC–MS/MS Analyses for Food Safety and Environmental Applications. LCGC International. Available at: [Link]

  • Sandmeyer reaction (video). Khan Academy. Available at: [Link]

  • Benzoic acid, 2,3-dichloro-, methyl ester. SIELC Technologies. Available at: [Link]

  • diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. ResearchGate. Available at: [Link]

  • 22.5 Sandmeyer Reactions | Organic Chemistry. YouTube. Available at: [Link]

  • Mass Spectrometry: Fragmentation. University of Arizona. Available at: [Link]

  • mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions... Doc Brown's Chemistry. Available at: [Link]

  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids... Royal Society of Chemistry. Available at: [Link]

  • Small Molecule LC-MS/MS Fragmentation Data Analysis... IntechOpen. Available at: [Link]

  • 1H proton nmr spectrum of benzoic acid... Doc Brown's Chemistry. Available at: [Link]

  • Benzoic acid, 3,5-dichloro-2-hydroxy-, methyl ester. PubChem. Available at: [Link]

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  • Benzoic acid, 3,5-dichloro-, methyl ester. NIST WebBook. Available at: [Link]

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Safety Operating Guide

Operational Protocol: Safe Disposal and Management of 2,3-Dichloro-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Card

Do NOT dispose of 2,3-Dichloro-5-methylbenzoic acid down the drain or in general trash. This compound is a halogenated organic acid . It requires specific segregation to prevent the formation of toxic byproducts (dioxins/furans) during downstream incineration and to avoid dangerous incompatibilities with strong oxidizers.

Immediate Action Protocol
Waste Stream Halogenated Organic Waste (Red Label/Tag).
Segregation Keep separate from Strong Oxidizers and Non-halogenated Solvents (cost control).
Neutralization Do not attempt to neutralize large quantities in-lab without a fume hood and cooling; exothermic reaction risk.
Spill Response Isolate area. Use dry absorbent. Avoid dust generation.[1]

Technical Profile & Risk Assessment

To manage disposal effectively, we must first understand the chemical behavior that dictates our safety protocols. 2,3-Dichloro-5-methylbenzoic acid is a substituted benzoic acid. Its acidity and halogen content are the primary drivers for its waste classification.

Chemical Identity Table[7]
PropertyData
Chemical Name 2,3-Dichloro-5-methylbenzoic acid
CAS Number 1806367-45-2
Molecular Formula C₈H₆Cl₂O₂
Molecular Weight 205.04 g/mol
Physical State Solid (Powder/Crystalline)
Acidity (pKa) ~2.5 - 3.5 (Estimated based on chlorobenzoic acid derivatives)
Solubility Low in water; soluble in organic solvents (DMSO, Methanol, DCM)
Hazard Classification (GHS)

Based on structural analogs (e.g., 2,5-Dichlorobenzoic acid) and standard safety data:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

  • Environmental: Potential chronic aquatic toxicity due to halogen persistence.

Pre-Disposal Segregation Strategy

The "Why" Behind Segregation: Effective disposal is not just about compliance; it is about chemistry.

  • Halogen Content: When chlorinated aromatics are incinerated at standard temperatures (<850°C), they can form polychlorinated dibenzodioxins (PCDDs) and furans. Therefore, this waste must be tagged for High-Temperature Incineration (1100°C+) with HCl scrubbing. Mixing this with non-halogenated waste forces the entire volume to undergo this expensive treatment.

  • Acid Functionality: As a carboxylic acid, it will react exothermically with bases and strong oxidizers. Accidental mixing with cyanide salts (in a waste container) can generate fatal HCN gas.

Segregation Logic Diagram

SegregationLogic Start Waste: 2,3-Dichloro-5-methylbenzoic acid StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste StateCheck->SolidWaste Powder/Crystals LiquidWaste Liquid/Dissolved StateCheck->LiquidWaste Solution FinalSolid Container A: Solid Hazardous Waste (Tag: Halogenated Organic Solid) SolidWaste->FinalSolid SolventCheck Solvent Type? LiquidWaste->SolventCheck HalogenatedSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HalogenatedSolvent Contains Halogens NonHalogenatedSolvent Non-Halogenated Solvent (e.g., Methanol, DMSO) SolventCheck->NonHalogenatedSolvent No Halogens FinalHaloLiq Container B: Halogenated Organic Solvents (Tag: Halogenated) HalogenatedSolvent->FinalHaloLiq FinalNonHaloLiq Container C: Non-Halogenated Solvents (Tag: Halogenated Trace) NonHalogenatedSolvent->FinalNonHaloLiq *Must still be treated as Halogenated due to solute

Figure 1: Decision matrix for segregating 2,3-Dichloro-5-methylbenzoic acid waste streams. Note that even if dissolved in a non-halogenated solvent, the presence of the solute classifies the mixture as halogenated waste.

Detailed Disposal Procedures

Scenario A: Disposal of Pure Solid

Applicability: Expired inventory, contaminated weighing boats, or surplus solids.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar. Avoid metal containers due to potential acid corrosion over time.

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituents: "2,3-Dichloro-5-methylbenzoic acid".[2][3][4][5][6][7]

    • Hazard Checkboxes: Irritant, Toxic.

    • Specific Note: "Halogenated Organic Solid."

  • Secondary Containment: Place the sealed container in a secondary bin to prevent environmental release in case of breakage.

Scenario B: Disposal of Reaction Mixtures (Solutions)

Applicability: Mother liquors, extraction layers, or HPLC waste.

  • pH Check: If the solution is highly acidic (pH < 2), it is recommended to adjust pH to 5–9 using a dilute base (e.g., Sodium Bicarbonate solution) before adding to the waste drum, provided this is standard protocol in your facility. Caution: This generates CO₂ gas. Perform in a fume hood.

  • Waste Stream Selection:

    • Pour into the Halogenated Solvent Waste carboy.

    • Crucial: Do NOT pour into the "Aqueous Acid" stream unless the organic content is <1%. Most organic acids belong in the solvent stream for incineration.

  • Record Keeping: Log the volume and concentration on the waste manifest.

Emergency Contingencies: Spill Management

In the event of a spill, the primary risks are inhalation of dust (solid) and skin burns/irritation (solution).

Spill Response Workflow

SpillResponse Spill Spill Detected PPE 1. Don PPE (Nitrile Gloves, Goggles, Lab Coat, N95 if dusty) Spill->PPE Contain 2. Containment Isolate area, stop spread PPE->Contain TypeCheck Type? Contain->TypeCheck SolidSpill Solid Spill TypeCheck->SolidSpill LiquidSpill Liquid Spill TypeCheck->LiquidSpill ActionSolid Avoid Dust: Cover with wet paper towel or use HEPA vac SolidSpill->ActionSolid ActionLiquid Absorb: Use Vermiculite or Spill Pillow LiquidSpill->ActionLiquid Clean 3. Clean & Neutralize Wipe with Dilute NaHCO3 ActionSolid->Clean ActionLiquid->Clean Dispose 4. Disposal Bag all materials as Hazardous Waste Clean->Dispose

Figure 2: Step-by-step spill response protocol ensuring personnel safety and containment.

Neutralization Note: For final surface cleaning, use a saturated Sodium Bicarbonate (NaHCO₃) solution. The acid will react (bubble) and form the water-soluble sodium salt, which can be wiped up more easily.

References

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Characteristic of Reactivity (D003) and Corrosivity (D002).[8] RCRA Regulations.[8][9] Retrieved from [Link]

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Personal protective equipment for handling 2,3-Dichloro-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: 2,3-Dichloro-5-methylbenzoic acid

CAS: 1806367-45-2 (Verified via ChemicalBook/Specialty Indices) Class: Halogenated Aromatic Carboxylic Acid Physical State: Solid / Crystalline Powder

Executive Summary & Risk Context

As a Senior Application Scientist, I prioritize not just the protection of the researcher, but the integrity of the data. 2,3-Dichloro-5-methylbenzoic acid is a specialty intermediate, likely utilized in the synthesis of agrochemicals or pharmaceutical scaffolds.

The Core Hazard: While specific toxicological data for this exact isomer is sparse, its structural class (polychlorinated benzoic acids) dictates a strict safety profile. The electron-withdrawing chlorine atoms at the 2,3-positions increase the acidity (pKa < 4) compared to unsubstituted benzoic acid, making this compound a potent irritant to mucous membranes and a potential corrosive to ocular tissue.

Operational Philosophy: Treat this compound as a Category 2 Skin/Eye Irritant and a Category 3 Respiratory Irritant (STOT-SE) . All protocols below are designed to create a self-validating safety loop: if the PPE is compromised, the engineering controls (fume hood) serve as the fail-safe.

Hazard Identification & Exposure Pathways

Hazard Class (GHS)Hazard StatementPhysiological Mechanism
Skin Irritation (Cat 2) H315: Causes skin irritationAcidic hydrolysis on skin moisture creates local pH drop, damaging the stratum corneum.
Eye Irritation (Cat 2A) H319: Causes serious eye irritationMicro-particles dissolve in tear film; high acidity causes immediate protein denaturation/pain.
STOT-SE (Cat 3) H335: May cause respiratory irritationInhalation of dust irritates the upper respiratory tract; chronic exposure may lead to sensitization.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to mitigate permeation and inhalation risks.[1] Do not deviate from these standards without a documented risk assessment.

Protection ZoneRecommended EquipmentTechnical Specification & Rationale
Hand Protection Double Nitrile Gloves Inner: 4 mil Nitrile (Examination grade).Outer: 5-8 mil Nitrile (Extended cuff).Rationale: Chlorinated acids can permeate thin latex. Double gloving provides a "breakthrough" buffer and allows outer glove removal if contaminated without exposing skin.
Ocular Protection Chemical Safety Goggles Spec: ANSI Z87.1 (Impact & Splash).Rationale:[1] Safety glasses are insufficient.[1] The fine powder nature of this solid creates an airborne dust risk that can bypass side-shields. Goggles provide a sealed environment.
Respiratory Engineering Control Primary Primary: Chemical Fume Hood (Face velocity 80-100 fpm).Secondary (if outside hood): N95 or P100 Particulate Respirator.Rationale: Engineering controls are superior to PPE. Only use respirators if weighing bulk quantities (>10g) outside a hood.
Body Defense Lab Coat (High-Neck) Spec: Poly-cotton blend or Tyvek (if handling >100g).Rationale: Must cover the suprasternal notch (neck area) to prevent dust accumulation on the collarbone/skin interface.

Operational Protocol: Safe Handling Workflow

This protocol utilizes a "Clean-Dirty-Clean" logic to prevent cross-contamination.

Phase 1: Preparation (The "Clean" Zone)
  • Environment Check: Verify Fume Hood certification sticker is within 12 months.

  • Static Control: Place an ionizing bar or anti-static gun near the balance. Chlorinated aromatic powders are prone to static charge, which causes "particle flight" (dispersal).

  • Staging: Place all weighing boats, spatulas, and solvent containers inside the hood before opening the chemical vial.

Phase 2: Active Handling (The "Hot" Zone)
  • Donning: Put on inner gloves, then lab coat, then outer gloves (tucked over coat cuffs).

  • Weighing:

    • Open the container only inside the hood.

    • Do not use a metal spatula if high-purity analysis is required (risk of metal leaching due to acidity); use a disposable anti-static polypropylene spatula.

    • Technique: Transfer solid gently to minimize dust cloud generation.

  • Solubilization: If dissolving, add solvent slowly to the solid. Exothermic heat of solution is possible; ensure the vessel is vented.

Phase 3: Decontamination (The Exit Strategy)
  • Wipe Down: Use a solvent-dampened wipe (ethanol or acetone) to clean the balance area before removing hands from the hood.

  • Outer Glove Removal: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

  • Seal: Ensure the primary container is parafilmed or tightly capped before removing it from the hood.

Visualization: The Safety Logic Loop

The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Fail-Safe" points.

SafetyLoop Start Start: Handling Request RiskAssess 1. Risk Assessment (Check Quantity & State) Start->RiskAssess EngControl 2. Engineering Controls (Fume Hood Active?) RiskAssess->EngControl PPE_Check 3. PPE Verification (Goggles + Double Nitrile) EngControl->PPE_Check Velocity > 80fpm Stop HALT: Maintenance Required EngControl->Stop Velocity < 80fpm Handling 4. Active Handling (Weighing/Transfer) PPE_Check->Handling All PPE Donned Decon 5. Decontamination (Wipe Down & Doffing) Handling->Decon Task Complete Disposal 6. Disposal (Solid vs Liquid Waste) Decon->Disposal

Figure 1: The Safety Logic Loop ensures that no handling occurs unless Engineering Controls and PPE are validated sequentially.

Emergency Response & Disposal

Spill Response (Solid Powder)
  • Do NOT use compressed air to blow dust.

  • Small Spill (<5g): Cover with wet paper towels (water/ethanol) to dampen dust, then wipe up.

  • Large Spill (>5g): Evacuate area. Use a HEPA-filtered vacuum or scoop carefully into a waste container.

First Aid
  • Eye Contact: Flush immediately with water for 15 minutes .[2][3] The acidity can cause rapid corneal hazing; speed is critical.

  • Skin Contact: Wash with soap and water.[2][3][4][5] Do not use solvents (ethanol) on skin, as this may enhance transdermal absorption of the chlorinated ring.

Disposal Strategy (Cradle-to-Grave)
  • Solid Waste: Dispose of in "Solid Hazardous Waste" (halogenated organics).

  • Liquid Waste: If dissolved, segregate into "Halogenated Organic Solvents."

  • Incompatibility: Do not mix waste with strong oxidizers (peroxides) or strong bases (rapid exotherm).

References & Authority

  • PubChem. 3,5-Dichloro-4-methylbenzoic acid (Isomer Analog Data). National Library of Medicine. [Link]

  • OSHA. Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450).[Link]

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dichloro-5-methylbenzoic acid
Reactant of Route 2
Reactant of Route 2
2,3-Dichloro-5-methylbenzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.